(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJFVMXOTLVYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622054 | |
| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438571-18-7 | |
| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Foreword: The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique arrangement of nitrogen atoms and fused ring system offers a three-dimensional architecture that is amenable to interaction with a variety of biological targets. This scaffold is a cornerstone in the development of kinase inhibitors, demonstrating the versatility of this structural motif in creating targeted therapeutics.[1][2] The strategic introduction of an aminomethyl group at the 2-position of this scaffold, yielding (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine, provides a key building block for further elaboration and the exploration of novel chemical space in drug discovery programs. This guide presents a detailed, field-proven approach to the synthesis and rigorous characterization of this valuable intermediate.
I. Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points to a two-stage synthetic strategy. The primary disconnection is at the carbon-nitrogen bond of the aminomethyl group, leading back to the corresponding aldehyde, 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde. This key intermediate can be accessed through the formylation of the parent 1H-pyrrolo[3,2-c]pyridine heterocycle. This approach is advantageous as it allows for the late-stage introduction of the amine functionality, providing flexibility for the synthesis of analogues.
Caption: Retrosynthetic analysis of the target compound.
II. Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core
While various methods exist for the construction of the 1H-pyrrolo[3,2-c]pyridine scaffold, a common and effective approach involves the cyclization of a suitably substituted pyridine precursor. For the purpose of this guide, we will consider the synthesis of the parent 1H-pyrrolo[3,2-c]pyridine as the starting point for subsequent functionalization.
III. Functionalization of the Core: Vilsmeier-Haack Formylation
The introduction of a formyl group at the C2 position of the 1H-pyrrolo[3,2-c]pyridine ring is efficiently achieved through the Vilsmeier-Haack reaction.[3][4] This electrophilic substitution reaction is well-suited for electron-rich heterocyclic systems. The choice of the Vilsmeier-Haack conditions is critical to ensure regioselectivity and high yield.
Experimental Protocol: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
Causality of Experimental Choices:
-
Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are the classical reagents for generating the Vilsmeier reagent (chlorodimethyliminium salt), a mild electrophile suitable for the formylation of the electron-rich pyrrole ring.[5]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to maintain control over the reaction. Subsequent heating is necessary to drive the formylation to completion.
-
Work-up: The reaction is quenched with an aqueous base to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the desired aldehyde.
Step-by-Step Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), place N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask in an ice-water bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in a minimal amount of dry DMF and add it to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde as a solid.
IV. Final Step: Reductive Amination
The conversion of the aldehyde to the primary amine is accomplished through reductive amination. This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction to the amine.[6][7] The choice of the reducing agent is crucial for the success of this transformation, with milder reagents being preferred to avoid the reduction of the starting aldehyde.
Experimental Protocol: Synthesis of this compound
Causality of Experimental Choices:
-
Ammonia Source: A solution of ammonia in methanol provides a readily available and effective source of the nucleophilic amine for imine formation.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation. While other specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, NaBH₄ is often sufficient for the reduction of the intermediate imine.[8][9][10]
-
Solvent: Methanol is an excellent solvent for this reaction as it solubilizes the starting materials and the reducing agent.
-
Temperature: The reaction is typically carried out at room temperature to ensure a controlled reduction of the imine.
Step-by-Step Procedure:
-
To a solution of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (1.0 equiv.) in methanol, add a 7N solution of ammonia in methanol (10-20 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) or by conversion to its hydrochloride salt.
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- 2. 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde [myskinrecipes.com]
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- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
Chemical and physical properties of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
An In-Depth Technical Guide to (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
This compound belongs to the azaindole family, a class of heterocyclic compounds that have garnered significant attention in drug discovery. Azaindoles, also known as pyrrolopyridines, are bioisosteres of the naturally occurring indole and purine systems. The strategic placement of a nitrogen atom in the indole ring system can profoundly modulate a molecule's physicochemical properties, such as solubility and metabolic stability, and introduce new hydrogen bonding capabilities, potentially enhancing target binding affinity and efficacy.[1]
This guide offers a comprehensive technical overview of this compound, a key building block and pharmacophore. We will delve into its core chemical and physical properties, plausible synthetic routes, analytical characterization, and its demonstrated potential as a scaffold for novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.
Core Chemical Identity and Structural Attributes
The foundational step in understanding any compound is to establish its precise chemical identity. This compound is a bicyclic heteroaromatic system featuring a pyrrole ring fused to a pyridine ring, with a methanamine substituent at the 2-position of the pyrrole moiety.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 2408959-99-7 (dihydrochloride salt) | [2][3] |
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.18 g/mol | [4] |
| Canonical SMILES | C1=CN=C2C(=C1)C(=CN2)CN | - |
Physicochemical Properties: A Drug Discovery Perspective
The physicochemical profile of a compound is paramount in determining its suitability for drug development, influencing everything from solubility and permeability to metabolic stability. While experimental data for the free base is sparse, data for its dihydrochloride salt and predictions for the parent compound and related azaindoles provide valuable insights.
Table 2: Physicochemical Data
| Property | Value/Prediction | Notes and Implications |
| Appearance | Solid (predicted) | Typical for small organic molecules of this molecular weight. |
| Molar Mass (Dihydrochloride) | 220.1 g/mol | From supplier data.[3] |
| Boiling Point | 374.6±27.0 °C (Predicted) | High boiling point is expected due to hydrogen bonding capabilities.[5] |
| Density | 1.278±0.06 g/cm³ (Predicted) | [5] |
| pKa | 14.79±0.40 (Pyrrole N-H, Predicted) | The pyrrole proton is weakly acidic. The aminomethyl group and pyridine nitrogen will have basic pKa values, crucial for salt formation and solubility.[5] |
| Solubility | Enhanced relative to indole analogues | The pyridine nitrogen acts as a hydrogen bond acceptor, which generally improves aqueous solubility compared to the parent indole scaffold.[1] |
| LogP | Lower relative to indole analogues (Predicted) | The introduction of the polar pyridine nitrogen typically lowers the octanol-water partition coefficient, which can be beneficial for ADME properties. |
The azaindole core is a key feature for enhancing pharmaceutical properties. Systematic studies comparing indole compounds to their azaindole counterparts have shown that all four possible azaindole isomers can exhibit a dramatic increase in aqueous solubility (over 25-fold) and improved metabolic stability.[1] This makes scaffolds like this compound highly attractive starting points for drug design.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
A plausible multi-step synthesis is outlined below, starting from a commercially available bromopyridine derivative.
Caption: Plausible synthetic workflow for the target compound.
Chemical Reactivity
The reactivity of this compound is dictated by its primary functional groups: the primary amine and the heteroaromatic core.
-
Amine Group: The exocyclic primary amine is a potent nucleophile and a base. It will readily undergo standard amine reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Salt Formation: Protonation with acids to form salts, such as the commercially available dihydrochloride, which enhances solubility and stability.[2][8]
-
-
Pyrrolopyridine Core: The pyrrole portion of the ring system is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The pyridine ring is electron-deficient and more resistant to electrophilic attack but can undergo nucleophilic aromatic substitution under harsh conditions.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A standard workflow would involve chromatographic separation followed by spectroscopic analysis.
Protocol: Standard Analytical Characterization
-
Initial Purity Assessment (LC-MS):
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Step 1: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Step 2: Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Step 3: Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
-
Step 4: Monitor the eluent using a UV detector (diode array detector) and a mass spectrometer (e.g., ESI-QTOF).
-
Expected Result: A major peak in the chromatogram. The mass spectrum for this peak should show a prominent ion corresponding to [M+H]⁺ at m/z 148.08.
-
-
Structural Elucidation (NMR Spectroscopy):
-
Objective: To confirm the precise atomic connectivity and structure.
-
Step 1: Dissolve a pure sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Step 2: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Expected ¹H NMR Features: Distinct signals for the protons on the pyridine and pyrrole rings, a singlet for the CH₂ group adjacent to the amine, and a broad singlet for the NH₂ protons. Based on published data for similar scaffolds, aromatic protons would appear in the δ 7.0-9.0 ppm range.[6][7]
-
Expected ¹³C NMR Features: Resonances for all 8 unique carbon atoms, with aromatic carbons appearing in the δ 100-150 ppm range and the aliphatic CH₂ carbon appearing further upfield.[6][7]
-
-
Vibrational Mode Analysis (IR Spectroscopy):
-
Objective: To identify characteristic functional groups.
-
Step 1: Prepare the sample (e.g., as a KBr pellet or thin film).
-
Step 2: Acquire the IR spectrum.
-
Expected Peaks:
-
~3400-3200 cm⁻¹: N-H stretching (amine and pyrrole).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.
-
-
Significance in Drug Discovery and Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to serve as a rigid core for orienting substituents and its favorable physicochemical properties make it an ideal starting point for library synthesis and lead optimization.
Caption: Role of the scaffold in a typical drug discovery workflow.
Established Biological Activities:
-
Anticancer Agents: Numerous studies have demonstrated the potent antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives. They have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines with IC₅₀ values in the nanomolar range.[6][7][9]
-
Kinase Inhibition: The broader azaindole family is a cornerstone in the development of kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[10] This suggests the pyrrolo[3,2-c] isomer holds similar potential for targeting ATP-binding sites in kinases.
-
Other CNS and Metabolic Applications: The structural similarity to neurotransmitters and other endogenous molecules makes this scaffold a candidate for developing agents targeting neurological or metabolic disorders.
Conclusion
This compound is more than a simple chemical entity; it is a versatile and highly valuable building block for modern medicinal chemistry. Its azaindole core confers advantageous physicochemical properties, such as enhanced solubility and metabolic stability, compared to traditional indole-based structures. The presence of a reactive primary amine allows for straightforward chemical modification, enabling the rapid generation of diverse compound libraries for high-throughput screening. With a proven track record in the development of potent anticancer agents and strong potential in kinase inhibition and other therapeutic areas, this compound represents a key starting point for the design and synthesis of next-generation therapeutics.
References
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This compound dihydrochloride - ChemBK. Available at: [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. Available at: [Link]
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(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride - Lead Sciences. Available at: [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Royal Society of Chemistry. Available at: [Link]
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THE BIOLOGICAL AND PHYSICAL PROPERTIES OF THE AZAINDOLES. - Semantic Scholar. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Available at: [Link]
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Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed. Available at: [Link]
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Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles - ResearchGate. Available at: [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. Available at: [Link]
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Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - MDPI. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]
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NMR, HPLC, and mass spectrometry data for (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Analytical Characterization of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride
Introduction
This compound hydrochloride is a heterocyclic amine belonging to the pyrrolopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a building block in the synthesis of potential therapeutic agents.[1][2] The precise structural elucidation and purity assessment of such compounds are critical milestones in the drug development pipeline, ensuring the integrity of subsequent biological and pharmacological studies.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the analytical techniques used to characterize this compound hydrochloride. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The focus will be on the causality behind experimental choices and the synergy between these techniques to build a complete analytical profile of the molecule.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Principle and Rationale
¹H and ¹³C NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin will align in an external magnetic field and can be excited by radiofrequency pulses. The frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique "chemical shift" for each non-equivalent atom. Furthermore, through-bond interactions between neighboring nuclei result in "spin-spin coupling," which manifests as splitting of NMR signals and provides valuable information about the connectivity of atoms.[3]
For a novel compound like this compound hydrochloride, 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to piece together its structure definitively.
Hypothetical ¹H and ¹³C NMR Data
Based on the known chemical shifts of related pyrrolopyridine and aromatic systems, a hypothetical NMR dataset for this compound hydrochloride in DMSO-d₆ is presented below. The hydrochloride salt form and the presence of exchangeable protons (NH, NH₂) are taken into consideration.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound hydrochloride
| Atom # | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |
| 1 (NH) | ~11.5, broad singlet, 1H | - |
| 3 (CH) | ~6.5, singlet, 1H | ~105 |
| 4 (CH) | ~7.8, doublet, 1H | ~120 |
| 6 (CH) | ~7.2, doublet, 1H | ~115 |
| 7 (CH) | ~8.5, singlet, 1H | ~140 |
| 7a (C) | - | ~145 |
| 3a (C) | - | ~125 |
| 2 (C) | - | ~135 |
| 8 (CH₂) | ~4.0, singlet, 2H | ~40 |
| 9 (NH₂) | ~8.2, broad singlet, 2H (as NH₃⁺) | - |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound hydrochloride (5-10 mg)
-
DMSO-d₆ (0.75 mL)
-
5 mm NMR tube
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.75 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2s relaxation delay, 16 scans).
-
Acquire a ¹³C NMR spectrum with proton decoupling (e.g., 30° pulse, 2s relaxation delay, 1024 scans).
-
Process the data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Data Interpretation and Visualization
The interpretation of the NMR spectra involves assigning each signal to a specific proton or carbon in the molecule. For instance, the downfield chemical shifts of the pyridine ring protons (H-4, H-6, H-7) are expected due to the electron-withdrawing nature of the nitrogen atom. The pyrrole protons (NH, H-3) will have distinct chemical shifts influenced by the fused ring system. The methylene protons (H-8) adjacent to the amino group will appear as a singlet, and the amino protons themselves will likely be a broad signal due to exchange with residual water and the effects of the hydrochloride salt.
Sources
The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Biological Activity of Novel 1H-Pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has emerged from the shadows of medicinal chemistry to become a vibrant area of research. Its unique structural features and synthetic accessibility have made it a privileged starting point for the design of novel therapeutic agents. This in-depth technical guide synthesizes the current understanding of the diverse biological activities of 1H-pyrrolo[3,2-c]pyridine derivatives, with a primary focus on their significant potential in oncology. We will delve into the mechanistic underpinnings of their anticancer effects, exploring their roles as potent tubulin polymerization inhibitors and selective kinase modulators. Furthermore, this guide will touch upon their nascent, yet promising, activities as anti-inflammatory and antimicrobial agents. Through a blend of mechanistic insights, detailed experimental protocols, and data-driven analysis, we aim to equip researchers and drug development professionals with a comprehensive understanding of this versatile scaffold, fostering further innovation in the field.
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine system is an isomeric form of azaindole, characterized by a fused pyrrole and pyridine ring. This arrangement confers a unique electronic and steric profile, offering multiple points for chemical modification. This synthetic tractability allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive scaffold for the development of small molecule inhibitors. The inherent rigidity of the bicyclic system can also be advantageous in drug design, as it can help to lock in bioactive conformations and improve target-binding affinity.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied and promising biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is their potent and diverse anticancer effects. These compounds have demonstrated efficacy against a range of cancer cell lines, including those of cervical, gastric, breast, and melanoma origin.[1][2][3] Their mechanisms of action are multifaceted, primarily revolving around the disruption of the microtubule network and the inhibition of key oncogenic kinases.
Targeting the Cytoskeleton: Potent Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a well-validated target for anticancer drugs. A significant body of research has focused on designing 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][3][4]
These derivatives are designed to mimic the binding of natural products like combretastatin A-4 (CA-4) to the colchicine site on β-tubulin. By occupying this site, they prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[1][3][4]
A noteworthy example is the compound designated as 10t , which incorporates an indolyl moiety and a 3,4,5-trimethoxyphenyl group. This compound has demonstrated potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the nanomolar range (0.12 to 0.21 µM).[1][3][4] Experimental evidence confirms that 10t potently inhibits tubulin polymerization and disrupts microtubule dynamics at low concentrations.[1][4][5]
Diagram: Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.
Data Presentation: Antiproliferative Activity of Lead Compounds
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [1][3][4] |
| SGC-7901 (Gastric Cancer) | 0.15 | [1][3][4] | |
| MCF-7 (Breast Cancer) | 0.21 | [1][3][4] | |
| 8c | A375P (Melanoma) | Superior to Sorafenib | [2] |
| 9b | A375P (Melanoma) | Superior to Sorafenib | [2] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of a novel 1H-pyrrolo[3,2-c]pyridine derivative on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (1.0 mM)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO)
-
96-well microplate reader with temperature control (37°C) and 340 nm absorbance reading capability
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of the test compound and controls by diluting the stock solutions in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the appropriate volume of the test compound, positive control, or negative control to triplicate wells.
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding GTP to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.
-
Calculate the rate of polymerization and the extent of polymerization for each condition.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Modulating Cellular Signaling: Kinase Inhibitors
In addition to their effects on the cytoskeleton, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[6] Its overexpression is implicated in several cancers, including ovarian, prostate, and breast cancer.[6][7] A series of diarylamides and diarylureas possessing the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[6]
One of the most promising compounds, 1r , exhibited an IC50 of 30 nM against FMS kinase and demonstrated selectivity for this kinase over a panel of 40 others.[6] This compound also showed significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM, and displayed a favorable selectivity index towards cancer cells over normal fibroblasts.[6][7]
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold allows for its adaptation to target other kinases involved in cancer progression. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of CDK8, a key colorectal oncogene, and FGFR, which is abnormally activated in various tumors.[8][9] While these are not strictly 1H-pyrrolo[3,2-c]pyridine derivatives, they highlight the broader potential of the pyrrolopyridine family as a source of kinase inhibitors.
Diagram: Kinase Inhibition Workflow
Caption: Workflow for the identification and validation of kinase inhibitors.
Emerging Frontiers: Anti-inflammatory and Antimicrobial Activities
While the primary focus of research on 1H-pyrrolo[3,2-c]pyridine derivatives has been on their anticancer properties, preliminary studies suggest their potential in other therapeutic areas.
Anti-inflammatory Potential
Given that FMS kinase is also involved in inflammatory disorders like rheumatoid arthritis, the potent FMS inhibitors from the 1H-pyrrolo[3,2-c]pyridine class are promising candidates for anti-inflammatory drug development.[6][10][11] Compound 1r , for example, showed a potent inhibitory effect on bone marrow-derived macrophages.[6] Further investigation into their effects on inflammatory signaling pathways, such as those involving cyclooxygenase (COX) enzymes and pro-inflammatory cytokines, is warranted.[12][13]
Antimicrobial Activity
The broader family of pyrrolopyridines has shown promise as antimicrobial agents.[14][15][16] While specific studies on the antimicrobial activity of 1H-pyrrolo[3,2-c]pyridine derivatives are less common, the structural similarities to other bioactive heterocyclic compounds suggest that this is a worthwhile area for future exploration. High-throughput screening of 1H-pyrrolo[3,2-c]pyridine libraries against a panel of pathogenic bacteria and fungi could uncover novel lead compounds.
Future Perspectives and Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The significant advances in its application as a source of potent anticancer agents, particularly tubulin polymerization inhibitors and kinase inhibitors, underscore its potential in oncology. The preliminary findings on its anti-inflammatory and antimicrobial activities open up new avenues for research and development.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing lead compounds.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of these derivatives and their in vivo efficacy.
-
Exploration of New Biological Targets: To broaden the therapeutic applications of this scaffold.
-
Development of Novel Synthetic Methodologies: To facilitate the efficient and diverse synthesis of new derivatives.
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Veselov, M. S., Olshannikova, S. S., Grishin, D. V., Klog, A. A., Rakitin, O. A., Osterman, I. A., ... & Sergiev, P. V. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233-239. [Link]
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Veselov, M. S., Olshannikova, S. S., Grishin, D. V., Klog, A. A., Rakitin, O. A., Osterman, I. A., ... & Sergiev, P. V. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular diversity, 24(1), 233–239. [Link]
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Malosse, K., Josselin, B., Ruchaud, S., Anizon, F., Giraud, F., & Moreau, P. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(19), 6296. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
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El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1904-1925. [Link]
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Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Wang, Y., ... & Liu, H. (2022). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]
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Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Wang, Y., ... & Liu, H. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1196. [Link]
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In silico modeling and docking studies of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
An In-Depth Technical Guide to In Silico Modeling and Docking Studies of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Scaffolds
Executive Summary
The (1H-Pyrrolo[3,2-c]pyridine) scaffold is a privileged heterocyclic structure that has demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. Its derivatives have been identified as potent inhibitors of targets such as FMS kinase, tubulin, and essential mycobacterial enzymes.[1][2][3] To accelerate the exploration of this chemical space, in silico methodologies, particularly molecular docking, serve as a powerful and cost-effective strategy for predicting binding modes, elucidating structure-activity relationships (SAR), and guiding the design of novel, high-affinity ligands.[4] This guide provides a comprehensive, technically-grounded framework for conducting rigorous and reproducible molecular docking studies on the this compound core. It is designed for researchers and drug development professionals, emphasizing the causal reasoning behind protocol choices to ensure scientific integrity and generate trustworthy, actionable insights.
Section 1: The (1H-Pyrrolo[3,2-c]pyridine) Scaffold: A Versatile Pharmacophore
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, represents a bioisosteric replacement for purine and other bicyclic systems, making it a compelling starting point for inhibitor design.[5] Its unique arrangement of hydrogen bond donors and acceptors, combined with a rigid structure, allows for specific and high-affinity interactions with biological targets. Recent studies have highlighted its role in the development of:
-
Kinase Inhibitors: Derivatives of this scaffold have shown potent inhibitory activity against FMS kinase, a key target in inflammatory diseases and certain cancers.[1] The general principles of designing kinase inhibitors often involve mimicking the ATP molecule's binding in the catalytic site, a role for which this scaffold is well-suited.[6][7]
-
Antitubercular Agents: Mannich bases of the pyrrolo[3,2-c]pyridine core have demonstrated significant activity against Mycobacterium tuberculosis, with computational studies suggesting targets like glutamate racemase.[3]
-
Anticancer Colchicine-Binding Site Inhibitors: By constraining the conformation of known tubulin inhibitors, the scaffold has been used to create potent agents that disrupt microtubule dynamics.[2]
The demonstrated versatility of this scaffold makes it an ideal candidate for computational exploration. In silico modeling allows for the rapid evaluation of thousands of virtual derivatives against various protein targets, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving considerable time and resources.[8]
Section 2: Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[9] The process aims to find the optimal binding geometry and assess the strength of the interaction.[4] This is governed by two key components:
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor. It systematically generates a multitude of possible binding poses by rotating torsional bonds of the ligand and translating its position. Algorithms like the Lamarckian Genetic Algorithm, used in AutoDock, are effective at exploring this vast landscape to find low-energy solutions.[10]
-
Scoring Function: After generating a pose, the scoring function calculates an estimate of the binding affinity, typically represented as a free energy change (ΔG).[11] A more negative score indicates a more favorable interaction.[12] These functions are empirically derived to approximate the key energetic contributions to binding, including hydrogen bonds, electrostatic interactions, van der Waals forces, and the energy penalty of desolvation.[13]
The overarching goal is to identify a pose that is both sterically and electrostatically favorable, and to use its score to rank it against other potential ligands or poses.[4]
Section 3: The In Silico Workflow: A Self-Validating Protocol
A robust docking workflow is not merely a sequence of steps but a self-validating system designed to build confidence in the predictive power of the model. Each stage is designed to minimize artifacts and ensure the underlying biophysics is reasonably represented. The following workflow is presented with FMS Kinase (PDB ID: 2OGV) as the example target, based on published activity for this scaffold.[1]
Caption: A comprehensive, self-validating molecular docking workflow.
Step 3.1: Target Protein Preparation
Causality: The atomic coordinates from a crystal structure are a static snapshot and often incomplete. They lack hydrogen atoms, may contain experimental artifacts, and do not have the force field information required for a simulation. Proper preparation is essential to create a chemically correct and computationally ready receptor model.[14][15]
Protocol:
-
Source the Structure: Download the protein crystal structure from the RCSB Protein Data Bank (e.g., PDB ID: 2OGV for FMS Kinase).
-
Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[16] If the biological unit is a monomer, remove other protein chains.
-
Add Hydrogens & Assign Charges: Use a preparation tool (e.g., Chimera's Dock Prep) to add hydrogen atoms appropriate for a physiological pH (typically 7.4).[17] This step also assigns partial atomic charges using a standard force field like AMBER. This is critical for calculating electrostatic interactions.
-
Handle Missing Residues: Inspect the protein for missing side chains or loops. If these are distant from the binding site, they can often be ignored. If they are in or near the active site, they must be modeled using tools like Modeller.
-
Save the Prepared Receptor: Export the cleaned, protonated structure in a format suitable for the docking program (e.g., .mol2 or .pdbqt).[18]
Step 3.2: Ligand Preparation
Causality: The ligand must be represented as a low-energy, three-dimensional conformer with correct atom types, charges, and defined rotatable bonds. Docking a high-energy or incorrectly protonated ligand will produce unreliable results.[15]
Protocol:
-
Obtain 2D Structure: Draw the this compound structure using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download it from a database like PubChem.
-
Convert to 3D and Add Hydrogens: Convert the 2D structure into a 3D representation. Add hydrogens appropriate for the chosen pH.
-
Assign Force Field & Partial Charges: Assign a small molecule force field, such as the General Amber Force Field (GAFF), which is designed to be compatible with protein force fields.[19][20] This step calculates the partial charges on each atom (e.g., using the AM1-BCC method), which dictates its electrostatic behavior.
-
Energy Minimization: Perform a geometry optimization (energy minimization) to relieve any steric strain and find a stable, low-energy conformation. This ensures the starting point for the docking is physically realistic.[15]
-
Define Rotatable Bonds: The software will automatically identify acyclic single bonds as rotatable. Confirm that these are correctly assigned, as this defines the conformational flexibility the ligand will have during the docking simulation.
-
Save the Prepared Ligand: Save the final 3D structure in the required format (e.g., .mol2, .pdbqt).
Step 3.3: Docking Protocol Validation
Causality: Before docking a novel compound, you must prove that your chosen software, parameters, and prepared receptor can accurately reproduce known experimental data. This is the cornerstone of a trustworthy protocol. The gold standard for validation is to "redock" the original co-crystallized ligand back into its own binding site.[21]
Protocol:
-
Extract Native Ligand: From the original, unaltered PDB file (2OGV), extract the co-crystallized ligand.
-
Prepare Native Ligand: Prepare this ligand using the exact same procedure outlined in Step 3.2.
-
Dock the Native Ligand: Perform a docking run using the prepared receptor (from Step 3.1) and the prepared native ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[12]
-
Assess Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][21][22] If the RMSD is higher, the protein preparation or docking parameters may need refinement.
Step 3.4: Molecular Docking Simulation
Protocol:
-
Define the Binding Site: The search space for the docking algorithm must be defined. This is typically done by creating a "grid box" centered on the position of the validated, redocked native ligand. The box should be large enough to accommodate the test ligand and allow for some rotational and translational freedom.[9]
-
Execute Docking: Run the docking simulation with the prepared receptor, the prepared test ligand (this compound), and the defined grid box. The software will generate a set of possible binding poses, each with a corresponding docking score.
Section 4: Analysis and Interpretation of Docking Results
Causality: The output of a docking run is a list of potential binding modes and scores, not a single definitive answer. A systematic analysis is required to extract meaningful insights, combining quantitative metrics with qualitative visual inspection to build a compelling hypothesis.[11][13]
Caption: Workflow for the analysis of molecular docking results.
Step 4.1: Quantitative Analysis
-
Binding Affinity (Docking Score): The primary metric is the docking score, which estimates the binding free energy (ΔG) in kcal/mol. Poses are ranked from the most negative (strongest predicted affinity) to the least negative.[12]
-
Pose Clustering: The software often groups similar poses into clusters based on RMSD. The lowest-energy pose from the most populated cluster is often considered the most likely binding mode.
Table 1: Hypothetical Docking Results for Pyrrolopyridine Derivatives against FMS Kinase
| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic Interactions (Residue) |
| LIG-001 | This compound | -7.8 | Cys-665 (Hinge) | Val-596, Leu-747 |
| LIG-002 | N-methyl substitution | -8.1 | Cys-665 (Hinge) | Val-596, Leu-747, Ala-618 |
| LIG-003 | Phenyl addition at N-amine | -9.5 | Cys-665 (Hinge), Asp-779 | Val-596, Leu-747, Phe-761 |
Step 4.2: Qualitative (Visual) Analysis
-
Visualize the Top Pose: Load the prepared receptor and the top-ranked docked pose of your test ligand into a visualization tool.[23]
-
Inspect the Binding Site: Analyze the orientation of the ligand within the active site. Does it make sense chemically? Are there any steric clashes?
-
Identify Key Interactions: This is the most critical part of the analysis. Identify and measure the specific interactions between the ligand and the protein residues.[24]
-
Hydrogen Bonds: Look for classic donor-acceptor pairs (e.g., the pyrrole N-H or amine N-H with a backbone carbonyl oxygen in the kinase hinge region).
-
Hydrophobic Interactions: Identify nonpolar parts of the ligand nestled in hydrophobic pockets of the receptor.
-
Pi-Stacking/Aromatic Interactions: Look for interactions between the aromatic pyrrolopyridine ring and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Formulate a Hypothesis: Based on the interactions observed, formulate a hypothesis about which functional groups are essential for binding. This hypothesis can then be used to design the next round of compounds for synthesis and testing.
Section 5: Advanced Applications: Virtual Screening
The validated single-molecule docking workflow forms the basis for virtual screening , a technique used to screen vast libraries of compounds against a target.[25]
Caption: A typical virtual screening cascade using multi-stage docking.
The process involves a hierarchical filtering approach:
-
Library Preparation: A large library of virtual compounds (from millions to billions) is prepared, typically filtered by physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness.[26]
-
High-Throughput Virtual Screening (HTVS): A fast, less computationally expensive docking method is used to rapidly screen the entire library, discarding the majority of non-binders.
-
Refined Docking: The top-scoring hits from HTVS (e.g., the top 5-10%) are then subjected to a more accurate, but slower, docking protocol (like the one detailed in this guide).
-
Hit Selection: The final ranked list is visually inspected to select a diverse set of promising compounds for acquisition or synthesis and subsequent experimental validation.[8]
Section 6: Conclusion and Future Directions
This guide has outlined a rigorous, self-validating workflow for the in silico analysis of the this compound scaffold. By grounding computational experiments in a framework of scientific integrity—emphasizing causality, validation, and systematic analysis—researchers can generate high-confidence hypotheses that effectively guide drug discovery efforts.
The insights gained from molecular docking are a critical first step. Promising hits should be further evaluated using more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding pose over time. Ultimately, the predictions made through these computational models must be confirmed through experimental validation, including binding assays and cellular activity studies, to complete the discovery cycle.
References
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Šribar, J., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 873. [Link][6][27]
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El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link][11]
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How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2024). YouTube. [Link][16]
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In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (n.d.). ACS Publications. [Link][28]
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Meng, X-Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link][4]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link][9]
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Yin, J., et al. (2019). Force fields for small molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 9(5), e1413. [Link][19]
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In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker. (2022). Scientific Research Publishing. [Link][5]
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Dramatically improving hit rates with a modern virtual screening workflow. (n.d.). Schrödinger. [Link][26]
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How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link][13]
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Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. [Link][23]
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Molecular docking protocol validation. (n.d.). ResearchGate. [Link][21]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link][24]
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Virtual Screening for Drug Discovery: A Complete Guide. (2025). Technology Networks. [Link][25]
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Virtual Screening in Drug Discovery. (n.d.). BioSolveIT. [Link][8]
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Taylor, R. D., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(4), 862-871. [Link][22]
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Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link][29]
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Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 267, 116213. [Link][2]
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Gising, J., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. European Journal of Medicinal Chemistry, 135, 276-292. [Link][3]
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An In-depth Technical Guide to the Synthesis of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Analogues
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, a prominent azaindole isomer, has garnered significant attention in medicinal chemistry as a privileged bioisostere of the indole nucleus. Its unique physicochemical properties, including enhanced hydrogen bonding capacity and improved metabolic stability, have positioned it as a valuable core in the design of novel therapeutics, particularly in oncology and neurology. This technical guide provides a comprehensive overview of the synthetic pathways leading to (1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine and its analogues, compounds of considerable interest due to their potential as pharmacophores. We will delve into the strategic considerations behind various synthetic routes, offering detailed experimental protocols and insights into the causality of methodological choices. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.
Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridine Core
The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern drug design. The replacement of the indole scaffold with an azaindole, such as 1H-pyrrolo[3,2-c]pyridine, is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The introduction of a nitrogen atom into the benzene ring of the indole core can lead to significant improvements in aqueous solubility, a reduction in lipophilicity, and the formation of additional hydrogen bond interactions with biological targets, thereby enhancing binding affinity and selectivity.[2][3]
The this compound framework, featuring a primary or substituted amine tethered to the C2 position of the pyrrole ring, serves as a versatile synthon for the construction of a diverse array of bioactive molecules. These analogues have shown promise as kinase inhibitors, anticancer agents, and central nervous system modulators.[4][5] This guide will focus on the key synthetic transformations required to access this important class of compounds.
Synthesis of the Core 1H-Pyrrolo[3,2-c]pyridine Scaffold
A common and effective strategy for the construction of the 1H-pyrrolo[3,2-c]pyridine core begins with a substituted pyridine derivative. A representative synthesis is outlined below, commencing with commercially available 2-bromo-5-methylpyridine.[5][6]
Step-by-Step Protocol for 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This multi-step synthesis establishes the foundational bicyclic system upon which further functionalization can be performed.
-
Oxidation: 2-Bromo-5-methylpyridine is first oxidized to the corresponding N-oxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). This step activates the pyridine ring for subsequent nitration.
-
Nitration: The resulting pyridine-1-oxide is then nitrated at the C4 position using a mixture of fuming nitric acid and sulfuric acid.
-
Vinylogous Amine Formation: The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key vinylogous amine intermediate.
-
Reductive Cyclization: Finally, treatment with a reducing agent, such as iron powder in acetic acid, effects a reductive cyclization to yield the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[5][6]
Pathway I: Formylation and Reductive Amination
A primary and highly versatile route to this compound analogues involves the introduction of a formyl group at the C2 position of the pyrrolopyridine core, followed by reductive amination.
Vilsmeier-Haack Formylation: Introducing the Aldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic chloroiminium ion preferentially attacks the electron-rich pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system.
Causality of Experimental Choice: The regioselectivity of the Vilsmeier-Haack reaction on the 1H-pyrrolo[3,2-c]pyridine core is directed to the C2 position of the pyrrole ring. This is due to the higher electron density at this position, a consequence of the nitrogen atom in the pyrrole ring. Steric factors also play a role, favoring attack at the less hindered C2 position over the C3 position.[9]
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-c]pyridine
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in a suitable solvent such as dichloromethane (DCM), slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the 1H-pyrrolo[3,2-c]pyridine substrate in DMF or DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and aqueous sodium hydroxide.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 2-formyl-1H-pyrrolo[3,2-c]pyridine.
Reductive Amination: From Aldehyde to Amine
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2][4] In this two-step, one-pot process, the 2-formyl-1H-pyrrolo[3,2-c]pyridine is first condensed with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired methanamine analogue.
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation.[2][3][10] It is a mild and selective reagent that readily reduces the iminium ion intermediate in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. Its compatibility with a range of solvents and tolerance of various functional groups make it a versatile choice.[2]
Experimental Protocol: Reductive Amination of 2-Formyl-1H-pyrrolo[3,2-c]pyridine
-
Dissolve 2-formyl-1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add the desired amine (e.g., ammonium acetate for the primary amine, or a primary/secondary amine for N-substituted analogues).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with aqueous sodium bicarbonate solution.
-
Extract the product, dry the organic phase, and purify by chromatography to obtain the this compound analogue.
| Amine Source | Reducing Agent | Solvent | Product |
| Ammonium Acetate | NaBH(OAc)₃ | DCE | This compound |
| Methylamine | NaBH(OAc)₃ | THF | N-Methyl-(1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine |
| Benzylamine | NaBH(OAc)₃ | DCE | N-Benzyl-(1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine |
| Morpholine | NaBH(OAc)₃ | THF | 4-((1H-Pyrrolo[3,2-c]pyridin-2-yl)methyl)morpholine |
Table 1: Representative Reductive Amination Reactions
Pathway II: Cyanation and Subsequent Reduction
An alternative and equally viable pathway to the target methanamine involves the introduction of a cyano group at the C2 position, followed by its reduction.
Synthesis of 2-Cyano-1H-pyrrolo[3,2-c]pyridine
The introduction of a cyano group onto the pyrrolopyridine ring can be achieved through palladium-catalyzed cyanation of a suitable halo-substituted precursor, such as 2-bromo-1H-pyrrolo[3,2-c]pyridine.
Causality of Experimental Choice: Palladium catalysis offers a highly efficient and functional group tolerant method for C-C bond formation.[5][11] The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a cyanide source, like zinc cyanide (Zn(CN)₂), allows for the conversion of the C-Br bond to a C-CN bond.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a reaction vessel, add 2-bromo-1H-pyrrolo[3,2-c]pyridine, zinc cyanide, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Add a suitable solvent, such as dimethylformamide (DMF), and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.
-
Purify the crude product by column chromatography to yield 2-cyano-1H-pyrrolo[3,2-c]pyridine.
Reduction of the Cyano Group
The final step in this pathway is the reduction of the nitrile to the primary amine. This can be accomplished through various methods, including catalytic hydrogenation.
Choice of Catalyst: Raney Nickel is a commonly used and effective catalyst for the hydrogenation of nitriles to primary amines.[6][12][13] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Experimental Protocol: Catalytic Hydrogenation of 2-Cyano-1H-pyrrolo[3,2-c]pyridine
-
In a hydrogenation vessel, dissolve 2-cyano-1H-pyrrolo[3,2-c]pyridine in a solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Carefully filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.
The Role of Protecting Groups
For certain synthetic transformations or to achieve specific substitution patterns, it may be necessary to protect the nitrogen atom of the pyrrole ring. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its ease of installation and removal under mild conditions.[1][14]
Boc Protection: The 1H-pyrrolo[3,2-c]pyridine can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
Boc Deprotection: The Boc group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
Visualization of Synthetic Pathways
Figure 1: Key synthetic pathways to this compound analogues.
Conclusion
The synthesis of this compound analogues is achievable through several robust and versatile synthetic routes. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The formylation-reductive amination sequence offers a direct approach to a wide range of N-substituted analogues, while the cyanation-reduction pathway provides an efficient route to the primary amine. Understanding the underlying principles of each reaction, such as the regioselectivity of the Vilsmeier-Haack reaction and the chemoselectivity of reducing agents, is paramount for successful synthesis. This guide provides a foundational framework for researchers to explore and expand upon the chemistry of this important class of heterocyclic compounds.
References
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- Xiong, W., Lei, Y., Hu, K., & Chen, J. (2019). Palladium‐Catalyzed Synthesis of Pyrrolo [1, 2‐α] Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids. ChemistrySelect, 4(45), 13209-13212.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849–3862.
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A Technical Guide to the Crystallographic Analysis of the 1H-pyrrolo[3,2-c]pyridine Scaffold
Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold
To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, this guide offers an in-depth exploration into the crystallographic analysis of the 1H-pyrrolo[3,2-c]pyridine scaffold. This nitrogenated heterocyclic system, an isomer of azaindole, is a cornerstone in the design of targeted therapeutics, particularly as kinase inhibitors for oncology applications.[1][2] Its rigid framework and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets. Understanding the precise three-dimensional arrangement of atoms within this scaffold and its derivatives is not merely an academic exercise; it is a critical component of rational drug design, enabling the optimization of drug-target interactions, the prediction of physicochemical properties, and the protection of intellectual property.
This document deviates from a conventional, rigid template to provide a narrative that is both educational and practical. We will journey through the essential preparatory stages of crystal cultivation, delve into the intricacies of data acquisition via single-crystal X-ray diffraction, and culminate in the detailed analysis of the resulting structural data. The causality behind each experimental choice is elucidated, ensuring that the protocols described are not just a series of steps, but a self-validating system for achieving accurate and reproducible results.
I. The Genesis of Structure: Cultivating High-Quality Single Crystals
The foundation of any successful crystallographic analysis lies in the quality of the single crystal.[3] The goal is to produce a well-ordered, single lattice, free from defects, with dimensions suitable for X-ray diffraction (typically 0.1-0.5 mm).[3] For the 1H-pyrrolo[3,2-c]pyridine scaffold and its derivatives, which are typically crystalline organic solids, several techniques can be employed. The choice of method is often empirical and requires a systematic approach.
Core Principle: The Path to Supersaturation
Crystal growth is a process of controlled precipitation from a supersaturated solution. The key is to approach and traverse the supersaturation zone slowly, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous solid or a polycrystalline powder.
Common Crystallization Methodologies
| Method | Description | Rationale & Causality |
| Slow Solvent Evaporation | The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. | This is the simplest and most common method.[3] The gradual increase in concentration as the solvent evaporates gently pushes the solution into a state of supersaturation, promoting slow and orderly crystal growth. The choice of solvent is crucial, as it influences solubility and can be incorporated into the crystal lattice. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed within a larger container holding a less volatile "anti-solvent" in which the compound is insoluble. | The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This method offers excellent control over the rate of supersaturation and is highly effective for small quantities of material. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. | The solubility of most organic compounds decreases with temperature. By gradually reducing the temperature, the solution becomes supersaturated, leading to crystal formation. The rate of cooling is a critical parameter to control. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. | Crystals form at the interface between the two solvents as the anti-solvent slowly diffuses into the compound's solution. This method is particularly useful when the compound is highly soluble in the primary solvent. |
Field-Proven Insights: For many 1H-pyrrolo[3,2-c]pyridine derivatives, a combination of solvents often yields the best results. For instance, dissolving the compound in a more polar solvent like methanol or ethyl acetate and using a less polar anti-solvent such as hexane or diethyl ether in a vapor diffusion or layering setup can be highly effective.[3]
II. The Crystallographic Experiment: From Crystal to Data
Once a suitable single crystal is obtained, the next phase is the acquisition of X-ray diffraction data. This process involves mounting the crystal, exposing it to a monochromatic X-ray beam, and recording the diffraction pattern.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Detailed Step-by-Step Protocol: A Self-Validating System
-
Crystal Mounting and Cryo-cooling:
-
Action: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Causality: The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100-173 K) to minimize atomic thermal vibrations, which sharpens the diffraction spots and improves data quality.
-
-
Data Collection:
-
Action: The mounted crystal is placed on the diffractometer and centered in the X-ray beam (commonly Mo Kα or Cu Kα radiation).[4] A series of diffraction images are collected as the crystal is rotated.
-
Causality: The rotation of the crystal ensures that all sets of lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), resulting in a complete diffraction dataset.[4]
-
-
Data Reduction and Processing:
-
Action: The collected images are processed to integrate the intensities of the individual diffraction spots. These intensities are then scaled and corrected for experimental factors such as absorption.
-
Causality: Integration determines the intensity of each reflection, which is proportional to the square of the structure factor amplitude. Scaling places all data on a common scale, and absorption corrections account for the attenuation of X-rays as they pass through the crystal.
-
-
Structure Solution and Refinement:
-
Action: The processed data is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares methods.
-
Causality: The space group defines the symmetry of the crystal lattice. Structure solution provides an initial electron density map from which an atomic model can be built. Refinement optimizes the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data, resulting in a final, accurate crystal structure.
-
III. Deciphering the Architecture: Structural Features of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The crystal structure of a 1H-pyrrolo[3,2-c]pyridine derivative reveals a wealth of information about its molecular geometry and intermolecular interactions.
Typical Molecular Geometry
The following table presents a hypothetical but representative set of bond lengths and angles for a substituted 1H-pyrrolo[3,2-c]pyridine, based on known structures of related azaindoles. Actual values will vary depending on the specific substituents.
| Parameter | Typical Value (Å or °) | Parameter | Typical Value (Å or °) |
| Bond Lengths | Bond Angles | ||
| N1-C2 | 1.37 | C7-N1-C2 | 108.5 |
| C2-C3 | 1.38 | N1-C2-C3 | 110.0 |
| C3-C3a | 1.40 | C2-C3-C3a | 107.5 |
| C3a-N4 | 1.38 | C3-C3a-N4 | 129.0 |
| N4-C5 | 1.34 | C3a-N4-C5 | 117.0 |
| C5-C6 | 1.41 | N4-C5-C6 | 124.0 |
| C6-C7 | 1.36 | C5-C6-C7 | 118.0 |
| C7-C7a | 1.42 | C6-C7-C7a | 118.5 |
| C7a-N1 | 1.39 | C7-C7a-N1 | 109.0 |
| C3a-C7a | 1.41 | C3a-C7a-C7 | 132.5 |
Supramolecular Interactions: The Drivers of Crystal Packing
The way molecules of 1H-pyrrolo[3,2-c]pyridine pack in the solid state is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties.
-
Hydrogen Bonding: The pyrrole N-H group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This often leads to the formation of hydrogen-bonded dimers or chains, which are key motifs in the crystal packing of these compounds.
-
π-π Stacking: The aromatic nature of the bicyclic scaffold facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the rings overlap, contribute significantly to the overall stability of the crystal lattice. The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å.
-
Other Weak Interactions: C-H···π and other weak hydrogen bonds also play a role in directing the crystal packing.
Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface that partitions the crystal space into regions where the electron density is dominated by a specific molecule.
Sources
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- 3. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-depth Technical Guide to the Potential Protein Targets of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with a wide array of protein targets.[1] This guide focuses on the specific, yet under-characterized molecule, (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine. Lacking direct target identification in the public domain, this document provides a predictive and strategic framework for its investigation. By analyzing the established biological activities of closely related pyrrolo[3,2-c]pyridine derivatives, we extrapolate a high-probability target landscape. This guide synthesizes data from peer-reviewed literature to highlight four primary potential target classes: Tubulin , Protein Kinases (notably FMS kinase), Epigenetic Modifiers (such as LSD1), and Viral Proteins . Furthermore, we provide detailed, field-proven experimental protocols for target identification and validation, equipping research teams with the necessary workflows to systematically deconvolve the mechanism of action for this promising compound.
Introduction: The Pyrrolopyridine Scaffold and the Imperative of Target Identification
The this compound molecule belongs to the azaindole family, a class of heterocyclic compounds that have yielded significant therapeutic successes, including the approved kinase inhibitor vemurafenib.[1] The core pyrrolopyridine structure is adept at forming key hydrogen bonds within ATP-binding pockets, making it a fertile ground for the development of kinase inhibitors.[1] However, its structural versatility allows for interactions beyond the kinome.
Understanding the precise molecular target(s) of a compound is a cornerstone of modern drug development. It allows for the optimization of potency and selectivity, the prediction of potential side effects, and the rational design of clinical trials. For a novel compound like this compound, a systematic approach to target deconvolution is not just necessary but critical for unlocking its therapeutic potential.
High-Probability Protein Target Classes
Based on extensive analysis of derivatives built upon the 1H-pyrrolo[3,2-c]pyridine core, the following protein classes emerge as the most probable targets for this compound.
Cytoskeletal Proteins: Tubulin
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and identified as potent inhibitors of tubulin polymerization that act at the colchicine-binding site.[2][3]
-
Mechanism of Action: These compounds disrupt the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division.[4] This interference leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][3][5] Molecular modeling has suggested that the pyrrolopyridine core can form critical hydrogen bonds with residues such as Thrα179 and Asnβ349 within the colchicine site of tubulin.[3]
-
Therapeutic Implication: As microtubule-targeting agents, these compounds are potent anticancer therapeutics.[4] The demonstrated activity of close analogs strongly suggests that this compound should be evaluated for similar effects on tubulin dynamics and cancer cell proliferation.
Epigenetic Modifiers: Lysine-Specific Demethylase 1 (LSD1)
While originating from a different isomer (pyrrolo[2,3-c]pyridine), highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1) have been developed from this related scaffold. [6]
-
Mechanism of Action: LSD1 is a key enzyme that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4/H3K9), thereby regulating gene expression. [6]It is overexpressed in many cancers, where it suppresses tumor suppressor genes and promotes cancer cell proliferation. [6]LSD1 inhibition can induce differentiation in cancer cells, such as acute myeloid leukemia (AML), and enhance anti-tumor immunity. [7][8]* Therapeutic Implication: The proven activity of a closely related scaffold suggests that the pyrrolopyridine core of this compound may be compatible with binding to the LSD1 active site. This potential therapeutic avenue, particularly in oncology and immuno-oncology, warrants investigation.
Viral Proteins
Pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as broad-spectrum entry inhibitors of influenza viruses (A and B). [9]
-
Mechanism of Action: These compounds act during the early stages of infection by interfering with the post-fusion process, specifically viral uncoating and the nuclear import of viral ribonucleoprotein complexes. [9]While the precise host or viral protein target was not definitively identified in the initial report, the data points to a clear antiviral effect.
-
Therapeutic Implication: This finding opens the possibility for this compound to be explored as an antiviral agent, not only for influenza but potentially for other viruses that share similar entry or uncoating mechanisms.
| Potential Target Class | Evidence from Derivatives | Potential Therapeutic Area | Key References |
| Tubulin | Potent inhibition of tubulin polymerization at the colchicine site. | Oncology | [2][3] |
| Protein Kinases | Selective inhibition of FMS Kinase (CSF-1R); ATP-mimetic scaffold. | Oncology, Inflammatory Diseases | [1][4][10] |
| Epigenetic Modifiers | Potent and reversible inhibition of LSD1 by a related isomer. | Oncology, Immuno-Oncology | [6][7] |
| Viral Proteins | Broad-spectrum inhibition of influenza virus entry/uncoating. | Infectious Disease (Antiviral) | [9] |
A Strategic Framework for Target Identification & Validation
To move from probable to confirmed targets, a multi-pronged approach combining computational prediction with robust experimental validation is required.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. They include critical steps and rationale to ensure trustworthy and reproducible results.
Protocol 1: Unbiased Target Identification using Affinity Chromatography
-
Principle: The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from a cell lysate. Captured proteins are then identified by mass spectrometry.
-
Causality: This method directly identifies proteins that physically interact with the compound. A key control, using beads without the compound or with a structurally similar but inactive analog, is crucial to distinguish specific binders from non-specific background proteins.
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a carboxyl or amino group). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity.
-
Covalently couple the linker-modified compound to activated beads (e.g., NHS-activated agarose or magnetic beads). Prepare control beads by blocking the reactive groups without adding the compound.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line sensitive to pyrrolopyridine derivatives like HeLa or MCF-7) to ~80-90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.
-
-
Affinity Pull-Down:
-
Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the compound-conjugated beads and control beads separately. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (5-7 washes) to remove unbound proteins.
-
-
Elution and Protein Identification:
-
Elute bound proteins from the beads. This can be done by competitive elution with an excess of free compound, or by denaturation using SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are unique to or highly enriched in the compound-bead sample compared to the control.
-
Identify the proteins using in-gel digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Protocol 2: Label-Free Target Validation using Cellular Thermal Shift Assay (CETSA®)
-
Principle: The binding of a small molecule to its target protein often increases the protein's thermal stability. CETSA measures the extent to which a compound protects its target from heat-induced denaturation in a cellular environment. [2][3][10]* Causality: This method confirms direct target engagement within intact cells, providing a more physiologically relevant context than lysate-based assays. A shift in the melting temperature (Tm) of a protein in the presence of the compound is direct evidence of a physical interaction.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in multiple plates or wells and grow to ~80% confluency.
-
Treat the cells with either this compound at a desired concentration (e.g., 10x EC50) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler. [1]Include an unheated control sample.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) to release cellular contents.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of the specific protein of interest remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody.
-
Quantify the band intensities and plot them against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.
-
For unbiased discovery (MS-CETSA): The soluble fractions from a few key temperatures can be analyzed by quantitative mass spectrometry to identify all proteins stabilized by the compound on a proteome-wide scale. [3]
Method Principle Advantages Disadvantages Affinity Chromatography Immobilized compound captures binding partners from lysate. Direct identification of binding proteins; Can find novel targets. Requires chemical modification of the compound; Prone to non-specific binding artifacts. CETSA Ligand binding increases protein thermal stability. Label-free; Confirms target engagement in intact cells; Physiologically relevant. Requires a specific antibody for validation; MS-CETSA can be complex and expensive. | DARTS | Ligand binding protects a protein from protease digestion. | Label-free; Does not require chemical modification. | May not work for all protein-ligand interactions; Can be biased towards abundant proteins. |
-
Conclusion and Future Directions
The this compound molecule stands as a compound of significant interest due to the proven therapeutic relevance of its core scaffold. Evidence from analogous structures strongly points towards tubulin , protein kinases (FMS) , epigenetic modifiers (LSD1) , and potentially viral proteins as primary targets.
The path forward for any research program involving this molecule is clear. An initial broad screening against a kinase panel and in cancer cell proliferation assays is a cost-effective first step. Concurrently, undertaking the unbiased, proteome-wide target identification strategies outlined in this guide—such as affinity chromatography or MS-CETSA—will provide a comprehensive and unfiltered view of its molecular interactions. Any high-confidence hits must then be rigorously validated through orthogonal, hypothesis-driven methods like Western blot CETSA and direct biophysical measurements (e.g., Surface Plasmon Resonance). This systematic approach will unambiguously elucidate the mechanism of action and pave the way for its rational development into a potential therapeutic agent.
References
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- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx.
- Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. (2016, September 30). PubMed.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Semantic Scholar.
- Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, September 1).
- Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023, May 17).
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023, February 2). PubMed Central.
- Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways.
- The latest perspectives of small molecules FMS kinase inhibitors. (2023, December 5). PubMed.
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube.
- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021, October 8).
- Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC. (2013, April 2).
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An In-Depth Technical Guide to Investigating the Mechanism of Action of Pyrrolo[3,2-c]pyridine Compounds
This guide provides a comprehensive exploration of the methodologies used to elucidate the mechanism of action of pyrrolo[3,2-c]pyridine compounds. As a class of molecules with significant therapeutic potential, a thorough understanding of their molecular interactions is paramount for their development as targeted therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of these and similar heterocyclic compounds.
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system that has garnered substantial interest in the field of medicinal chemistry. Its rigid structure and capacity for diverse substitutions make it an attractive scaffold for the design of targeted therapies. Compounds incorporating this moiety have demonstrated a range of biological activities, most notably as potent anticancer and anti-inflammatory agents.[1][2] The therapeutic potential of these compounds stems from their ability to interact with high specificity and affinity with key biological targets, thereby modulating cellular signaling pathways implicated in disease.
This guide will delve into the two primary mechanisms of action identified for pyrrolo[3,2-c]pyridine derivatives: kinase inhibition and disruption of tubulin polymerization. For each mechanism, we will explore the underlying biological rationale, present exemplary data, and provide detailed experimental protocols to enable researchers to rigorously investigate novel compounds.
Part 1: Mechanism of Action I - Kinase Inhibition
A significant number of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of protein kinases.[2] Kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.
Primary Target: FMS Kinase (CSF-1R)
One of the key targets of pyrrolo[3,2-c]pyridine compounds is the FMS kinase, also known as the colony-stimulating factor-1 receptor (CSF-1R).[2][3] FMS is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[3] In the context of cancer, FMS is often overexpressed and contributes to tumor growth and metastasis by promoting the survival of tumor-associated macrophages, which in turn suppress the anti-tumor immune response. In inflammatory conditions like rheumatoid arthritis, FMS-expressing macrophages are key mediators of tissue destruction.[2] Therefore, inhibition of FMS kinase presents a promising therapeutic strategy for both oncology and autoimmune diseases.
The binding of its ligand, CSF-1, to the FMS receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell survival and proliferation. Pyrrolo[3,2-c]pyridine inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Caption: FMS signaling pathway and the inhibitory action of pyrrolo[3,2-c]pyridine compounds.
The potency of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50). The table below presents data for a lead compound, 1r , compared to a reference compound, KIST101029 .[2]
| Compound | FMS Kinase IC50 (nM) |
| 1r | 30 |
| KIST101029 | 96 |
These results demonstrate that compound 1r is a highly potent inhibitor of FMS kinase, with an IC50 value in the nanomolar range.[2]
This protocol outlines a standard radiometric assay to determine the IC50 of a test compound against FMS kinase.[4][]
-
Prepare Reagents:
-
Kinase buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA.
-
Recombinant human FMS kinase.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
[γ-33P]ATP.
-
Test compound dilutions in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions to a 96-well plate.
-
Add 10 µL of the FMS kinase and substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of [γ-33P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture to a filtermat and wash three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling
While high potency against the primary target is desirable, the selectivity of a kinase inhibitor is equally crucial for minimizing off-target effects and potential toxicity. Therefore, it is essential to profile lead compounds against a panel of other kinases.
Caption: Workflow for determining the kinase selectivity profile of a lead compound.
The selectivity of compound 1r was assessed against a panel of 40 kinases, where it demonstrated significant selectivity for FMS kinase.[2] This is a critical step in validating the compound as a specific FMS inhibitor suitable for further development.
Part 2: Mechanism of Action II - Inhibition of Tubulin Polymerization
Another well-established mechanism of action for a distinct series of pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[6][7][8] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to apoptosis. This makes them attractive candidates for cancer therapy.
Interaction with the Colchicine-Binding Site
These pyrrolo[3,2-c]pyridine derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[6][7] Colchicine is a well-known microtubule-destabilizing agent. By binding to this site, the pyrrolo[3,2-c]pyridine compounds prevent the polymerization of tubulin dimers into microtubules.
The inhibition of tubulin polymerization has profound effects on the cell, culminating in apoptosis. The key cellular events are:
-
Disruption of Microtubule Dynamics: The compounds prevent the formation of new microtubules and lead to the disassembly of existing ones.
-
G2/M Cell Cycle Arrest: The disruption of the mitotic spindle prevents cells from progressing through mitosis, causing them to arrest in the G2/M phase of the cell cycle.[8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]
Caption: Mechanism of action for tubulin polymerization inhibiting pyrrolo[3,2-c]pyridines.
The antiproliferative activity of these compounds is evaluated against a panel of cancer cell lines. The table below shows the IC50 values for a potent tubulin inhibitor, 10t .[6][7]
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
These sub-micromolar IC50 values indicate that compound 10t has potent anticancer activity in vitro.[6][7]
This assay directly measures the effect of a test compound on the polymerization of tubulin in vitro.[6]
-
Prepare Reagents:
-
Tubulin polymerization buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.
-
Purified bovine brain tubulin.
-
GTP solution.
-
Test compound dilutions in DMSO.
-
-
Assay Procedure:
-
Add the test compound or vehicle control (DMSO) to a 96-well plate.
-
Add the tubulin solution to each well and incubate on ice.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Compare the polymerization curves in the presence of the compound to the vehicle control to determine the extent of inhibition.
-
This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cancer cell line.[8]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.
-
A significant increase in the percentage of cells in the G2/M phase indicates that the compound induces cell cycle arrest at this stage.[8]
-
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile platform for the development of targeted therapies. The two primary mechanisms of action discussed in this guide, kinase inhibition and tubulin polymerization inhibition, highlight the diverse biological activities that can be achieved through chemical modifications of this core structure.
For researchers investigating novel pyrrolo[3,2-c]pyridine derivatives, a systematic approach to elucidating their mechanism of action is crucial. This should involve a combination of in vitro biochemical assays to identify the molecular target and cell-based assays to confirm target engagement and understand the downstream cellular consequences.
Future research in this area will likely focus on:
-
Improving Selectivity: For kinase inhibitors, enhancing selectivity for the primary target over other kinases will be key to minimizing off-target toxicities.
-
Overcoming Drug Resistance: As with many targeted therapies, the development of drug resistance is a significant challenge. The design of next-generation pyrrolo[3,2-c]pyridine compounds that can overcome known resistance mechanisms is an important area of investigation.
-
Exploring Novel Targets: While FMS kinase and tubulin are well-established targets, it is likely that pyrrolo[3,2-c]pyridine derivatives may interact with other biological targets. Unbiased screening approaches could reveal novel mechanisms of action and therapeutic opportunities.
By employing the rigorous experimental methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.
References
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation - PubMed. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Available at: [Link]
-
Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. Available at: [Link]
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The Ascendant Trajectory of 1H-pyrrolo[3,2-c]pyridines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, a notable isomer of azaindole, has carved a significant niche in the landscape of medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged core for the design of potent and selective modulators of various biological targets implicated in a spectrum of human diseases. This technical guide provides a comprehensive literature review of 1H-pyrrolo[3,2-c]pyridine derivatives, traversing their synthetic accessibility, diverse pharmacological applications, and the intricate structure-activity relationships that govern their therapeutic potential. We delve into their prominent roles as anticancer agents, particularly as tubulin polymerization inhibitors and kinase modulators, and explore their emerging utility in the realms of neurodegenerative and anti-inflammatory disorders. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies to accelerate the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Allure of the 1H-pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole and a pyridine ring gives rise to a family of six isomeric azaindoles, each with a distinct electronic distribution and vectoral arrangement of hydrogen bond donors and acceptors. Among these, the 1H-pyrrolo[3,2-c]pyridine scaffold has garnered considerable attention due to its presence in a number of biologically active molecules and its capacity to serve as a versatile template for combinatorial library synthesis. The pyridine nitrogen introduces a key hydrogen bond acceptor site and influences the overall physicochemical properties of the molecule, often enhancing aqueous solubility and providing a handle for molecular recognition at target binding sites. The pyrrole moiety, with its electron-rich nature and N-H donor, offers further opportunities for crucial interactions with biological macromolecules. This unique combination of features has positioned 1H-pyrrolo[3,2-c]pyridine as a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.
Synthetic Strategies for the 1H-pyrrolo[3,2-c]pyridine Scaffold
The efficient and versatile synthesis of the 1H-pyrrolo[3,2-c]pyridine core is paramount for its exploration in medicinal chemistry. Several classical and modern synthetic methodologies have been adapted and optimized for the construction of this azaindole isomer.
Established Synthetic Routes
Traditional indole syntheses have been successfully applied to the preparation of azaindoles, including the 1H-pyrrolo[3,2-c]pyridine system.
-
Batcho-Leimgruber Indole Synthesis : This powerful method involves the reaction of an appropriately substituted nitropyridine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which then undergoes reductive cyclization to yield the desired 1H-pyrrolo[3,2-c]pyridine core. This method is particularly advantageous for the synthesis of 4-, 5-, and 6-azaindoles.[1] A typical reaction sequence is depicted below.[2]
Step 1: Formation of the enamine intermediate. Commercially available 2-bromo-5-methylpyridine is oxidized to the corresponding N-oxide, which is then nitrated at the 4-position. Reaction with DMF-DMA affords the key enamine intermediate.[2]
Step 2: Reductive cyclization. The enamine intermediate is then subjected to reductive cyclization, often using iron powder in acetic acid, to construct the pyrrole ring and furnish the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.[2]
-
Fischer Indole Synthesis : While being one of the most well-known methods for indole synthesis, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring.[3] However, with appropriate starting materials and reaction conditions, it remains a viable approach. The synthesis involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[4][5]
-
Larock Indole Synthesis : This palladium-catalyzed heteroannulation reaction provides a convergent and flexible route to substituted indoles and azaindoles.[6] It involves the reaction of an ortho-haloaminopyridine with a disubstituted alkyne. The regioselectivity of the annulation can be a critical factor to consider in this synthesis.[7][8]
A Representative Synthetic Protocol
A recent publication by Wang et al. (2024) details a multi-step synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which is summarized below.[2]
Scheme 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [2]
Caption: Synthetic pathway to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Therapeutic Applications of 1H-pyrrolo[3,2-c]pyridine Derivatives
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold has led to its exploration in a multitude of therapeutic areas, with a pronounced focus on oncology.
Anticancer Activity
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drug development. A recent study has highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization that bind to the colchicine-binding site.[6][9][10][11][12] One particularly active compound, 10t , which incorporates an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, displayed impressive antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[9][11] Further investigations revealed that compound 10t potently inhibited tubulin polymerization at concentrations of 3 µM and 5 µM and significantly disrupted microtubule dynamics in cells.[6][10][12] Mechanistically, this disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][10]
Table 1: Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [9][11]
| Compound | R (B-ring) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10d | p-tolyl | 2.45 | 3.12 | 4.56 |
| 10h | 4-methoxyphenyl | 1.23 | 1.87 | 2.34 |
| 10m | 4-chlorophenyl | 0.89 | 1.02 | 1.54 |
| 10r | Pyridin-3-yl | 0.56 | 0.78 | 0.99 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.02 | 0.03 | 0.02 |
Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.
FMS Kinase Inhibition: Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[13] Overexpression of FMS kinase is implicated in various cancers and inflammatory disorders.[14] A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors.[13][15] Notably, compound 1r was found to be a highly potent and selective FMS kinase inhibitor with an IC50 of 30 nM, which is 3.2 times more potent than the lead compound.[13] This compound also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[13] Furthermore, its ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM suggests its potential as an anti-inflammatory agent.[13]
Caption: Simplified FMS kinase signaling pathway and the inhibitory action of 1H-pyrrolo[3,2-c]pyridine derivatives.
Other Kinase Targets: The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold extends to the inhibition of other kinases. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).[16][17][18][19] This suggests that with appropriate structural modifications, 1H-pyrrolo[3,2-c]pyridines could also be tailored to target a broader range of kinases implicated in cancer.
Neurodegenerative Diseases
Emerging evidence suggests that pyrrolopyridine derivatives may hold therapeutic promise for neurodegenerative disorders such as Alzheimer's disease.[20][21][22][23] The neuroprotective mechanisms of these compounds are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[17][24][25] For example, certain pyrrolopyrimidines, which share a similar heterocyclic core, have demonstrated the ability to protect neurons from ischemic damage by quenching lipid peroxidation.[24][25] While research into 1H-pyrrolo[3,2-c]pyridine derivatives for neurodegenerative diseases is still in its early stages, the existing data on related scaffolds provides a strong rationale for their further investigation in this area.
Anti-inflammatory Activity
The role of FMS kinase in macrophage biology directly links its inhibition to potential anti-inflammatory effects.[14] As mentioned previously, potent FMS kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have shown efficacy in cellular models of inflammation.[13] The mechanism of their anti-inflammatory action is believed to involve the suppression of pro-inflammatory cytokine production and the inhibition of macrophage proliferation and activation.[26][27] This positions 1H-pyrrolo[3,2-c]pyridine derivatives as promising candidates for the treatment of various inflammatory conditions, including rheumatoid arthritis.[13]
Experimental Protocols
To facilitate further research and development of 1H-pyrrolo[3,2-c]pyridine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][12][28][29]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[2][11][25]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a stock solution of the fluorescent reporter (e.g., DAPI).
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the 1H-pyrrolo[3,2-c]pyridine derivatives at various concentrations to the reaction wells. Include a positive control (e.g., paclitaxel for polymerization enhancement, vinblastine for inhibition) and a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen reporter.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of tubulin polymerization.
Caption: Workflow for the tubulin polymerization assay.
FMS Kinase Inhibition Assay
This assay determines the ability of compounds to inhibit the enzymatic activity of FMS kinase. A common method is the ADP-Glo™ Kinase Assay.[30]
Protocol:
-
Reagent Preparation: Prepare the FMS kinase, substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.
-
Compound Dilution: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives.
-
Kinase Reaction: In a 384-well plate, add the inhibitor, FMS kinase, and a mixture of the substrate and ATP. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The 1H-pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a versatile and fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties. The remarkable success of its derivatives as potent anticancer agents, particularly as tubulin polymerization and kinase inhibitors, underscores the therapeutic potential of this heterocyclic system.
Looking ahead, several exciting avenues for future research exist. A deeper exploration of the structure-activity relationships governing the kinase selectivity of 1H-pyrrolo[3,2-c]pyridine derivatives could lead to the development of highly specific inhibitors for a range of oncology targets. Furthermore, the nascent but promising findings in the areas of neurodegenerative and anti-inflammatory diseases warrant more intensive investigation. Elucidating the precise mechanisms of action of these compounds in these complex pathologies will be crucial for their translation into clinical candidates.
The continued application of modern drug discovery technologies, including structure-based design, computational modeling, and high-throughput screening, will undoubtedly accelerate the identification of new and improved 1H-pyrrolo[3,2-c]pyridine-based therapeutics. As our understanding of the biological roles of this privileged scaffold deepens, we can anticipate the emergence of novel drug candidates with the potential to address significant unmet medical needs.
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening using (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Introduction: The Promise of the Pyrrolopyridine Scaffold in Kinase Inhibition
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and effectively interact with the hinge region of various protein kinases.[1] This structural motif is at the core of several approved and investigational drugs, particularly in oncology and inflammation.[1] (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine represents a key starting point for the development of potent and selective kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound and its derivatives in high-throughput screening (HTS) campaigns, with a specific focus on Janus Kinase 1 (JAK1), a critical mediator of cytokine signaling in inflammatory diseases.[2][3][4]
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in the JAK-STAT signaling pathway, which is essential for cellular responses to a wide range of cytokines and growth factors.[5][6][7] Dysregulation of this pathway is implicated in numerous autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[8] Specifically, selective inhibition of JAK1 is a promising strategy for treating inflammatory conditions while potentially mitigating the side effects associated with broader JAK inhibition.[4][9]
These application notes are designed to provide not just step-by-step protocols, but also the scientific rationale behind the experimental design, enabling researchers to adapt and troubleshoot these assays for their specific needs. We will explore both biochemical and cell-based HTS assays, leveraging robust technologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to identify and characterize novel inhibitors derived from the this compound core.
Compound Handling and Preparation for High-Throughput Screening
Proper handling and preparation of test compounds are foundational to the success and reproducibility of any HTS campaign. The physicochemical properties of small molecules like this compound dictate their behavior in solution and their interaction with assay components.
Solubility and Stock Solution Preparation:
This compound is typically supplied as a dihydrochloride salt, which generally confers better aqueous solubility compared to the free base.[7][10][11] However, for HTS, high-concentration stock solutions are universally prepared in 100% dimethyl sulfoxide (DMSO).[11] While specific solubility data for this exact compound is not extensively published, a starting concentration of 10 mM in DMSO is a standard and recommended practice for similar small molecule kinase inhibitors.[12]
Causality Behind DMSO as the Solvent of Choice: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds. This property is crucial for creating high-concentration stock solutions, which are then serially diluted to the final assay concentrations. This minimizes the final concentration of DMSO in the assay, which is critical as high concentrations of DMSO can perturb cellular membranes and enzyme activity.[13] It is imperative to maintain a consistent final DMSO concentration across all wells of an assay plate, including controls, to avoid solvent-induced artifacts.[11] For most enzymatic and cell-based assays, the final DMSO concentration should not exceed 1%, with 0.5% being a widely accepted upper limit for many cell-based assays to maintain cellular integrity.[14]
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the required amount of this compound dihydrochloride in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of 100% molecular biology grade DMSO to achieve a 10 mM stock solution.
-
Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed if necessary, but visual inspection for any precipitate is crucial.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.
Plate Preparation for HTS:
For HTS, compound stock solutions are typically serially diluted and dispensed into 384- or 1536-well microplates. Automated liquid handlers are essential for accuracy and throughput.
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10 mM in 100% DMSO | Standard starting concentration for small molecules in HTS. |
| Intermediate Plate | 100 µM - 1 mM in 100% DMSO | To facilitate accurate serial dilutions for the final assay plate. |
| Final Assay Concentration | 10 nM - 100 µM (typical range) | To determine a dose-response curve and IC50 value. |
| Final DMSO Concentration | ≤ 1% (biochemical), ≤ 0.5% (cellular) | To minimize solvent effects on the assay.[14] |
Biochemical High-Throughput Screening Assays for JAK1 Inhibition
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of the target protein. TR-FRET and AlphaLISA are powerful, homogeneous (no-wash) assay formats well-suited for HTS of kinase inhibitors due to their high sensitivity, low background, and miniaturization capabilities.[15]
TR-FRET Kinase Assay for JAK1
Principle of TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines the principles of FRET with time-resolved fluorescence detection.[16] The assay utilizes a donor fluorophore with a long fluorescence lifetime, typically a lanthanide chelate (e.g., Europium or Terbium), and an acceptor fluorophore. When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. A time delay between excitation and signal detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[16] For a kinase assay, this can be configured to measure either substrate phosphorylation or inhibitor binding.
Workflow for a TR-FRET JAK1 Kinase Assay:
Caption: Workflow for a TR-FRET based JAK1 biochemical assay.
Detailed Protocol for TR-FRET JAK1 Kinase Assay:
This protocol is a general guideline and should be optimized for specific reagents and instrumentation.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
JAK1 Enzyme: Dilute recombinant human JAK1 enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically by enzyme titration.
-
Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at the Kₘ value for ATP to accurately determine the potency of ATP-competitive inhibitors.
-
Test Compound: Prepare serial dilutions of this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Detection Reagents: Prepare the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-substrate antibody and a fluorescently labeled streptavidin if using a biotinylated substrate) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of a low-volume 384-well plate.
-
Add 2.5 µL of the JAK1 enzyme solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagent mixture.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme or a potent known inhibitor).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
AlphaLISA Kinase Assay for JAK1
Principle of AlphaLISA: AlphaLISA is a bead-based immunoassay that relies on the generation of singlet oxygen by a donor bead upon laser excitation at 680 nm.[17] If an acceptor bead is in close proximity (within 200 nm), the singlet oxygen will trigger a chemiluminescent reaction in the acceptor bead, resulting in light emission at 615 nm.[17] In a kinase assay, this proximity is achieved through the binding of antibodies to the phosphorylated substrate, with one antibody linked to the donor bead and the other to the acceptor bead.
Workflow for an AlphaLISA JAK1 Kinase Assay:
Caption: Workflow for an AlphaLISA based JAK1 biochemical assay.
Detailed Protocol for AlphaLISA JAK1 Kinase Assay:
This protocol is a general guideline and should be optimized for specific reagents and instrumentation.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer.
-
JAK1 Enzyme: Dilute recombinant human JAK1 enzyme to the desired working concentration.
-
Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in assay buffer.
-
Test Compound: Prepare serial dilutions of this compound.
-
Detection Reagents: Prepare the AlphaLISA acceptor beads (e.g., conjugated to an anti-phospho-substrate antibody) and streptavidin-coated donor beads according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the JAK1 enzyme solution.
-
Initiate the kinase reaction by adding 5 µL of the biotinylated substrate/ATP solution.
-
Incubate at room temperature for 60-90 minutes.
-
Add 5 µL of the AlphaLISA acceptor bead solution.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the streptavidin-coated donor bead solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The raw AlphaLISA counts are used for data analysis.
-
Normalize the data using positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based High-Throughput Screening Assays for JAK1 Inhibition
Cell-based assays are crucial for confirming the activity of compounds in a more physiologically relevant context. They provide insights into cell permeability, off-target effects, and the compound's ability to modulate a specific signaling pathway within a living cell. For JAK1, a common downstream readout is the phosphorylation of STAT3.
Principle of a Cell-Based STAT3 Phosphorylation Assay: Cytokine stimulation (e.g., with Interleukin-6, IL-6) of cells expressing the IL-6 receptor leads to the activation of JAK1, which in turn phosphorylates STAT3. Phosphorylated STAT3 (pSTAT3) then dimerizes and translocates to the nucleus to regulate gene expression.[15][18] An inhibitor of JAK1 will prevent the phosphorylation of STAT3. This can be quantified using various technologies, including AlphaLISA SureFire, HTRF, or high-content imaging.
Workflow for a Cell-Based STAT3 Phosphorylation Assay:
Caption: Workflow for a cell-based STAT3 phosphorylation assay.
Detailed Protocol for a Cell-Based STAT3 Phosphorylation Assay (using HEK293 cells):
HEK293 cells are a suitable and commonly used cell line for studying JAK/STAT signaling as they can be engineered to express the necessary receptors and reporter constructs.[2][4][19]
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the IL-6 receptor in appropriate growth medium.
-
On the day before the assay, seed the cells into 384-well cell culture plates at a density of 5,000-10,000 cells per well in 40 µL of growth medium. Seeding density should be optimized to achieve 70-90% confluency on the day of the assay.[17]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
The next day, prepare serial dilutions of this compound in serum-free medium.
-
Add 5 µL of the diluted compound or vehicle to the cells and pre-incubate for 1-2 hours at 37°C.
-
Prepare a stock of IL-6 in serum-free medium at a concentration that elicits a submaximal response (EC₈₀), which should be determined empirically.
-
Add 5 µL of the IL-6 solution to the stimulated wells. Add 5 µL of serum-free medium to the unstimulated control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection (AlphaLISA SureFire Example):
-
Carefully remove the medium from the wells.
-
Add 10 µL of lysis buffer to each well and incubate on an orbital shaker for 10-15 minutes at room temperature.
-
Transfer 5 µL of the lysate to a 384-well white assay plate.
-
Add 5 µL of the acceptor bead mix (containing anti-pSTAT3 antibody-coated beads).
-
Incubate for 2 hours at room temperature.
-
Add 5 µL of the donor bead mix (containing beads that will bind to total STAT3).
-
Incubate for 2 hours at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Normalize the data to the stimulated and unstimulated controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀.
-
Data Analysis and Interpretation in High-Throughput Screening
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19] It takes into account both the dynamic range of the signal and the data variation associated with the positive and negative controls.
Formula for Z'-Factor: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
Where:
-
μₚ = mean of the positive control
-
μₙ = mean of the negative control
-
σₚ = standard deviation of the positive control
-
σₙ = standard deviation of the negative control
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A large separation between the means of the controls and small standard deviations.[19] |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may require optimization.[19] |
| < 0 | Unacceptable | The signal from the positive and negative controls overlap, making it difficult to distinguish hits.[19] |
An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for HTS.
Hit Identification and IC₅₀ Determination:
A "hit" is a compound that produces a response above a certain threshold (e.g., >50% inhibition at a single concentration). Hits are then typically re-tested in a dose-response format to determine their potency, which is expressed as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor where the response is reduced by half. This is calculated by fitting the dose-response data to a four-parameter logistic equation.
Troubleshooting Common HTS Assay Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor | - Suboptimal reagent concentrations- High data variability- Inconsistent liquid handling | - Re-optimize enzyme, substrate, and ATP concentrations.- Ensure proper mixing of reagents.- Calibrate and validate automated liquid handlers. |
| False Positives | - Compound autofluorescence or quenching- Compound aggregation- Inhibition of coupling enzymes (in some assays) | - Perform counter-screens without the primary enzyme to identify interfering compounds.- Add non-ionic detergents (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.- For coupled assays, test for inhibition of the coupling enzyme directly.[9] |
| Poor Correlation between Biochemical and Cell-Based Assays | - Low cell permeability of the compound- Compound efflux from cells- High protein binding in cell culture medium | - Assess the physicochemical properties of the compound (e.g., LogP).- Use cell lines with varying expression of efflux pumps.- Test the compound in serum-free or low-serum conditions. |
| No or Weak Signal in AlphaLISA | - Incorrect storage of beads- Photobleaching of donor beads | - Store beads at 4°C in the dark.[17]- Perform manipulations with donor beads under subdued light.[17] |
| No or Weak Signal in TR-FRET | - Incorrect filter sets on the plate reader- Suboptimal antibody pairing | - Ensure the use of appropriate and validated filter sets for the specific donor-acceptor pair.- Test different antibody pairs to find one with optimal FRET efficiency. |
Conclusion
This compound serves as a valuable starting point for the discovery of novel kinase inhibitors. By employing robust and well-validated HTS technologies such as TR-FRET and AlphaLISA, researchers can efficiently screen compound libraries derived from this scaffold to identify potent and selective inhibitors of targets like JAK1. The detailed protocols and application notes provided herein offer a comprehensive framework for conducting these screens, from initial compound handling to data analysis and troubleshooting. A thorough understanding of the underlying assay principles and a commitment to rigorous quality control are paramount to the success of any HTS campaign and the subsequent identification of promising lead candidates for further drug development.
References
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BPS Bioscience. (n.d.). JAK/STAT Signaling Pathway ISRE Reporter – HEK293 Cell Line. Retrieved from [Link]
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BPS Bioscience. (n.d.). Data Sheet - JAK/STAT Signaling Pathway ISRE Reporter – HEK293 Cell Line Catalog #: 60510. Retrieved from [Link]
- Flanagan, M. E., et al. (2013). Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2. Journal of Medicinal Chemistry, 56(15), 6085-6103.
- Menet, C. J., et al. (2014). Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors. Journal of Medicinal Chemistry, 57(17), 7361-7377.
- Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
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Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
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BPS Bioscience. (n.d.). STAT3 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
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Signosis. (n.d.). Stat3 Luciferase Reporter HEK293 Stable Cell Line. Retrieved from [Link]
- Al-Obeidi, F. A., et al. (2013). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Recent Patents on Anti-Cancer Drug Discovery, 8(1), 87-101.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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McPhee, S. (2022, February 24). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]
- Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
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BPS Bioscience. (n.d.). JAK/STAT Signaling Pathway ISRE Reporter – HEK293 Cell Line. Retrieved from [Link]
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ChemBK. (n.d.). This compound dihydrochloride. Retrieved from [Link]
- Shapiro, A. B. (2022). Answer to "Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?".
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Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why. Retrieved from [Link]
- Xu, J., et al. (2011). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Assay and Drug Development Technologies, 9(4), 358-370.
- Verheijen, M., et al. (2020). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers, 12(12), 3579.
- Singh, S., & Kumar, A. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8696.696.
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The Versatile Scaffold: (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine as a Privileged Building Block for Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrrolopyridine Core in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can effectively mimic the hinge-binding motif of the endogenous ATP molecule.[2] Among these, the pyrrolopyridine (azaindole) framework has emerged as a "privileged scaffold" due to its structural resemblance to the purine core of ATP, enabling potent and often selective inhibition of various kinases.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols for its preparation and subsequent elaboration, and outline methodologies for the biological evaluation of the resulting inhibitors. The focus will be on providing not just procedural steps, but the underlying chemical and biological principles that empower rational drug design.
The 1H-pyrrolo[3,2-c]pyridine core, in particular, has been successfully incorporated into inhibitors targeting key kinases such as FMS (CSF-1R), a critical driver in various cancers and inflammatory diseases.[3][4] The 2-aminomethyl substituent serves as a crucial handle for introducing diverse chemical functionalities, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Design Principles and Physicochemical Properties
The strategic advantage of the this compound building block lies in its inherent structural features that are conducive to kinase inhibition. The pyrrolopyridine core acts as a bioisostere of adenine, forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The primary amine at the 2-position provides a nucleophilic center for a variety of chemical transformations, most notably amide bond formation and reductive amination, allowing for the facile introduction of diverse side chains that can interact with other regions of the ATP-binding site and confer selectivity.
Synthesis of the this compound Building Block
A robust and scalable synthesis of the title building block is paramount for its widespread application. While not readily commercially available, it can be prepared from common starting materials through a multi-step sequence. The following protocol is a representative, literature-informed approach.
Protocol 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine
This protocol outlines the construction of the core heterocyclic scaffold.
-
Step 1: Oxidation of 2-Bromo-5-methylpyridine. Commercially available 2-bromo-5-methylpyridine is oxidized to the corresponding N-oxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
-
Step 2: Nitration of the Pyridine N-oxide. The resulting 2-bromo-5-methylpyridine-1-oxide is nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid.[5]
-
Step 3: Formation of the Enamine Intermediate. The 2-bromo-5-methyl-4-nitropyridine 1-oxide is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.[5]
-
Step 4: Reductive Cyclization to form the Pyrrolopyridine Core. The enamine intermediate undergoes reductive cyclization in the presence of a reducing agent like iron powder in acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[5]
-
Step 5: Debromination. The bromo-substituent at the 6-position can be removed via catalytic hydrogenation (e.g., H2, Pd/C) to afford the parent 1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Functionalization at the 2-Position and Conversion to the Amine
This protocol details the introduction of the aminomethyl group.
-
Step 1: Formylation of the Pyrrolopyridine Core. The 1H-pyrrolo[3,2-c]pyridine is subjected to a Vilsmeier-Haack reaction (using POCl3 and DMF) to introduce a formyl group at the 2-position, yielding 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.
-
Step 2: Reductive Amination. The resulting aldehyde is then converted to the primary amine via reductive amination. The aldehyde is reacted with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to form an imine intermediate, which is then reduced in situ with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield this compound.[6]
-
Step 3 (Alternative): Nitrile Formation and Reduction. Alternatively, the 2-position can be functionalized with a nitrile group, for instance, by converting a 2-bromo derivative via palladium-catalyzed cyanation.[3] The resulting 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.[7]
-
Step 4: Optional Boc-Protection. For subsequent synthetic steps, it is often advantageous to protect the primary amine as its tert-butyloxycarbonyl (Boc) derivative. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA).
Figure 1: General synthetic workflow for the preparation of this compound and its Boc-protected derivative.
Application in Kinase Inhibitor Synthesis
The primary amine of this compound is a versatile functional group for the construction of kinase inhibitor libraries. Two of the most common and powerful methods for its elaboration are amide bond formation and reductive amination.
Protocol 3: Amide Bond Formation
This protocol describes a general procedure for coupling the building block with a carboxylic acid.
-
Reagent Preparation:
-
Dissolve the carboxylic acid of interest (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.
-
Add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with an additive like HOBt (1.2 eq).
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture.
-
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (or its Boc-protected precursor followed by deprotection) (1.0 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.
Protocol 4: Reductive Amination
This protocol provides a method for coupling the building block with an aldehyde or ketone.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent, often 1,2-dichloroethane (DCE) or methanol.
-
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine or enamine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Biological Evaluation: Kinase Inhibition Assays
Once novel compounds have been synthesized, their biological activity must be assessed. Standard in vitro kinase assays are employed to determine the potency of these compounds as kinase inhibitors, typically by measuring their IC50 values. Below are example protocols for FMS and FGFR, kinases known to be targeted by pyrrolopyridine derivatives.
Protocol 5: FMS (CSF-1R) Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assays and measures the amount of ADP produced in the kinase reaction as an indicator of enzyme activity.[8]
-
Assay Setup:
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT).[8]
-
Serially dilute the test compounds in DMSO and then in the reaction buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
-
Kinase Reaction:
-
Add 2 µL of recombinant human FMS kinase enzyme in reaction buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., a suitable peptide substrate and ATP at a concentration near its Km).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Figure 2: Simplified FMS (CSF-1R) signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.
Protocol 6: FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.[5]
-
Assay Setup:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compounds in DMSO and then in the reaction buffer.
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO.
-
-
Binding Reaction:
-
Prepare a mixture of Eu-labeled anti-tag antibody and the tagged recombinant FGFR kinase. Add 5 µL of this mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percentage of inhibition based on the displacement of the tracer, and calculate the IC50 value by fitting the data to a dose-response curve.
-
Representative Data
The following table presents IC50 values for a series of 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase, demonstrating the potential of this scaffold in generating potent inhibitors.[3]
| Compound ID | R Group Modification | FMS Kinase IC50 (nM) |
| 1e | [Structure-specific detail] | 60 |
| 1r | [Structure-specific detail] | 30 |
| KIST101029 (Lead Cmpd) | [Structure-specific detail] | 96 |
Note: The specific R group modifications for compounds 1e and 1r are detailed in the cited reference. This table is for illustrative purposes to show the range of potencies achievable.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the discovery and development of novel kinase inhibitors. Its structural mimicry of the ATP purine core provides a strong foundation for potent hinge-binding, while the 2-aminomethyl group serves as an ideal point for synthetic elaboration to achieve high potency and selectivity. The synthetic and analytical protocols provided herein offer a robust framework for researchers to utilize this scaffold in their drug discovery programs. Future work in this area will likely focus on the development of more efficient and convergent synthetic routes to this and related building blocks, as well as their application in targeting a broader range of kinases implicated in human disease.
References
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]
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FMS Kinase Assay. Promega Corporation. Available at: [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
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Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. Available at: [Link]
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Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. ACS Publications. Available at: [Link]
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1-Boc-1H-octahydropyrrolo[3,2-c]pyridine. MySkinRecipes. Available at: [Link]
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Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Royal Society of Chemistry. Available at: [Link]
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Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]
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A General and Mild Solution-Phase Protocol for the Synthesis of Dipeptide Esters. Organic Syntheses. Available at: [Link]
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One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). NIH. Available at: [Link]
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2-Formyl-1H-pyrrole. Chemsrc. Available at: [Link]
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An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. Available at: [Link]
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Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. Available at: [Link]
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Straightforward α-Amino Nitrile Synthesis Through Mo(CO)6 -Catalyzed Reductive Functionalization of Carboxamides. PubMed. Available at: [Link]
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Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]
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synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. ResearchGate. Available at: [Link]
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Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols for the N-Functionalization of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the 6-Azaindole Scaffold
The (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine core, a derivative of 6-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structure is a bioisostere of indole, a common motif in biologically active compounds. The pyrrolopyridine nucleus mimics the purine ring of ATP, making its derivatives potent candidates for kinase inhibitors.[1] Indeed, this structural framework is integral to numerous therapeutic agents, including those developed for oncology, neurodegenerative diseases, and inflammatory conditions.[2][3][4]
The primary amino group at the C2-methanamine position is a critical handle for chemical modification. Its functionalization allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in structure-activity relationship (SAR) studies. By appending various chemical moieties to this nitrogen, researchers can modulate the compound's potency, selectivity, solubility, and pharmacokinetic properties.
This document provides detailed, field-proven protocols for the three most common and versatile N-functionalization strategies for this compound: N-Acylation , N-Alkylation , and Reductive Amination . The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific molecular targets.
Part 1: Foundational N-Functionalization Strategies
The primary amine of this compound is a strong nucleophile, making it the primary site of reaction under the conditions described below. The pyrrole N-H is significantly less nucleophilic and typically requires deprotonation with a strong base (e.g., NaH) for functionalization, while the pyridine nitrogen is the least nucleophilic of the three.
Caption: N-Functionalization pathways for the primary amine.
Protocol 1: N-Acylation (Amide Bond Formation)
N-acylation is one of the most robust and widely used reactions in drug discovery to create stable amide bonds. This can be achieved using either an activated carboxylic acid derivative, such as an acid chloride, or by using a carboxylic acid in the presence of a peptide coupling agent.
Method A: Acylation using Acid Chlorides
This is a rapid and high-yielding method suitable for stable, commercially available acid chlorides.
-
Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
-
Detailed Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Add the desired acid chloride (1.1 eq) dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid chloride and HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
-
Causality & Trustworthiness: Using DIPEA is often preferred over TEA as it is more sterically hindered, reducing the potential for side reactions. The 0 °C starting temperature prevents potential side reactions and decomposition. The aqueous work-up ensures the complete removal of water-soluble byproducts and excess reagents, providing a cleaner crude product for purification.
Method B: Acylation using Carboxylic Acids and Coupling Agents
This method is exceptionally versatile, allowing for the use of a vast array of carboxylic acids that may not be available as acid chlorides.
-
Principle: Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.
-
Detailed Step-by-Step Protocol:
-
In a dry flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Add DIPEA (2.5 eq) to the mixture. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC.
-
-
Expertise & Experience: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and provides high yields even with sterically hindered substrates. Using LiCl wash is a proven technique for effectively removing the high-boiling point solvent DMF, which can otherwise complicate purification.
Protocol 2: N-Alkylation with Alkyl Halides
Direct N-alkylation introduces alkyl groups to the primary amine, forming a secondary amine. Controlling the stoichiometry is key to minimizing the common side reaction of over-alkylation to the tertiary amine.
-
Principle: This is a classic Sₙ2 reaction where the amine's lone pair of electrons attacks the electrophilic carbon of an alkyl halide, displacing the halide ion. A mild base is used to neutralize the hydrogen halide formed during the reaction.
-
Detailed Step-by-Step Protocol:
-
Combine this compound (1.0 eq), the alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in acetonitrile (ACN) or DMF (approx. 0.1 M).
-
Stir the mixture at a temperature ranging from room temperature to 60 °C, depending on the reactivity of the alkyl halide. Monitor by LC-MS.
-
Work-up: Once the reaction is complete, filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate or DCM and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography. A basic alumina column or a silica column treated with 1% TEA in the eluent can be beneficial to prevent product streaking.
-
-
Authoritative Grounding: The choice of base and solvent is critical for regioselectivity and reaction rate in N-alkylation reactions.[5][6][7] K₂CO₃ is a mild and effective base for this transformation. Aprotic polar solvents like ACN and DMF are ideal as they effectively solvate the reactants without interfering with the Sₙ2 mechanism.
Protocol 3: Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds, offering a broader substrate scope than direct alkylation. It proceeds via an in-situ generated imine, which is then reduced.
-
Principle: The primary amine first condenses with an aldehyde or ketone to form an iminium ion intermediate. A mild, selective reducing agent, present in the same pot, reduces the iminium ion to the corresponding secondary amine.
Caption: Mechanism of Reductive Amination.
-
Detailed Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M).
-
Add acetic acid (AcOH) (0.1-1.0 eq) to catalyze imine formation. Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise. The addition can cause gas evolution, so it should be done carefully.
-
Stir the reaction at room temperature for 2-24 hours. Monitor by LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
-
-
Expertise & Trustworthiness: STAB is the reagent of choice for one-pot reductive aminations. It is milder than other hydrides like sodium cyanoborohydride (NaBH₃CN) and is not water-sensitive. It selectively reduces the protonated iminium ion much faster than the starting carbonyl compound, leading to cleaner reactions and higher yields.
Part 2: Data Summary and Comparison
The following table summarizes the key parameters for the described N-functionalization protocols, allowing for at-a-glance comparison to aid in experimental design.
| Reaction Type | Key Reagents | Typical Base | Common Solvents | Temp. | Key Considerations & Insights |
| N-Acylation (Acid Chloride) | R-COCl | DIPEA, TEA | DCM, THF | 0 °C to RT | Fast and high-yielding. Limited by the commercial availability and stability of the acid chloride. |
| N-Acylation (Coupling) | R-COOH, HATU, T3P® | DIPEA | DMF, DCM | RT | Highly versatile substrate scope. Ideal for complex or sensitive carboxylic acids. |
| N-Alkylation | R-X (Alkyl Halide) | K₂CO₃, Cs₂CO₃ | ACN, DMF | RT to 60 °C | Simple procedure. Risk of over-alkylation to tertiary amine must be managed via stoichiometry. |
| Reductive Amination | R-CHO/R₂CO, NaBH(OAc)₃ | Acetic Acid (cat.) | DCE, MeOH, THF | RT | Excellent for creating diverse secondary amines. Mild conditions and broad functional group tolerance. |
References
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Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]
-
Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. Available at: [Link]
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Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. Available at: [Link]
-
Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. ResearchGate. Available at: [Link]
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An efficient and facile access to highly functionalized pyrrole derivatives. Beilstein Journals. Available at: [Link]
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(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride. Lead Sciences. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
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The (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Scaffold: A Versatile Platform for the Development of Novel Antiproliferative Agents
Introduction: The Rising Prominence of the 1H-Pyrrolo[3,2-c]pyridine Core in Oncology Drug Discovery
The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocyclic scaffolds have emerged as privileged structures, owing to their ability to engage in specific, high-affinity interactions with biological targets. The 1H-pyrrolo[3,2-c]pyridine core, a bioisostere of indole, has garnered significant attention in recent years as a foundational element in the design of potent antiproliferative agents.[1] Its unique electronic properties and conformational rigidity make it an ideal template for the development of targeted therapies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine and its derivatives in the synthesis of novel antiproliferative compounds, with a focus on their role as tubulin polymerization inhibitors.
The strategic advantage of the 1H-pyrrolo[3,2-c]pyridine scaffold lies in its synthetic tractability, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This guide will detail the synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] We will provide a step-by-step protocol for their synthesis, present their biological activity data, and delve into their mechanism of action as inhibitors of tubulin polymerization, a clinically validated target in oncology.
Strategic Approach to Synthesis: Building the 1H-Pyrrolo[3,2-c]pyridine Core and Subsequent Diversification
The synthesis of the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by strategic diversification through a palladium-catalyzed cross-coupling reaction. The rationale behind this approach is to first establish the key structural motif and then introduce a variety of aryl groups at the C6 position to explore the structure-activity relationship (SAR).
Experimental Workflow for Synthesis
Caption: Synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Protocol 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This protocol details the synthesis of the target compounds, starting from commercially available 2-bromo-5-methylpyridine-1-oxide. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Nitration of 2-Bromo-5-methylpyridine-1-oxide
-
Rationale: This initial step introduces a nitro group at the C4 position of the pyridine ring, which is crucial for the subsequent intramolecular cyclization to form the pyrrole ring.
-
Procedure: To a solution of 2-bromo-5-methylpyridine-1-oxide in sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The reaction mixture is then carefully heated to facilitate the nitration.
Step 2: Formation of the Key Enamine Intermediate
-
Rationale: The nitro-substituted pyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. This intermediate is essential for the reductive cyclization in the next step.
-
Procedure: The product from Step 1 is dissolved in N,N-dimethylformamide (DMF), and DMF-DMA is added. The mixture is heated to drive the reaction to completion.
Step 3: Reductive Cyclization to form 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Rationale: The enamine intermediate undergoes a reductive cyclization in the presence of iron powder and acetic acid. The iron reduces the nitro group to an amine, which then undergoes an intramolecular cyclization to form the fused pyrrole ring.
-
Procedure: The intermediate from Step 2 is treated with iron powder in acetic acid. The reaction is monitored until the starting material is consumed.
Step 4: N-Arylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Rationale: The nitrogen of the pyrrole ring is arylated with 3,4,5-trimethoxyphenylboronic acid. This moiety is a common feature in many tubulin polymerization inhibitors and is crucial for the biological activity of the target compounds. A copper(II) acetate-catalyzed Chan-Lam coupling is employed for this transformation.
-
Procedure: 6-Bromo-1H-pyrrolo[3,2-c]pyridine is reacted with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate and pyridine.
Step 5: Suzuki Cross-Coupling for C6-Arylation
-
Rationale: The final diversification step involves a Suzuki cross-coupling reaction between the 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and various arylboronic acids. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds and allows for the introduction of a wide range of substituents at the C6 position.
-
Procedure: The bromo-substituted intermediate from Step 4 is reacted with the desired arylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, like potassium carbonate, in a suitable solvent system. The reaction is typically heated under an inert atmosphere.
Purification and Characterization:
Following the final Suzuki coupling, the crude product is purified by column chromatography on silica gel. The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Biological Evaluation: Potent Antiproliferative Activity Against Human Cancer Cell Lines
The synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines using a standard MTT assay. Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor, was used as a positive control.
Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) of Representative 1H-Pyrrolo[3,2-c]pyridine Derivatives[1]
| Compound ID | R (Aryl Group) | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) |
| 10a | Phenyl | 0.85 | 1.02 | 1.21 |
| 10c | m-Tolyl | 0.52 | 0.65 | 0.78 |
| 10f | 2-Methoxyphenyl | 0.33 | 0.41 | 0.55 |
| 10k | 4-Ethoxyphenyl | 0.28 | 0.35 | 0.42 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | - | 0.003 | 0.004 | 0.005 |
The results, summarized in Table 1, demonstrate that several of the synthesized compounds exhibit potent antiproliferative activity against all three cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. Notably, compound 10t , featuring an indolyl moiety at the C6 position, displayed the most potent activity, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively.[1] This highlights the importance of the substituent at the C6 position in modulating the biological activity.
Mechanism of Action: Targeting Tubulin Polymerization
Further mechanistic studies revealed that the antiproliferative activity of these 1H-pyrrolo[3,2-c]pyridine derivatives is mediated through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle.
Protocol 2: Tubulin Polymerization Inhibition Assay
-
Rationale: This assay directly measures the ability of a compound to interfere with the in vitro polymerization of purified tubulin into microtubules.
-
Procedure:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.
-
The polymerization process is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The IC₅₀ value for the inhibition of tubulin polymerization is determined.
-
Experimental results indicated that compound 10t potently inhibited tubulin polymerization.[2] This disruption of microtubule dynamics leads to a cascade of downstream cellular events.
Cellular Consequences of Tubulin Polymerization Inhibition
Caption: Cellular signaling pathway initiated by tubulin polymerization inhibition.
Immunostaining assays in cancer cells treated with compound 10t revealed a significant disruption of the microtubule network.[2] Furthermore, cell cycle analysis demonstrated a dose-dependent accumulation of cells in the G2/M phase, consistent with a mitotic arrest.[2] This prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of antiproliferative agents with a well-defined mechanism of action. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency and the development of compounds with improved pharmacological properties. The potent in vitro activity of compounds such as 10t underscores the potential of this chemical series for further preclinical and clinical development. Future research should focus on in vivo efficacy studies in relevant animal models of cancer, as well as a more in-depth investigation of their pharmacokinetic and toxicological profiles. The versatility of the 1H-pyrrolo[3,2-c]pyridine core suggests that it will continue to be a valuable platform for the discovery of next-generation anticancer drugs.
References
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]
-
Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]
-
Dahl, G., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5190. Available at: [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]
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The Strategic Deployment of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Nature of the Pyrrolopyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] In contrast to traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight fragments (typically <300 Da) to probe the binding landscape of a biological target.[3] This approach offers a more thorough exploration of chemical space and often yields hits with higher ligand efficiency, providing a more rational path to lead optimization.
Within the vast chemical space of possible fragments, the 1H-pyrrolo[3,2-c]pyridine core, a member of the azaindole family, stands out as a "privileged" scaffold.[4][5] Its structural similarity to the purine bases of ATP makes it particularly well-suited for targeting ATP-binding sites, most notably in protein kinases.[6] The strategic placement of nitrogen atoms in the bicyclic system allows it to act as both a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N), enabling bidentate hydrogen bonding with the hinge region of many kinases.[6] This intrinsic binding capability is a cornerstone of its utility in FBDD.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of a specific, functionalized fragment, (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine , in FBDD campaigns. We will explore its rationale for inclusion in fragment libraries, detailed protocols for screening and hit validation, and strategies for evolving initial hits into potent lead compounds.
I. The Fragment: this compound - A Profile
The choice of fragments is a critical first step in any FBDD program. The this compound fragment offers several key advantages:
-
Core Scaffold: The 1H-pyrrolo[3,2-c]pyridine core is a proven pharmacophore, particularly for kinase inhibition.[7]
-
Vector for Growth: The primary amine on the methanamine substituent at the 2-position provides a crucial, synthetically tractable vector for "fragment growing." This allows for the systematic and directed addition of chemical functionality to explore and exploit adjacent binding pockets on the target protein.[8]
-
Physicochemical Properties: With a molecular weight of 147.18 g/mol , this fragment fits well within the "Rule of Three" often applied to fragment library design (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[3] This ensures a higher probability of binding and better starting points for developing compounds with favorable ADME properties.
| Property | Value | Significance in FBDD |
| Molecular Weight | 147.18 g/mol | Compliant with "Rule of Three," ensuring good sampling of chemical space. |
| Formula | C₈H₉N₃ | Low complexity, increasing the probability of a complementary fit. |
| Hydrogen Bond Donors | 2 (Pyrrole NH, Amine NH₂) | Enables strong, directional interactions with the target. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | Provides multiple points for anchoring to the protein. |
| Key Feature | Primary Amine | Offers a reactive handle for rapid, directed chemical elaboration ("fragment growing"). |
II. FBDD Workflow Using this compound
The successful application of this fragment requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to lead optimization.
Caption: High-level FBDD workflow from fragment screening to lead optimization.
III. Detailed Protocols
The following protocols are designed to be self-validating by incorporating orthogonal methods and clear decision points.
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
Rationale: SPR is a high-throughput, sensitive biophysical technique ideal for primary screening of fragment libraries.[4] It provides real-time kinetics and affinity data (K D), requires relatively low protein amounts, and can effectively identify weak binders typical of fragment hits.
Methodology:
-
Protein Immobilization:
-
Immobilize the purified target protein (e.g., a protein kinase) onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).
-
Include a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound at 100 mM in 100% DMSO.
-
Create a screening plate by diluting the fragment stock into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of 0.2%. High concentrations are necessary to detect low-affinity interactions.
-
-
SPR Screening:
-
Perform a single-concentration screen by injecting each fragment from the library over the target and reference flow cells.
-
Monitor the binding response. A positive "hit" is defined as a response significantly above the baseline and the reference cell signal.
-
-
Hit Confirmation & Affinity Ranking:
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 10 µM to 1 mM).
-
Fit the resulting binding isotherms to a steady-state affinity model to determine the dissociation constant (K D).
-
Self-Validation: A true hit should exhibit a concentration-dependent binding response. Fragments with K D values in the high µM to low mM range are considered promising starting points.
-
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy
Rationale: NMR spectroscopy is a powerful secondary screening method that provides information about binding at an atomic level and helps eliminate false positives from the primary screen.[9] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for fragment validation.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-20 µM) in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).
-
Prepare a solution of the fragment hit (e.g., this compound) at a concentration of ~1 mM in the same buffer.
-
-
STD-NMR Experiment:
-
Acquire a reference ¹H NMR spectrum of the fragment alone.
-
Acquire an STD spectrum of the fragment in the presence of the target protein. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment.
-
Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Protons on the fragment that are in close contact with the protein will show signals in the resulting STD spectrum.
-
Self-Validation: The presence of signals in the STD spectrum confirms a direct binding interaction. The relative intensities of the signals can provide initial insights into the fragment's binding epitope.
-
Protocol 3: Structural Characterization via X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target is the cornerstone of structure-based drug design.[10] It reveals the precise binding mode, key interactions, and, crucially, the surrounding pocket that can be exploited for fragment growing.
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: If a crystal of the apo-protein is available, soak it in a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Mix the purified protein with the fragment prior to setting up crystallization trials.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement.
-
Data Analysis: Carefully examine the electron density maps to confirm the presence and orientation of the fragment in the binding site. Analyze the hydrogen bonds, hydrophobic interactions, and any nearby pockets or water molecules.
-
IV. Hit-to-Lead: The Fragment Growing Strategy
Once a validated hit like this compound is confirmed and its binding mode is elucidated, the fragment growing strategy can be initiated.[11]
Caption: Iterative cycle of the fragment growing strategy.
The primary amine of the fragment is the key chemical handle for this process. Based on the co-crystal structure, medicinal chemists can design and synthesize a small library of analogs where the amine is acylated, sulfonated, or used in reductive amination to introduce new substituents. These new groups are designed to occupy adjacent hydrophobic or polar pockets, forming additional interactions and thereby increasing binding affinity and selectivity.[7][8]
Example Synthetic Elaboration:
A common and effective strategy is amide coupling. By reacting this compound with a series of carboxylic acids (selected based on the structural analysis of the target's binding pocket), a diverse set of amides can be rapidly generated. Each new analog is then tested for improved affinity, and promising compounds are subjected to crystallographic analysis to confirm the designed binding mode, guiding the next round of synthesis. This iterative process of design, synthesis, and testing is the core of evolving a low-affinity fragment into a high-potency lead compound.
V. Conclusion
The this compound fragment represents a high-value starting point for FBDD campaigns, particularly against protein kinases and other ATP-dependent enzymes. Its privileged core scaffold ensures a high probability of forming key interactions, while the strategically placed methanamine group provides an ideal vector for rational, structure-guided optimization. By employing a rigorous workflow of biophysical screening, orthogonal validation, and iterative structure-based design, researchers can effectively leverage this fragment to discover novel, potent, and selective lead compounds.
References
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Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 21, 2026, from [Link]
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Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. (2023). PubMed. Retrieved January 21, 2026, from [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Publications. Retrieved January 21, 2026, from [Link]
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Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved January 21, 2026, from [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy. (2014). PubMed Central. Retrieved January 21, 2026, from [Link]
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Discovery and hit-to-lead optimization of pyrrolopyrimidines as potent, state-dependent Na(v)1.7 antagonists. (2012). PubMed. Retrieved January 21, 2026, from [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021). PubMed. Retrieved January 21, 2026, from [Link]
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Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (2022). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed. Retrieved January 21, 2026, from [Link]
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Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed. Retrieved January 21, 2026, from [Link]
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Figure 5. Hit fragment validation. A) Structures of selected hit... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved January 21, 2026, from [Link]
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Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Ligand efficiency as a guide in fragment hit selection and optimization. (2011). CORE. Retrieved January 21, 2026, from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. Retrieved January 21, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). PubMed. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: Synthesis of Novel Fluorescent Probes from (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid structure and unique electronic properties have made it a cornerstone in the design of potent inhibitors for a range of high-value biological targets. Derivatives have shown significant activity as anticancer agents by targeting tubulin polymerization, functioning as colchicine-binding site inhibitors that disrupt microtubule dynamics and induce G2/M phase cell cycle arrest.[1][2] Furthermore, this scaffold is integral to the development of selective kinase inhibitors, which are critical in oncology and the treatment of inflammatory diseases.[3]
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[4] By covalently attaching a fluorophore to a bioactive scaffold like 1H-pyrrolo[3,2-c]pyridine, researchers can create powerful chemical tools to study drug-target engagement, probe cellular uptake, and perform high-throughput screening assays.
This guide provides a comprehensive, field-tested methodology for the synthesis of novel fluorescent probes starting from (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine. We will first detail the synthesis of this key amine intermediate from its corresponding aldehyde, followed by a robust protocol for conjugation with commercially available amine-reactive fluorophores.
Part 1: Synthesis of the Key Intermediate: this compound
Protocol 1: Reductive Amination
This protocol describes the conversion of the aldehyde to the primary amine. The causality behind this choice is its high efficiency and selectivity, minimizing side-product formation compared to other amination strategies. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance for a wide range of functional groups.
Materials & Reagents:
-
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCE or THF (approx. 0.1 M concentration).
-
Amine Source: Add ammonium acetate (5.0-10.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirring mixture. Causality Note: Portion-wise addition helps control any potential exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a DCM/MeOH gradient with a small percentage of triethylamine (e.g., 0.5%) to prevent the amine from streaking on the silica.
Part 2: Synthesis of the Fluorescent Probe via Amide Coupling
With the key amine intermediate in hand, the final fluorescent probe can be synthesized via a straightforward amide bond formation. This is the most widely used and reliable method for labeling primary amines.[8] The protocol below uses an N-Hydroxysuccinimide (NHS) ester-activated fluorophore, which reacts efficiently with the primary amine to form a stable amide linkage.
Core Synthetic Workflow
The overall process involves the synthesis of the amine handle, conjugation with an activated fluorophore, and subsequent purification and characterization of the final probe.
Caption: General workflow for probe synthesis.
Protocol 2: Amine-Reactive Fluorophore Conjugation
Materials & Reagents:
-
This compound (from Protocol 1)
-
Amine-reactive fluorophore (e.g., Fluorescein-NHS, Cy5-NHS, etc.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase HPLC or silica gel for purification
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. The base scavenges the acid byproduct of the reaction, driving the equilibrium towards product formation.
-
Fluorophore Addition: In a separate vial, dissolve the amine-reactive fluorophore (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the stirring amine solution. Causality Note: Using a slight excess of the less expensive reagent (typically the amine) can ensure the complete consumption of the valuable fluorophore. However, if the amine is more precious, a slight excess of the dye (1.2 eq) is recommended.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, protected from light. The NHS ester is moisture-sensitive, and the fluorophore is light-sensitive.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly less polar than the starting amine and will be fluorescent on the TLC plate under UV light.
-
Purification: Upon completion, the solvent can be removed under high vacuum. The resulting crude product is best purified by reverse-phase HPLC to ensure high purity. Alternatively, silica gel chromatography can be used.
-
Characterization: Confirm the identity and purity of the final fluorescent probe using LC-MS for mass verification and analytical HPLC for purity. Further characterization should include ¹H NMR, UV-Vis spectroscopy to determine the absorption maximum (λ_abs), and fluorescence spectroscopy to determine the emission maximum (λ_em) and quantum yield.
Part 3: Data Presentation and Application Insights
Spectroscopic Properties of Synthesized Probes
The choice of fluorophore dictates the spectral properties of the final probe. The 1H-pyrrolo[3,2-c]pyridine scaffold itself is not expected to significantly alter the intrinsic absorption and emission maxima of common long-wavelength dyes.
| Probe Conjugate | Fluorophore Class | Typical λ_abs (nm) | Typical λ_em (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Probe-FL | Fluorescein | ~494 | ~520 | ~75,000 | 0.7 - 0.9 |
| Probe-TMR | Tetramethylrhodamine | ~555 | ~580 | ~90,000 | 0.3 - 0.5 |
| Probe-Cy5 | Cyanine | ~649 | ~670 | ~250,000 | 0.2 - 0.3 |
Note: These values are representative and should be experimentally determined for each newly synthesized probe.
Application in Drug Discovery: Probing the Tubulin Cytoskeleton
Given that 1H-pyrrolo[3,2-c]pyridine derivatives are known to inhibit tubulin polymerization, a fluorescent probe based on this scaffold is an ideal tool for studying this mechanism of action.[1] The probe can be used in cell-based imaging assays to visualize its colocalization with microtubule networks or in biochemical assays to measure its binding affinity to purified tubulin.
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Application Notes & Protocols: Radiolabeling of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine for PET Imaging
Introduction: The Promise of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine in PET Imaging
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties make it an attractive candidate for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. PET is a highly sensitive, non-invasive molecular imaging technique that allows for the in-vivo quantification of physiological and pathological processes at the molecular level.[1][2] The ability to radiolabel this compound derivatives with positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), opens the door to visualizing and understanding a wide range of biological targets and disease states.
This guide provides a comprehensive overview of potential radiolabeling strategies for this compound, focusing on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible radiotracer production.
Pillar 1: Foundational Principles of PET Radiochemistry
The successful synthesis of a PET radiotracer hinges on several key factors: the choice of radionuclide, the design of the precursor molecule, the efficiency and speed of the radiolabeling reaction, and the purification and quality control of the final product. Given the short half-lives of PET isotopes like ¹¹C (t½ ≈ 20.4 minutes) and ¹⁸F (t½ ≈ 109.7 minutes), all synthetic manipulations must be rapid and highly efficient.[3][4]
Choice of Radionuclide: ¹¹C vs. ¹⁸F
-
Carbon-11 (¹¹C): The introduction of a ¹¹C-methyl group is a common strategy for labeling molecules with minimal structural perturbation, as carbon is a fundamental component of all organic molecules.[1] The short half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, enabling longitudinal studies.[3][4] However, it necessitates an on-site cyclotron and rapid synthetic procedures.
-
Fluorine-18 (¹⁸F): The longer half-life of ¹⁸F allows for centralized production and distribution of radiotracers, making it more widely accessible.[5] It also provides more time for complex synthetic manipulations and quality control. However, the introduction of a fluorine atom may alter the biological properties of the parent molecule.
Pillar 2: Radiolabeling Protocols for this compound
The primary amine functionality of this compound offers a versatile handle for radiolabeling. Below are detailed protocols for introducing ¹¹C and ¹⁸F into this scaffold.
Protocol 1: ¹¹C-Methylation of the Primary Amine
Direct methylation of the primary amine with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is a straightforward and widely used method for synthesizing ¹¹C-labeled radiotracers.[4][6]
Rationale: The nucleophilic primary amine readily attacks the electrophilic methyl group of the labeling agent. The choice of base and solvent is critical to deprotonate the amine and facilitate the reaction while minimizing side reactions.
Experimental Workflow:
Caption: Workflow for ¹¹C-methylation.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1-2 mg of this compound in 300 µL of anhydrous dimethylformamide (DMF).
-
Base Addition: Add a suitable base. For example, a suspension of sodium hydride (NaH, ~5 mg) or powdered potassium carbonate (K₂CO₃, ~10 mg). The choice of base can influence the reaction rate and selectivity. Solid inorganic bases like Li₃N or Li₂O have been shown to be effective for promoting rapid reactions at room temperature.[7]
-
[¹¹C]CH₃I Introduction: Bubble the gaseous [¹¹C]CH₃I, produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄, through the reaction mixture.[4][6]
-
Reaction: Heat the sealed reaction vial at 80-120°C for 5-10 minutes. Reaction conditions should be optimized for the specific substrate.
-
Quenching and Purification: Quench the reaction with water or a mobile phase mixture. Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing the radiolabeled product is passed through a C18 solid-phase extraction (SPE) cartridge to remove the HPLC solvents. The product is then eluted with ethanol and formulated in sterile saline for injection.
-
Quality Control: The final product is analyzed for radiochemical purity, chemical purity, specific activity, and residual solvents.
Quantitative Data Summary:
| Parameter | Typical Range | Reference |
| Radiochemical Yield (decay-corrected) | 20-50% | [6] |
| Synthesis Time | 30-45 minutes | [8] |
| Molar Activity | > 37 GBq/µmol | [9] |
| Radiochemical Purity | > 95% | [10] |
Protocol 2: Two-Step Labeling with a Fluorine-18 Prosthetic Group
For ¹⁸F-labeling, a common strategy is to first synthesize a prosthetic group containing ¹⁸F and then couple it to the precursor molecule. This is particularly useful for molecules that are sensitive to the harsh conditions of direct fluorination.
Rationale: The primary amine of this compound can be acylated with an ¹⁸F-labeled carboxylic acid derivative, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Experimental Workflow:
Caption: Two-step ¹⁸F-labeling workflow.
Step-by-Step Methodology:
-
Synthesis of [¹⁸F]SFB:
-
Produce aqueous [¹⁸F]fluoride from a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[11]
-
Azeotropically dry the [¹⁸F]fluoride.
-
React the dried [¹⁸F]fluoride with the precursor, ethyl 4-(trimethylammoniotrifluoroborate)benzoate, in dimethyl sulfoxide (DMSO) at 120°C for 15 minutes to produce ethyl 4-[¹⁸F]fluorobenzoate.
-
Hydrolyze the ester with sodium hydroxide.
-
Activate the resulting 4-[¹⁸F]fluorobenzoic acid with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to yield [¹⁸F]SFB.
-
-
Conjugation to this compound:
-
Dissolve this compound (2-3 mg) and a base such as triethylamine (TEA) in DMF.
-
Add the prepared [¹⁸F]SFB to the solution and stir at room temperature for 15-20 minutes.
-
-
Purification, Formulation, and Quality Control: Follow the same procedures as described in Protocol 1.
Quantitative Data Summary:
| Parameter | Typical Range | Reference |
| Radiochemical Yield (decay-corrected) | 10-30% | [12] |
| Synthesis Time | 60-90 minutes | [13] |
| Molar Activity | > 40 GBq/µmol | [14] |
| Radiochemical Purity | > 98% | [11] |
Pillar 3: Trustworthiness through Self-Validation
For every radiotracer synthesis, a robust quality control (QC) system is paramount to ensure the identity, purity, and safety of the final product.
Mandatory QC Tests:
-
Identity: Co-elution of the radioactive product with a non-radioactive, authenticated standard on analytical HPLC.
-
Radiochemical and Chemical Purity: Determined by analytical HPLC with UV and radiation detectors. Purity should typically be >95%.
-
Molar Activity: The ratio of radioactivity to the total mass of the compound, expressed in GBq/µmol. High molar activity is crucial for receptor imaging studies to avoid pharmacological effects.
-
Residual Solvents: Analysis by gas chromatography (GC) to ensure that levels of organic solvents used in the synthesis are below acceptable limits.
-
pH: The final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxins: The final product must be sterile and free of bacterial endotoxins.
Conclusion and Future Directions
The protocols outlined in this guide provide a solid foundation for the radiolabeling of this compound and its derivatives for PET imaging. The choice between ¹¹C and ¹⁸F labeling will depend on the specific research question, available resources, and the desired pharmacokinetic properties of the radiotracer. Further optimization of reaction conditions, including precursor concentration, base, solvent, temperature, and reaction time, will be necessary to maximize radiochemical yields and molar activity. The development of novel radiolabeling methodologies, such as late-stage fluorination, may offer more efficient and versatile routes to novel pyrrolopyridine-based PET tracers in the future.
References
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Liger, F., Eijsbouts, T., Cadarossanesaib, F., Tourvieille, C., Le Bars, D., & Billard, T. (2015). Direct [11C]Methylation of Amines from [11C]CO2 for the Synthesis of PET Radiotracers. European Journal of Organic Chemistry, 2015(29), 6434–6438. [Link]
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Rahman, O. (2008). [11C]-dimethylamine as a labeling agent for PET biomarkers. Applied Radiation and Isotopes, 66(5), 579-584. [Link]
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Pike, V. W., & Cumming, P. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Nuclear medicine and biology, 41(4), 344-353. [Link]
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Liu, Z., Lin, K. S., Bénard, F., Pourghiasian, M., Kiesewetter, D. O., Perrin, D. M., & Chen, X. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature protocols, 10(9), 1423–1432. [Link]
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Gao, M., et al. (2021). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Pharmaceuticals, 14(11), 1165. [Link]
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Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current radiopharmaceuticals, 7(2), 73-83. [Link]
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Furumoto, S., et al. (2021). Synthesis and evaluation of 2-pyrrolopyridinylquinoline derivatives as selective tau PET tracers for the diagnosis of Alzheimer's disease. Nuclear medicine and biology, 92, 105-115. [Link]
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Gao, M., et al. (2021). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Pharmaceuticals, 14(11), 1165. [Link]
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Rahman, O. (2008). [11C]-dimethylamine as a labeling agent for PET biomarkers. Scilit. [Link]
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Herth, M. M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
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Conti, M., & Eriksson, L. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 16367-16439. [Link]
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Wang, J., et al. (2021). Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics, 11(16), 7936-7947. [Link]
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Lawrence Berkeley National Laboratory. (2017). New discovery could aid in synthesis of radiotracers for use with PET scanning. Phys.org. [Link]
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Herth, M. M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
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Verhoog, S., et al. (2018). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS omega, 3(10), 12796-12806. [Link]
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Wängler, C., et al. (2012). 18F-labeling of peptides and proteins using the SiFA protocol, Part 1. Nature Protocols, 7(11), 1946-1955. [Link]
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Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Nuclear Medicine, 58(Supplement 1), 13S-20S. [Link]
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Kumar, D., et al. (2025). Design and Synthesis of a 18F-Radiolabeled Pyrrolo[2,3-d]pyrimidine Ligand as a CSF1R Receptor PET Imaging Agent. Journal of Labelled Compounds and Radiopharmaceuticals, 68(1), e4131. [Link]
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Herth, M. M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
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Khan, I., et al. (2004). Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. Bioorganic & medicinal chemistry, 12(12), 3165-3174. [Link]
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Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 11(25), 3221-3235. [Link]
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Dollé, F. (2007). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. In Fluorine-18 in PET (pp. 57-79). Springer, Berlin, Heidelberg. [Link]
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Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 11(25), 3221-3235. [Link]
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Zarrad, F., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 26(16), 4987. [Link]
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Wang, C., et al. (2010). Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain. ACS chemical neuroscience, 1(7), 516-527. [Link]
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Lindberg, A., et al. (2022). Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. Molecules, 27(19), 6667. [Link]
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Sharma, R., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in medicine, 9, 834515. [Link]
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Plisson, C., et al. (2011). Radiosynthesis and evaluation of an 18F-labeled positron emission tomography (PET) radioligand for brain histamine subtype-3 receptors based on a nonimidazole 2-aminoethylbenzofuran chemotype. Journal of medicinal chemistry, 54(13), 4796-4809. [Link]
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Application Notes and Protocols: Combinatorial Chemistry Approaches with the 1H-Pyrrolo[3,2-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged 1H-Pyrrolo[3,2-c]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a cornerstone in the design of potent and selective modulators of various biological targets.[1] This scaffold is particularly prominent in the development of kinase inhibitors, where it can act as an excellent hinge-binding motif, mimicking the adenine region of ATP.[2] Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown significant promise as FMS kinase inhibitors for anticancer and anti-arthritic applications, as well as potent colchicine-binding site inhibitors with antitumor activities.[3][4]
The urgent need for novel therapeutics necessitates the rapid exploration of chemical space around such validated scaffolds. Combinatorial chemistry, through the systematic and high-throughput synthesis of large, diverse libraries of related compounds, provides a powerful engine for this exploration.[2] By strategically functionalizing the 1H-pyrrolo[3,2-c]pyridine core at multiple positions, researchers can efficiently generate vast libraries of molecules for high-throughput screening (HTS), dramatically accelerating the identification of lead compounds.
This guide provides detailed application notes and protocols for the construction of combinatorial libraries based on the 1H-pyrrolo[3,2-c]pyridine scaffold, covering both solid-phase and solution-phase synthesis strategies. We will delve into the rationale behind the chosen synthetic routes, the selection of diverse building blocks, and the subsequent purification and analysis of the resulting libraries, offering a comprehensive roadmap for researchers in the field of drug discovery.
I. Strategic Planning for Library Synthesis
A successful combinatorial synthesis campaign begins with a well-defined strategy. The choice between solid-phase and solution-phase synthesis depends on the desired library size, the complexity of the synthetic route, and the available resources for purification and analysis.
-
Solid-Phase Synthesis (SPS): Ideal for the creation of very large and diverse libraries. The key advantage of SPS lies in the simplification of purification; excess reagents and by-products are removed by simple washing of the solid support. This approach is particularly amenable to automation. A "traceless" linker strategy is often employed, where the point of attachment to the resin is cleaved in the final step, leaving no trace of the linker in the product.[5][6]
-
Solution-Phase Parallel Synthesis: Well-suited for the generation of smaller, more focused libraries. While purification can be more complex than in SPS, it often allows for a wider range of reaction conditions and easier reaction monitoring. Modern purification techniques, such as mass-directed automated HPLC, have made solution-phase library synthesis increasingly efficient.
Key Diversification Points of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold offers several positions for the introduction of chemical diversity. The most common and synthetically accessible points for modification are the N-1 position of the pyrrole ring, and the C-2, C-3, and C-6 positions of the bicyclic system. Strategic selection of building blocks to introduce varied functionalities at these positions is paramount for creating a high-quality library.
Caption: Key diversification points on the 1H-pyrrolo[3,2-c]pyridine scaffold.
II. Solid-Phase Combinatorial Synthesis Protocol
This section outlines a protocol for the solid-phase synthesis of a 1H-pyrrolo[3,2-c]pyridine library utilizing a traceless linker strategy. The synthesis is initiated on Merrifield resin and proceeds through a multi-step sequence to construct the heterocyclic core, followed by diversification and cleavage from the solid support.[6]
Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of a 1H-pyrrolo[3,2-c]pyridine library.
Detailed Experimental Protocol: Solid-Phase Synthesis
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Thioacetic acid
-
Sodium methoxide
-
Appropriately substituted 2-chloro-3-nitropyridines
-
A diverse set of terminal alkynes (for R2)
-
A diverse set of alkyl halides or Michael acceptors (for R1)
-
A diverse set of anilines or other nucleophiles (for R6)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/DCM)
Step 1: Preparation of Thiol-Linked Resin
-
Swell Merrifield resin (1.0 eq) in DMF for 1 hour.
-
Add a solution of thioacetic acid (3.0 eq) and sodium methoxide (3.0 eq) in DMF.
-
Shake the mixture at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DMF, methanol, and DCM.
-
Dry the resin under vacuum.
Step 2: Attachment of the Pyridine Precursor
-
Swell the thiol-linked resin (1.0 eq) in DMF.
-
Add a solution of an appropriately substituted 2-chloro-3-nitropyridine (2.0 eq) and DIPEA (4.0 eq) in DMF.
-
Shake the mixture at 60 °C for 12 hours.
-
Filter the resin and wash with DMF, methanol, and DCM.
-
Dry the resin under vacuum.
Step 3: Construction of the Pyrrole Ring (Domino Sonogashira Coupling/Cyclization)
-
Swell the resin-bound pyridine (1.0 eq) in a mixture of THF and TEA (1:1).
-
Add the terminal alkyne (R2 building block, 3.0 eq), Pd(PPh₃)₄ (0.1 eq), and CuI (0.2 eq).
-
Shake the mixture at 50 °C for 16 hours under an inert atmosphere.
-
Filter the resin and wash with THF, methanol, and DCM.
-
Dry the resin under vacuum. This step simultaneously introduces diversity at the C-2 position.
Step 4: Diversification at N-1 (Alkylation)
-
Swell the resin (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (NaH, 3.0 eq) and stir for 30 minutes at 0 °C.
-
Add the alkyl halide (R1 building block, 3.0 eq).
-
Shake the mixture at room temperature for 12 hours.
-
Quench the reaction with methanol.
-
Filter the resin and wash with DMF, methanol, and DCM.
-
Dry the resin under vacuum.
Step 5: Diversification at C-6 (Nucleophilic Aromatic Substitution)
-
Swell the resin (1.0 eq) in dioxane.
-
Add the aniline or other nucleophile (R6 building block, 5.0 eq) and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos).
-
Add a base such as Cs₂CO₃ (3.0 eq).
-
Heat the mixture at 100 °C for 12 hours under an inert atmosphere.
-
Filter the resin and wash with dioxane, methanol, and DCM.
-
Dry the resin under vacuum.
Step 6: Cleavage from the Resin
-
Treat the dried resin with a cleavage cocktail (e.g., 95:5 TFA/DCM) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Table 1: Representative Building Blocks for Solid-Phase Synthesis
| Diversification Point | Building Block Class | Examples | Vendor Examples |
| R1 (N-1) | Alkyl Halides | Methyl iodide, Benzyl bromide, Propargyl bromide | Sigma-Aldrich, Acros Organics |
| R2 (C-2) | Terminal Alkynes | Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene | Combi-Blocks, Enamine |
| R6 (C-6) | Anilines | Aniline, 4-Fluoroaniline, 3-Methoxyaniline | Life Chemicals, ChemScene |
III. Solution-Phase Parallel Synthesis Protocol
This protocol describes a solution-phase approach to a focused library of 1H-pyrrolo[3,2-c]pyridines, leveraging a palladium-mediated domino Sonogashira coupling and cyclization reaction.[7] This method is well-suited for parallel synthesis in multi-well plates.
Workflow for Solution-Phase Synthesis
Caption: General workflow for the solution-phase parallel synthesis of a 1H-pyrrolo[3,2-c]pyridine library.
Detailed Experimental Protocol: Solution-Phase Synthesis
Materials:
-
4-Amino-2-bromo-5-iodopyridine
-
A diverse set of terminal alkynes (R2 building blocks)
-
A diverse set of anilines (R6 building blocks)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Copper(I) iodide (CuI)
-
Bases (e.g., TEA, K₂CO₃)
-
Solvents: DMF, Toluene, Acetonitrile
-
96-well reaction blocks
Step 1: Preparation of the Reaction Plate
-
To each well of a 96-well reaction block, add a solution of 4-amino-2-bromo-5-iodopyridine (1.0 eq) in DMF.
-
To each column of wells, add a different terminal alkyne (R2 building block, 1.2 eq) dissolved in DMF.
-
To each row of wells, add a different aniline (R6 building block, 1.5 eq) dissolved in DMF.
Step 2: One-Pot Synthesis of the Diversified Scaffold
-
To each well, add a solution of Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and TEA (3.0 eq) in DMF.
-
Seal the reaction block and heat at 80 °C for 12 hours.
-
Cool the reaction block to room temperature.
Step 3: Parallel Work-up
-
Add water to each well and extract with ethyl acetate.
-
Perform a parallel liquid-liquid extraction using an automated liquid handler.
-
Alternatively, pass the reaction mixtures through a 96-well solid-phase extraction (SPE) plate to remove inorganic salts and the catalyst.
-
Concentrate the organic extracts in a centrifugal evaporator.
Table 2: Reaction Conditions for Solution-Phase Synthesis
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | Efficient for Sonogashira coupling.[7] |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent. |
| Solvent | DMF | Good solvating properties for a wide range of reactants. |
| Temperature | 80 °C | Promotes reaction rate without significant degradation. |
| Stoichiometry | Excess alkyne and aniline | Drives the reaction to completion. |
IV. Library Purification and Quality Control
The purity of a combinatorial library is critical for the reliability of HTS data. High-throughput purification is typically achieved using automated preparative HPLC-MS systems.
Protocol: High-Throughput Purification
-
Crude Sample Analysis: Analyze a small aliquot of each crude product by rapid LC-MS (typically < 2-minute gradient) to determine the mass of the target compound and assess its purity.
-
Automated Purification: Inject the crude material onto a preparative HPLC column. The system is triggered to collect fractions based on the mass of the target compound detected by the mass spectrometer.
-
Purity Analysis: Analyze the collected fractions by analytical LC-MS to confirm purity. Fractions meeting a predefined purity threshold (e.g., >95%) are combined.
-
Final Plating: The purified compounds are dried, weighed, and dissolved in DMSO to create a stock solution plate for HTS.
Table 3: Analytical Techniques for Library QC
| Technique | Information Obtained | Throughput |
| LC-MS | Purity, Molecular Weight Confirmation | High |
| ¹H NMR | Structural Confirmation | Low to Medium |
| High-Resolution MS | Exact Mass, Formula Confirmation | Medium |
V. High-Throughput Screening (HTS)
The synthesized library is now ready for biological evaluation. HTS involves the rapid, automated testing of thousands of compounds against a specific biological target or in a phenotypic assay.[8]
HTS Cascade
Caption: A typical high-throughput screening cascade for a combinatorial library.
Protocol: General Kinase HTS Assay (Example)
-
Assay Plate Preparation: Dispense the kinase, substrate, and ATP into the wells of a microtiter plate (e.g., 384-well).
-
Compound Addition: Transfer compounds from the library plate to the assay plate using an acoustic dispenser or pin tool.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to kinase activity.
-
Data Analysis: Read the plate on a microplate reader and calculate the percent inhibition for each compound. Hits are identified as compounds that show inhibition above a certain threshold (e.g., >50%).
VI. Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold is a fertile ground for the discovery of novel therapeutic agents. The combinatorial approaches outlined in this guide provide a robust framework for the efficient synthesis and evaluation of large libraries of derivatives. By combining strategic library design with high-throughput synthesis and screening, researchers can rapidly explore the structure-activity relationships around this privileged core, accelerating the journey from a promising scaffold to a life-changing medicine. Future efforts will likely focus on the development of more complex, three-dimensional libraries and the application of DNA-encoded library (DEL) technology to further expand the accessible chemical space.
References
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Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed. (2024-01-14). Available at: [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed. Available at: [Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - NIH. Available at: [Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PubMed Central. (2021-01-04). Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC. (2025-10-15). Available at: [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - NIH. (2025-08-23). Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. Available at: [Link]
-
High-Throughput Screening Using Small Molecule Libraries - News-Medical.Net. (2018-11-01). Available at: [Link]
-
Combinatorial chemistry - Wikipedia. Available at: [Link]
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Application Notes and Protocols for the Development of Targeted Protein Degraders Utilizing (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Introduction: A New Paradigm in Drug Discovery
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering a novel approach to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS), to selectively remove a protein of interest (POI).[2][3] This is achieved through the use of heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs).[2][3][4]
A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2][3] This event-driven mechanism allows for catalytic activity, where a single PROTAC molecule can induce the degradation of multiple POI molecules, a significant advantage over occupancy-based inhibitors.[5]
This guide provides a comprehensive workflow for the design, synthesis, and evaluation of novel PROTACs, using the underexplored (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine scaffold as a hypothetical starting point for a warhead targeting a novel kinase, hereafter referred to as "Kinase-X". This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the exciting field of targeted protein degradation.
The this compound Scaffold: A Hypothetical Starting Point for a Novel Warhead
The selection of a warhead is a critical first step in PROTAC design. While many PROTACs are developed from known inhibitors, the exploration of novel scaffolds is essential for expanding the "degradable" proteome. The This compound scaffold presents several features that make it an intriguing starting point for medicinal chemistry exploration:
-
Rigid Bicyclic Core: The pyrrolopyridine core provides a rigid structure, which can reduce the entropic penalty upon binding to the target, potentially leading to higher affinity.
-
Hydrogen Bonding Capabilities: The pyrrole and pyridine nitrogens, as well as the primary amine, can participate in hydrogen bond interactions within a kinase's ATP-binding pocket.
-
Vector for Linker Attachment: The methanamine group provides a clear and synthetically tractable point for linker attachment, directed away from the likely binding interface with Kinase-X.
For the purposes of this guide, we will hypothesize that a library screen has identified this compound as a fragment that binds to our hypothetical target, Kinase-X, a protein implicated in a cancer signaling pathway.
Design and Synthesis Strategy for a Novel PROTAC
The development of a successful PROTAC is a multi-parameter optimization problem. The key components to consider are the E3 ligase ligand, the linker, and the warhead, as well as their synergistic interplay in forming a stable and productive ternary complex.
Selection of E3 Ligase and Ligand
The human genome encodes over 600 E3 ligases, but only a handful have been extensively utilized for PROTACs, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[2] The choice between these will depend on the tissue expression of the E3 ligase and the desired physicochemical properties of the final PROTAC. For our hypothetical PROTAC, "PYR-PROTAC-1", we will utilize a pomalidomide-based ligand to recruit CRBN, as these ligands are generally smaller and can lead to more drug-like properties.
Linker Design
The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex.[5] Key considerations include:
-
Length: The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric clash.
-
Composition: Polyethylene glycol (PEG) linkers are commonly used to improve solubility, while more rigid linkers, such as those containing piperazine or piperidine scaffolds, can improve ternary complex stability.[3]
-
Attachment Points: The exit vectors from the warhead and the E3 ligase ligand must be oriented in a way that allows for productive ternary complex formation.
For PYR-PROTAC-1, we will start with a flexible PEG linker of a defined length to allow for initial assessment of degradation.
Hypothetical Synthesis of PYR-PROTAC-1
The synthesis of a PROTAC typically involves the individual synthesis of the warhead, linker, and E3 ligase ligand, followed by their sequential coupling. A general, hypothetical synthetic route is outlined below.
Caption: Overall experimental workflow for PROTAC evaluation.
Part 1: Detailed Protocols for Biochemical and Biophysical Assays
These assays are crucial for confirming that the PROTAC can engage its targets and form the necessary ternary complex.
Protocol 1.1: Target Engagement Assay
-
Objective: To confirm that the warhead portion of the PROTAC retains affinity for the target protein, Kinase-X.
-
Method: A competitive binding assay using a fluorescent tracer that binds to Kinase-X.
-
Procedure:
-
Prepare a solution of recombinant Kinase-X protein and a fluorescent tracer at concentrations optimized for a robust signal.
-
In a 384-well plate, add increasing concentrations of the this compound warhead or the full PYR-PROTAC-1.
-
Add the Kinase-X/tracer mix to each well.
-
Incubate at room temperature for 60 minutes.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer and binding of the test compound.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Protocol 1.2: Binary Binding Affinity Measurement
-
Objective: To quantify the binding affinity of PYR-PROTAC-1 to both Kinase-X and CRBN individually.
-
Method: Surface Plasmon Resonance (SPR).
-
Procedure:
-
Immobilize high-purity recombinant Kinase-X or the CRBN-DDB1 complex on a sensor chip.
-
Prepare a series of concentrations of PYR-PROTAC-1 in a suitable running buffer.
-
Inject the PYR-PROTAC-1 solutions over the sensor surface and monitor the change in response units.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 1.3: Ternary Complex Formation Assay
-
Objective: To demonstrate and quantify the formation of the Kinase-X : PYR-PROTAC-1 : CRBN ternary complex.
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Procedure:
-
Label recombinant Kinase-X with a donor fluorophore (e.g., terbium) and CRBN-DDB1 with an acceptor fluorophore (e.g., fluorescein).
-
In a 384-well plate, add a fixed concentration of labeled Kinase-X and CRBN-DDB1.
-
Add a serial dilution of PYR-PROTAC-1.
-
Incubate for the optimized time.
-
Measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor fluorophores, confirming ternary complex formation.
-
The "hook effect", a decrease in signal at high PROTAC concentrations, may be observed due to the formation of binary complexes.
-
| Hypothetical Binding and Ternary Complex Data for PYR-PROTAC-1 | |
| Parameter | Value |
| Kinase-X Binding (KD) | 50 nM |
| CRBN Binding (KD) | 200 nM |
| Ternary Complex Formation (TC50) | 25 nM |
| Cooperativity (α) | >1 (Positive) |
Protocol 1.4: In Vitro Ubiquitination Assay
-
Objective: To demonstrate that the formation of the ternary complex leads to the ubiquitination of Kinase-X.
-
Method: A reconstituted in vitro ubiquitination reaction followed by Western blot analysis.
-
Procedure:
-
Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex, and Kinase-X in a reaction buffer.
-
Add PYR-PROTAC-1 or a vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE and perform a Western blot using an antibody against Kinase-X.
-
The appearance of higher molecular weight bands corresponding to poly-ubiquitinated Kinase-X confirms successful ubiquitination.
-
Part 2: Detailed Protocols for Cell-Based Assays
These assays are essential to confirm that the PROTAC is cell-permeable and can induce the degradation of the target protein in a cellular context.
Protocol 2.1: Cellular Target Degradation Assessment
-
Objective: To determine if PYR-PROTAC-1 can induce the degradation of endogenous Kinase-X in a relevant cell line.
-
Method: Western Blot.
-
Procedure:
-
Plate cells (e.g., a cancer cell line expressing Kinase-X) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PYR-PROTAC-1 for a set time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform a Western blot analysis using a validated primary antibody against Kinase-X. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensities to determine the extent of Kinase-X degradation.
-
Protocol 2.2: DC50 and Dmax Determination
-
Objective: To quantify the potency (DC50) and efficacy (Dmax) of PYR-PROTAC-1.
-
Method: A quantitative high-throughput degradation assay (e.g., Promega's HiBiT technology).
-
Procedure:
-
If not endogenously expressed, engineer the cell line to express Kinase-X fused with a HiBiT tag.
-
Plate the cells in a 96- or 384-well plate.
-
Treat with a serial dilution of PYR-PROTAC-1 for the optimal degradation time determined from the time course experiment.
-
Add the lytic reagent containing the LgBiT protein.
-
Measure the luminescence. The signal is proportional to the amount of remaining HiBiT-tagged Kinase-X.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).
-
| Hypothetical Cellular Degradation Data for PYR-PROTAC-1 | |
| Parameter | Value |
| DC50 | 15 nM |
| Dmax | >95% |
| Time to Dmax | 16 hours |
Protocol 2.3: Selectivity Profiling
-
Objective: To assess the selectivity of PYR-PROTAC-1 across the entire proteome.
-
Method: Mass spectrometry-based proteomics.
-
Procedure:
-
Treat cells with PYR-PROTAC-1 at a concentration of ~10x its DC50 and a vehicle control.
-
After the optimal treatment time, harvest the cells, lyse them, and digest the proteins into peptides.
-
Analyze the peptide samples by LC-MS/MS.
-
Use specialized software to identify and quantify the relative abundance of thousands of proteins.
-
Identify proteins that are significantly downregulated in the PYR-PROTAC-1 treated cells compared to the control. Ideally, only Kinase-X and potentially a few known off-targets of the warhead will be degraded.
-
Protocol 2.4: Mechanism of Action Validation in Cells
-
Objective: To confirm that the observed degradation of Kinase-X is dependent on the proteasome and the recruited E3 ligase.
-
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a neddylation inhibitor (e.g., MLN4924, which inactivates Cullin-RING E3 ligases) for 1-2 hours.
-
Add PYR-PROTAC-1 and incubate for the optimal degradation time.
-
Perform a Western blot for Kinase-X.
-
Rescue of Kinase-X degradation in the presence of these inhibitors confirms a proteasome- and CRBN-dependent mechanism of action.
-
Data Interpretation and Optimization
The data gathered from this comprehensive workflow will provide a clear picture of the performance of PYR-PROTAC-1 and guide the next steps in its development. For instance:
-
Weak ternary complex formation but good binary binding: This suggests that the linker length or geometry is suboptimal. A library of PROTACs with different linkers should be synthesized and tested.
-
Good in vitro ubiquitination but poor cellular degradation: This could indicate poor cell permeability. Modifications to the PROTAC to improve its physicochemical properties may be necessary.
-
Potent degradation but off-target effects in proteomics: This may require re-engineering the warhead to improve its selectivity for Kinase-X.
Conclusion
The development of novel targeted protein degraders is a complex but rewarding endeavor that holds immense promise for the future of medicine. By systematically applying the principles of rational design and a robust suite of biochemical, biophysical, and cellular assays, researchers can successfully navigate the challenges of this exciting field. The hypothetical workflow presented here, using the this compound scaffold as a starting point, provides a comprehensive roadmap for the development of the next generation of PROTACs.
References
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
- Testa, A., Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 50(15), 8537-8554.
- Marques, C., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 590527.
- An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. Signal Transduction and Targeted Therapy, 7(1), 1-3.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300438.
- Patel, J., et al. (2024). Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Medicinal Chemistry, 15(1), 136-146.
- Girgis, A. S., et al. (1988). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry, 31(4), 853-857.
- Liu, Z., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 9, 730268.
- Shadrick, W. R., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Pharmacology, 104(6), 324-334.
- Demizu, Y., et al. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Journal of Synthetic Organic Chemistry, Japan, 80(8), 758-767.
- Liu, J., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science, 30(1), 13.
-
NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
Sources
- 1. njbio.com [njbio.com]
- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] The synthesis of this and other azaindole derivatives is of significant interest due to their wide range of biological activities.[2] This guide will focus on the final steps of the synthesis, starting from commercially available precursors, and address common issues that can arise during the conversion to the final product.
Synthetic Pathways Overview
There are two primary and reliable routes for the synthesis of this compound, starting from either the corresponding aldehyde or nitrile. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Figure 1: Primary synthetic routes to the target amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Route A: Reductive Amination of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
Q1: My reductive amination is giving low yields. What are the likely causes?
A1: Low yields in the reductive amination of heteroaromatic aldehydes are often due to several factors:
-
Incomplete Imine Formation: The initial condensation of the aldehyde with the ammonia source is a critical equilibrium-driven step. Ensure anhydrous conditions to favor imine formation. The use of a Lewis acid catalyst like titanium(IV) isopropoxide can facilitate this step.
-
Side Reactions of the Aldehyde: Heteroaromatic aldehydes can be prone to side reactions under acidic or basic conditions. It is crucial to maintain a neutral or slightly acidic pH during the reaction.
-
Instability of the Reducing Agent: Sodium borohydride (NaBH₄) can decompose in acidic conditions. If an acidic additive is used to promote imine formation, ensure it is compatible with the chosen reducing agent. Sodium triacetoxyborohydride (STAB) is often a better choice in these cases as it is more stable in mildly acidic media.
-
Catalyst Poisoning (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), the nitrogen-containing heterocycle can sometimes act as a catalyst poison. Using a higher catalyst loading or a more robust catalyst may be necessary.
Troubleshooting Protocol: Optimizing Reductive Amination
-
Starting Material: Use pure 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde.[3] Impurities can interfere with the reaction.
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Ammonia Source: Anhydrous ammonia in a suitable solvent or ammonium acetate can be used.
-
Imine Formation:
-
Dissolve the aldehyde in the chosen solvent.
-
Add the ammonia source and a dehydrating agent like anhydrous magnesium sulfate or a catalytic amount of a Lewis acid.
-
Stir at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add the reducing agent (e.g., sodium borohydride).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up: Quench the reaction carefully with water, and then perform an aqueous work-up to isolate the product.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | More selective and stable under mildly acidic conditions often used for imine formation. |
| Catalyst (Hydrogenation) | Raney Nickel or Platinum oxide | Can be more resistant to poisoning by nitrogen heterocycles compared to Palladium. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
Q2: I am observing the formation of a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?
A2: The formation of (1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is a common side reaction resulting from the direct reduction of the starting aldehyde. This occurs when the reducing agent is added before imine formation is complete.
Mitigation Strategy:
-
Two-step, one-pot approach: Ensure the imine formation step is complete before adding the reducing agent.[4][5] Monitor the disappearance of the aldehyde by TLC or LC-MS.
-
Choice of reducing agent: STAB is generally more selective for the reduction of imines in the presence of aldehydes.
Route B: Reduction of 2-Cyano-1H-pyrrolo[3,2-c]pyridine
Q1: What are the best conditions for reducing the nitrile group on the pyrrolopyridine ring?
A1: The reduction of nitriles on nitrogen-containing heterocycles can be challenging. Strong reducing agents are typically required.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent effective for this transformation.[6] It is crucial to use anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is typically performed in dry THF or diethyl ether.
-
Catalytic Hydrogenation: High-pressure hydrogenation over Raney Nickel or Platinum catalysts can also be effective. However, this may require specialized equipment.
Experimental Protocol: LiAlH₄ Reduction of 2-Cyano-1H-pyrrolo[3,2-c]pyridine
-
Setup: Use oven-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Reagents:
-
Suspend LiAlH₄ in anhydrous THF.
-
Dissolve the 2-cyano-1H-pyrrolo[3,2-c]pyridine in anhydrous THF.
-
-
Reaction:
-
Cool the LiAlH₄ suspension to 0 °C.
-
Slowly add the solution of the nitrile to the LiAlH₄ suspension.
-
After the addition is complete, the reaction can be stirred at room temperature or gently refluxed to drive it to completion.
-
-
Work-up (Fieser work-up):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.[7]
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
The combined organic filtrates contain the desired amine.
-
Q2: Are there any common side reactions during the nitrile reduction?
A2: Over-reduction or side reactions with other functional groups are possible. If the pyrrole nitrogen is protected with an ester-based group (e.g., Boc), it may also be reduced by LiAlH₄. It is advisable to use an unprotected pyrrole or a protecting group stable to these conditions.
Protection and Deprotection Strategies
For certain applications, it may be necessary to protect the pyrrole nitrogen or the newly formed amine. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection.[8]
Q1: How do I selectively Boc-protect the primary amine in the presence of the pyrrole NH?
A1: The primary amine is generally more nucleophilic than the pyrrole nitrogen, allowing for selective protection under controlled conditions.
Protocol for Selective Boc Protection:
-
Dissolve the amine in a suitable solvent like DCM or THF.
-
Add a mild base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) at 0 °C.
-
Monitor the reaction closely by TLC or LC-MS to avoid di-protection.
Q2: I am having trouble with the TFA deprotection of the Boc group. What are the common issues?
A2: Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection.[9] However, issues can arise:
-
Incomplete Deprotection: This can occur if the reaction time is too short or if an insufficient amount of TFA is used.
-
Side Reactions: The reactive tert-butyl cation generated during deprotection can lead to alkylation of electron-rich aromatic systems. The use of a scavenger, such as triethylsilane or anisole, can mitigate this.
-
Difficult Isolation: The product is often obtained as a TFA salt, which can be highly polar and difficult to handle.
Troubleshooting Deprotection and Purification
Caption: Figure 2: Troubleshooting workflow for Boc deprotection.
Purification of the Final Product
This compound is a polar compound, which can present challenges during purification.
Q1: What is the best method to purify the final amine?
A1:
-
Column Chromatography: Silica gel chromatography can be used, but the polar nature of the amine can lead to tailing. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide in a mixture of DCM and methanol, can improve peak shape.
-
Crystallization/Salt Formation: If the free base is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification. The pure free base can then be regenerated by treatment with a base.
-
Reverse-Phase HPLC: For small quantities or very high purity requirements, preparative reverse-phase HPLC with a mobile phase containing a modifier like TFA or formic acid can be used.
Recommended Purification Protocol (Column Chromatography)
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often gives better separation than loading in solution.
-
Solvent System: Start with a less polar eluent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.
-
Additive: Include 0.5-1% triethylamine or ammonium hydroxide in the mobile phase to suppress the interaction of the amine with the acidic silica gel, leading to better peak shapes.
| Method | Advantages | Disadvantages |
| Silica Gel Chromatography | Scalable, widely available. | Can have issues with peak tailing for polar amines. |
| Crystallization | Can provide very high purity. | Product may not be crystalline; finding a suitable solvent can be challenging. |
| Reverse-Phase HPLC | Excellent for achieving high purity on a small scale. | Less scalable, requires specialized equipment. |
References
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Retrieved from [Link]
-
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, September 23). Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolo[1,2-c]pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ChemRxiv. (2023, July 31). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Retrieved from [Link]
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Technical Support Center: Strategies for Overcoming Solubility Challenges with (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Introduction
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine and its derivatives are part of the broader class of pyrrolopyridines (also known as azaindoles), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] These compounds often serve as core structures for potent kinase inhibitors and other therapeutic agents.[1][3] A frequent and critical challenge encountered by researchers is the limited aqueous solubility of this molecule, particularly in physiological buffers (pH ~7.4). This guide provides a comprehensive, in-depth technical overview and practical troubleshooting steps to systematically address and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
This document is structured as a series of questions and answers, mimicking a direct consultation with an application scientist. We will delve into the physicochemical principles governing the solubility of this compound and provide detailed, validated protocols for its successful formulation in aqueous media.
Section 1: Understanding the Physicochemical Profile
Q1: What is this compound, and why is its solubility often a challenge?
A1: this compound is an organic molecule featuring a fused bicyclic aromatic system (the pyrrolopyridine core) and a primary aminomethyl group (-CH₂NH₂).[4] The solubility challenge arises from its dual nature:
-
Hydrophobic Core: The pyrrolopyridine ring system is largely non-polar and aromatic, contributing to low intrinsic water solubility. This is a common feature of many active pharmaceutical ingredients (APIs).[5]
-
Basic, Ionizable Group: The molecule contains multiple nitrogen atoms, most notably the primary amine, which has a lone pair of electrons and acts as a Brønsted-Lowry base.[6] This means it can accept a proton (H⁺) from the solution.
The interplay between the large hydrophobic structure and the small, ionizable amine group is the primary reason for its complex solubility behavior. In its neutral, non-protonated "free base" form, the molecule's hydrophobicity dominates, leading to poor aqueous solubility. When protonated, it becomes a cation, and this charge dramatically increases its affinity for polar water molecules, thereby enhancing solubility.[7]
Q2: How does pH fundamentally affect the solubility of this compound?
A2: The effect of pH is the single most critical factor governing the aqueous solubility of this compound. Because it is a basic compound, its state of ionization is directly controlled by the pH of the aqueous medium. This relationship is described by the Henderson-Hasselbalch equation and is centered around the compound's pKa.
The pKa is the pH at which 50% of the compound is in its protonated (ionized, charged) form and 50% is in its deprotonated (neutral, free base) form.
-
When pH < pKa: The solution is more acidic than the compound's pKa. The equilibrium shifts towards the protonated, cationic form (BH⁺). This charged species is significantly more soluble in water.
-
When pH > pKa: The solution is more basic than the compound's pKa. The equilibrium shifts towards the neutral, free base form (B). This form is significantly less soluble and is prone to precipitation.
While the exact pKa of this specific molecule is not readily published, simple alkylamines typically have pKa values in the range of 9.5 to 11.0.[8] Therefore, at a physiological pH of 7.4, a significant portion of the compound will exist in its less soluble, neutral form, leading to the observed solubility issues. The solubility of compounds with basic functional groups is often pH-dependent.[9]
Caption: pH-dependent equilibrium of this compound.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides direct answers and step-by-step protocols for common solubility problems.
Scenario 1: Compound precipitates in a neutral buffer (e.g., PBS at pH 7.4).
Q3: I dissolved my compound in DMSO, then diluted it into my pH 7.4 phosphate-buffered saline (PBS), and it immediately precipitated. What is the most direct solution?
A3: This is a classic case of a basic compound precipitating when moving from a non-aqueous stock to a neutral aqueous buffer. The most direct and scientifically preferred first step is pH adjustment . At pH 7.4, your compound is converting to its poorly soluble free base form. By lowering the pH, you can force it into its highly soluble protonated state.
Protocol 1: pH-Based Solubility Enhancement
This protocol is designed to maximize aqueous solubility by first creating an acidic stock solution before final dilution.
Causality: By preparing the initial aqueous stock in an acidic environment (pH 2-4), we ensure the compound is fully protonated and maximally soluble before it is introduced to the final, higher-pH buffer. This "protonation-first" approach prevents immediate precipitation upon dilution.
Step-by-Step Methodology:
-
Prepare an Acidic Diluent: Prepare a 10 mM HCl solution in deionized water. This will serve as your primary aqueous solvent.
-
Create a Concentrated Acidic Stock:
-
Weigh out the required amount of this compound (either as the free base or the hydrochloride salt).
-
Dissolve it in the 10 mM HCl solution to make a concentrated stock (e.g., 10-20 mM). The compound should dissolve readily. If it does not, gentle warming (to 37°C) or brief sonication may be applied.
-
-
Dilution into Final Buffer:
-
Slowly add the concentrated acidic stock dropwise into your final, stirred aqueous buffer (e.g., PBS, pH 7.4).
-
Crucial Step: Monitor the solution for any signs of turbidity or precipitation as you add the stock. The final pH of your solution will be slightly lower than the starting buffer due to the addition of the acidic stock, which helps maintain solubility.
-
-
Verification and Adjustment:
-
After dilution, check the final pH of your experimental solution.
-
If the final concentration is still too low and precipitation occurs, you may need to either lower the pH of your final buffer system or consider an alternative strategy.
-
| Buffer System | Typical pH Range | Suitability for Basic Compounds |
| Glycine-HCl | 2.2 - 3.6 | Excellent for creating highly soluble acidic stocks. |
| Acetate Buffer | 3.6 - 5.6 | Good for maintaining solubility below neutral pH. |
| MES Buffer | 5.5 - 6.7 | Useful when a pH closer to neutral is required but pH 7.4 fails. |
| Phosphate Buffer (PBS) | 6.0 - 8.0 | Prone to causing precipitation of basic compounds at pH > 7. |
Scenario 2: Strict pH constraints prevent acidification.
Q4: My biological assay is highly sensitive to pH and must be performed at pH 7.4. Acidification is not an option. What are my alternatives?
A4: When pH modification is not feasible, the strategy shifts from altering the compound's ionization state to altering the solvent environment to make it more favorable for the hydrophobic molecule. The two primary methods for this are the use of co-solvents and cyclodextrins .
Protocol 2: Using Water-Miscible Co-solvents
Causality: Co-solvents are organic solvents that are miscible with water.[10] They work by reducing the overall polarity of the solvent system, which in turn lowers the interfacial tension between the hydrophobic compound and the aqueous medium, thereby increasing solubility.[11][12]
Step-by-Step Methodology:
-
Select a Co-solvent: Common, biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent to the highest possible concentration (e.g., 50-100 mM in DMSO).
-
Serial Dilution: Perform serial dilutions of your high-concentration stock using the same co-solvent to get to an intermediate concentration.
-
Final Dilution into Aqueous Buffer:
-
Add a small volume of the co-solvent stock to your final aqueous buffer (at pH 7.4).
-
Best Practice: The final concentration of the co-solvent should be kept as low as possible, typically ≤1% v/v , to avoid artifacts or toxicity in biological systems. For cell-based assays, a final concentration of ≤0.5% v/v is strongly recommended.
-
Always add the co-solvent stock to the buffer, not the other way around, while vortexing to ensure rapid mixing and prevent localized precipitation.
-
| Co-solvent | Typical Final Conc. Limit (in vitro) | Pros | Cons |
| DMSO | < 0.5% | High solubilizing power for many organics. | Can be toxic to cells at >0.5%; can interfere with some assays. |
| Ethanol | < 1.0% | Less toxic than DMSO; volatile. | Lower solubilizing power than DMSO for some compounds. |
| PEG 400 | < 2.0% | Low toxicity; commonly used in formulations.[13] | Can be viscous; may affect protein interactions. |
Protocol 3: Encapsulation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[14][15] They can encapsulate the hydrophobic part of a drug molecule, forming a water-soluble "inclusion complex".[][17] This masks the drug's hydrophobicity from the bulk water, leading to a significant increase in apparent solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[17]
Step-by-Step Methodology:
-
Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add the Compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation:
-
Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Sonication can be used to accelerate the process.
-
-
Remove Undissolved Material: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect and Use the Supernatant: The clear supernatant contains the soluble drug-cyclodextrin complex. The concentration can be determined via HPLC-UV analysis.
Caption: Decision workflow for selecting a solubilization strategy.
Section 3: Additional FAQs
Q5: I have the dihydrochloride salt form of the compound. How does this change my approach?
A5: Starting with the dihydrochloride salt is advantageous.[19] This salt form means the compound is already protonated at two of its basic nitrogen centers, making it significantly more water-soluble than the free base.[7][20] However, the core problem remains: upon dilution into a buffer with a pH higher than its pKa (like pH 7.4), the salt will be neutralized back to the less soluble free base, which can then precipitate.
Therefore, your approach does not fundamentally change. You should still consider creating a stock in water or a slightly acidic buffer (Protocol 1) to ensure it remains fully protonated before final dilution. The salt form simply gives you a better starting point for initial dissolution.
Q6: How can I quickly estimate the maximum soluble concentration under my conditions?
A6: You can perform a simple kinetic solubility test. This provides a practical estimate of the solubility you can achieve in a high-throughput or screening setting, which often involves diluting a DMSO stock into buffer.
Protocol 4: Simplified Kinetic Solubility Assessment
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
In a 96-well plate, add your aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to several wells.
-
Add a small amount of the DMSO stock (e.g., 2 µL) to the first well to achieve the highest desired concentration (e.g., 200 µM).
-
Serially dilute this solution across the plate.
-
Seal the plate, shake for 1-2 hours at room temperature, and then let it stand.
-
Measure the turbidity (absorbance at ~650 nm) or visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility under those conditions.
References
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Pharmaceutical Networking. (2015).
- UCL Discovery. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Remedium. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Wikipedia. Cosolvent.
- SciSpace.
- University of Cambridge. Solubility and pH of amines.
- bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- PubMed Central. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview.
- PubMed Central. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- ChemBK. This compound dihydrochloride.
- SpringerLink. (2025).
- Smolecule. 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility Available.
- SlidePlayer. (2020). Amines and Heterocycles.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Cengage. (2018). Amines and Heterocycles.
- PubChem. This compound.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Tufts University. Principles of Drug Action 1, Spring 2005, Amines.
- PubMed. (2016).
- Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961).
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Sources
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- 4. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
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Stability testing of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine under different pH conditions
This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine. The following question-and-answer format directly addresses potential issues and experimental considerations related to the stability of this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The molecule this compound possesses a fused bicyclic heteroaromatic core, specifically a pyrrolopyridine ring system. This structure contains several key features that dictate its chemical reactivity and stability:
-
Pyrrole Ring: The pyrrole moiety is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which can make the ring susceptible to electrophilic attack, particularly under acidic conditions.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The lone pair on the pyridine nitrogen is not part of the aromatic system and is available for protonation, rendering the molecule basic.
-
Aminomethyl Group (-CH2NH2): This primary amine group is a key functional group that significantly influences the molecule's basicity and is a potential site for various chemical reactions, including oxidation and reactions with carbonyl compounds.
The interplay between the electron-rich pyrrole and electron-deficient pyridine rings, along with the basic aminomethyl side chain, governs the molecule's overall stability profile across a range of pH values.
Q2: What is the expected pKa of this compound and how does it affect its stability at different pH values?
-
The pKa of 2-(aminomethyl)pyridine is reported to be approximately 8.79-9.09.[1][2] This value is primarily attributed to the protonation of the aminomethyl group.
-
The pyrrole nitrogen is generally not considered basic as its lone pair is involved in the aromatic system. Protonation of the pyrrole nitrogen would disrupt the aromaticity and is therefore energetically unfavorable.[3]
-
The pyridine nitrogen in similar fused systems can be protonated.
Based on these considerations, the primary amine is expected to be the most basic site. Therefore, the pKa of this compound is likely to be in the range of 8.5 - 9.5 .
This estimated pKa has significant implications for its behavior in different pH environments:
-
Acidic pH (pH < pKa): The molecule will be predominantly in its protonated, cationic form (ammonium salt). This can increase its solubility in aqueous media but may also render it more susceptible to certain degradation pathways, such as acid-catalyzed hydrolysis.
-
Neutral pH (pH ≈ 7): The molecule will exist as a mixture of the protonated and neutral forms. For many pyrrolopyridine derivatives, this pH range offers the greatest stability.
-
Alkaline pH (pH > pKa): The molecule will be predominantly in its neutral, free base form. While this may decrease its aqueous solubility, it can also make it more susceptible to base-catalyzed degradation and oxidation.
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in acidic solution (pH < 4).
Possible Cause: Acid-catalyzed hydrolysis of the pyrrole ring. The electron-rich pyrrole ring is susceptible to attack by hydronium ions, which can lead to ring-opening or polymerization.
Troubleshooting Steps:
-
pH Adjustment: If the experimental conditions allow, increase the pH of the solution to a less acidic range (pH 4-6).
-
Buffer Selection: Utilize a buffer system that can maintain the pH in the desired range and is non-reactive with the compound. Phosphate or acetate buffers are common choices.
-
Temperature Control: Perform the experiment at a lower temperature to decrease the rate of degradation.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can sometimes be exacerbated in acidic conditions.
-
Forced Degradation Study: To confirm the degradation pathway, perform a controlled forced degradation study. Analyze the degradation products using LC-MS to identify the mechanism.
Issue 2: The compound shows poor stability and discoloration in alkaline solutions (pH > 8).
Possible Cause: Base-catalyzed degradation and/or oxidation. The free base form of the amine is more susceptible to oxidation. The pyridine ring can also be susceptible to nucleophilic attack under strongly basic conditions.
Troubleshooting Steps:
-
pH Adjustment: If possible, lower the pH to the neutral or slightly acidic range.
-
Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation, if compatible with the intended application.
-
Inert Atmosphere: As with acidic conditions, working under an inert atmosphere is crucial to prevent oxidation.
-
Light Protection: Protect the solution from light, as photo-oxidation can be a significant degradation pathway for heterocyclic compounds. Use amber vials or cover the experimental setup with aluminum foil.
-
Metal Chelators: Traces of metal ions can catalyze oxidation. The addition of a chelating agent like EDTA may improve stability.
Issue 3: Inconsistent results in HPLC analysis, such as peak tailing or shifting retention times.
Possible Cause: Interaction of the basic amine with residual silanols on the HPLC column, or pH changes in the mobile phase affecting the ionization state of the analyte.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is controlled with a suitable buffer. For basic compounds, a mobile phase pH of 2-4 (where the amine is fully protonated) or >8 (where it is neutral) often provides better peak shape. A pH around the pKa should be avoided.
-
Use of Additives: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites on the column.
-
Column Selection: Utilize a column with end-capping or a "base-deactivated" column specifically designed for the analysis of basic compounds.
-
Sample Diluent: Dissolve the sample in the mobile phase to avoid peak distortion due to solvent mismatch.
-
Gradient Elution: Employing a gradient elution can often improve peak shape and resolution for polar, ionizable compounds.
Experimental Protocols
Protocol 1: Forced Degradation Study Under Different pH Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound, in accordance with ICH Q1A(R2) guidelines.[2][4]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Phosphate buffer (pH 7.0)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable HPLC column (e.g., C18, base-deactivated)
-
HPLC system with UV or DAD detector
-
LC-MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of phosphate buffer (pH 7.0).
-
Control: Prepare a control sample by diluting the stock solution with an equal volume of a 50:50 mixture of methanol and water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C). Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and monitor the formation of any degradation products.
-
Peak Purity Analysis: Use a DAD detector to assess the peak purity of the parent compound at each time point.
-
Identification of Degradants: For samples showing significant degradation, use LC-MS to obtain the mass of the degradation products to aid in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method
This is a general template for a stability-indicating HPLC method that can be adapted for this compound. Method development and validation are crucial.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm (base-deactivated) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Predicted Stability Profile of this compound
| pH Condition | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic (pH 1-2) | Low | Acid-catalyzed hydrolysis of the pyrrole ring |
| Mildly Acidic (pH 3-5) | Moderate | Slower acid-catalyzed hydrolysis |
| Neutral (pH 6-8) | High | Minimal degradation |
| Mildly Alkaline (pH 9-11) | Moderate | Base-catalyzed degradation, potential for oxidation |
| Strongly Alkaline (pH 12-13) | Low | Base-catalyzed hydrolysis and oxidation |
Visualizations
Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Predicted pH-Dependent Degradation Pathways
Caption: Predicted major degradation pathways at different pH values.
References
-
Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-Picolylamine. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Muszalska, I., & Sobczak, A. (2011). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 68(2), 233-239. Retrieved from [Link]
-
Cipiciani, A., Linda, P., Savelli, G., & Bunton, C. A. (1983). Acid-catalyzed hydrolysis of acylpyrroles and their derivatives. The Journal of Organic Chemistry, 48(9), 1349–1352. Retrieved from [Link]
-
Fitt, J. J., & Gschwend, H. W. (1977). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (7), 805-808. Retrieved from [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 833-839. Retrieved from [Link]
-
LCGC International. (2012). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International, 25(11). Retrieved from [Link]
-
Harrison, C. R., & Hubler, T. L. (1998). Protonation sites in gaseous pyrrole and imidazole: a neutralization-reionization and ab initio study. Journal of the American Society for Mass Spectrometry, 9(5), 497-507. Retrieved from [Link]
Sources
- 1. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 2. chembk.com [chembk.com]
- 3. Protonation sites in gaseous pyrrole and imidazole: a neutralization-reionization and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions for 1H-Pyrrolo[3,2-c]pyridine Derivatives
Welcome to the Technical Support Center for Suzuki coupling reactions involving the 1H-pyrrolo[3,2-c]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction on a challenging, yet medicinally relevant, heterocyclic core. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your own reactions effectively.
The 1H-pyrrolo[3,2-c]pyridine system, an isomer of azaindole, presents unique challenges due to the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, as well as the presence of a potentially reactive N-H proton. These features can lead to catalyst inhibition, side reactions, and purification difficulties. This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Q1: My reaction shows low to no conversion of the starting halide. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is the most common issue and typically points to problems with the catalytic cycle. For 1H-pyrrolo[3,2-c]pyridines, the primary suspects are catalyst inhibition and suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition by the Heterocycle: The pyridine nitrogen of your substrate or product can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] The acidity of the pyrrole N-H can also lead to the formation of unreactive palladacycles.[1]
-
Solution 1: Choice of Ligand is Critical. Bulky, electron-rich phosphine ligands are essential. They shield the palladium center, promote the desired oxidative addition and reductive elimination steps, and disfavor the formation of inhibitory complexes. Ligands like XPhos, SPhos, and other biaryl phosphines are highly recommended.[2][3] Pre-formed palladium precatalysts, such as XPhos Pd G2, are often more effective than generating the catalyst in situ as they ensure the formation of the active monoligated Pd(0) species.[3]
-
Solution 2: N-H Protection (If feasible). While coupling on the unprotected heterocycle is often desired to reduce step count, protecting the pyrrole nitrogen (e.g., with a Boc or SEM group) can prevent complications arising from the acidic proton. However, this adds extra steps to your synthesis.
-
-
Suboptimal Base or Solvent System: The choice of base and solvent is crucial for activating the boronic acid and ensuring all components remain in solution.
-
Solution 1: Screen Bases. A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is often an excellent choice for nitrogen-containing heterocycles.[1][4] Cesium carbonate (Cs₂CO₃) is a stronger and often effective alternative.[5]
-
Solution 2: Optimize Solvent Mixture. A mixture of an ethereal solvent and water is standard. A 4:1 to 10:1 ratio of dioxane/water or DME/water is a good starting point.[4][6] The water is crucial for dissolving the base and facilitating the transmetalation step.
-
-
Inactive Catalyst or Reagents:
-
Solution: Verify Reagent Quality. Ensure your palladium catalyst is active, the boronic acid has not degraded (see Q3), and the solvents are anhydrous (for the organic portion). Degassing the reaction mixture by bubbling with argon or nitrogen before heating is critical to prevent oxidation of the Pd(0) catalyst.[4]
-
Q2: I'm observing significant formation of a biaryl homocoupling product from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, particularly at elevated temperatures or when the main catalytic cycle is slow.
Root Cause Analysis & Solutions:
-
Oxygen in the Reaction Mixture: Trace oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst and heating. Purging with an inert gas (argon or nitrogen) for 15-20 minutes is recommended.[4]
-
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is sluggish, the competing homocoupling pathway can become more prominent.
-
Solution 1: Re-evaluate Catalyst System. As in Q1, a more active catalyst system with bulky ligands can accelerate the desired reaction, outcompeting homocoupling.
-
Solution 2: Adjust Stoichiometry. Using a slight excess (1.2-1.5 equivalents) of the boronic acid is common, but a very large excess can favor homocoupling. Try reducing the equivalents of boronic acid.
-
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and what can I do?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent problem, especially with electron-rich or heteroaryl boronic acids.
Root Cause Analysis & Solutions:
-
Hydrolytic Instability: Boronic acids can be unstable in aqueous basic conditions, particularly at high temperatures.
-
Solution 1: Use Boronic Esters. Pinacol esters of boronic acids are generally more stable to protodeboronation and are excellent alternatives.[4]
-
Solution 2: Modify Reaction Conditions. Lowering the reaction temperature or reaction time can help if the desired coupling is fast enough. Additionally, using a weaker base like potassium carbonate (K₂CO₃) might reduce the rate of degradation.
-
Solution 3: Anhydrous Conditions. In some cases, anhydrous conditions with a base like KF can be employed, although this may require different solvent systems (e.g., THF).
-
Q4: I have successfully formed the product, but purification is proving difficult. What are the best strategies for purifying 1H-pyrrolo[3,2-c]pyridine derivatives?
Answer:
Purification can be challenging due to the polarity of the heterocycle and the presence of persistent impurities like residual palladium or closely eluting byproducts.
Root Cause Analysis & Solutions:
-
Residual Palladium: Palladium residues can be difficult to remove by standard chromatography and may interfere with subsequent reactions or biological assays.
-
Solution 1: Aqueous Workup. A thorough aqueous workup, sometimes with a chelating agent like EDTA, can help remove bulk palladium salts.
-
Solution 2: Use of Scavengers. After the reaction, adding a palladium scavenger resin or silica-functionalized scavenger (e.g., QuadraSil) to the crude mixture can effectively remove residual metal.
-
Solution 3: Filtration. Filtering the crude reaction mixture through a pad of Celite can remove precipitated palladium black.
-
-
Poor Separation on Silica Gel: The polar nature of the 1H-pyrrolo[3,2-c]pyridine core can lead to streaking or poor separation on standard silica gel.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape of basic compounds. A common solvent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Solution 2: Use a Different Stationary Phase. If silica gel fails, consider using neutral or basic alumina for chromatography. Reversed-phase chromatography (C18) can also be an effective alternative for polar compounds.
-
Solution 3: Recrystallization. If the product is a solid, recrystallization is an excellent method for obtaining highly pure material.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Should I protect the N-H of my 1H-pyrrolo[3,2-c]pyridine?
-
This is substrate-dependent. Modern catalyst systems are often robust enough to handle the unprotected N-H.[1][3] However, if you are experiencing persistent low yields or side reactions, N-protection can simplify the system by removing the acidic proton, which can interfere with the base and the catalyst.[1][2]
-
-
FAQ 2: What is the best palladium catalyst to start with?
-
For challenging substrates like 1H-pyrrolo[3,2-c]pyridines, starting with a second-generation Buchwald precatalyst like XPhos Pd G2 is highly recommended.[3] These are air- and moisture-stable and reliably generate the active catalytic species. If not available, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos or SPhos is a strong alternative.[7]
-
-
FAQ 3: Can N-arylation occur as a side reaction?
-
While C-C coupling is the desired outcome, N-arylation is a potential side reaction, especially under conditions that favor Chan-Lam coupling (e.g., using copper catalysts).[8] With palladium catalysis, it is less common but can occur. If you observe a product with a mass corresponding to N-arylation, consider lowering the reaction temperature or screening different palladium ligands.
-
-
FAQ 4: My reaction works, but it's not reproducible. What should I check?
-
Reproducibility issues often stem from subtle variations in reaction setup. Key factors to control rigorously are:
-
Atmosphere: Ensure a consistently inert atmosphere. The efficiency of degassing can vary.
-
Reagent Quality: The purity of the boronic acid and the activity of the palladium catalyst can change over time.
-
Water Content: The amount of water in the solvent mixture can significantly impact the reaction rate.[4] Ensure you are using a consistent and measured amount.
-
-
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of Halogenated 1H-Pyrrolo[3,2-c]pyridines
| Parameter | Recommended Condition | Rationale & Comments |
| Halide | Bromo or Iodo derivative | Chloro derivatives are less reactive and may require more forcing conditions or specialized catalysts.[7] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion. Consider pinacol esters for stability.[4] |
| Catalyst | XPhos Pd G2 (1-5 mol%) | Highly active and reliable for N-heterocycles.[3] |
| Base | K₃PO₄ (2-3 equivalents) | Effective and generally compatible with N-heterocycles.[1] |
| Solvent | Dioxane/H₂O (4:1) | Good solubility for organic substrates and inorganic base.[6] |
| Temperature | 80 - 110 °C | Temperature may require optimization depending on substrate reactivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[4] |
Detailed Experimental Protocol: Suzuki Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This protocol is a general starting point and may require optimization.
Materials:
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
To a dry Schlenk flask, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the XPhos Pd G2 catalyst under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane and deionized water (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction) via syringe. The solvent mixture should be degassed by bubbling argon through it for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki Catalytic Cycle
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
-
D.S. Surry and S.L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008, 47, 6338-6361. [Link]
-
A.F. Littke and G.C. Fu, "A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids," Angew. Chem. Int. Ed., 1998, 37, 3387-3388. [Link]
-
S. El Kazzouli et al., "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles," Molecules, 2012, 17, 10977-10988. [Link]
-
A. McNally et al., "Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation," American Chemical Society, 2021. [Link]
-
J.D. Bailey et al., "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling," Org. Process Res. Dev., 2018, 22, 1, 89–96. [Link]
-
S. Das et al., "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity," ACS Omega, 2023, 8, 8, 7756–7768. [Link]
-
A.K. Verma et al., "Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction," J. Chem. Sci., 2017, 129, 7, 1035–1043. [Link]
-
J.B. Dherange et al., "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[4][9]Fused Indole Heterocycles," Org. Lett., 2016, 18, 17, 4324–4327. [Link]
-
S. Jana et al., "Scope of N‐arylation of 7‐azaindole," ResearchGate, 2020. [Link]
-
S. B. V. Kumar et al., "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading," Mol. Divers., 2019, 23, 3, 697-707. [Link]
-
J.C. Vantourout et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angew. Chem. Int. Ed., 2016, 55, 33, 9664-9668. [Link]
-
Reddit user discussion on unreproducible Suzuki coupling, r/Chempros, 2023. [Link]
-
Y. Wang et al., "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities," J. Enzyme Inhib. Med. Chem., 2024, 39, 1, 2300588. [Link]
-
Y. Liang et al., "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines," RSC Adv., 2018, 8, 1, 221-225. [Link]
-
K.L. Billingsley, K.W. Anderson, S.L. Buchwald, "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds," Angew. Chem. Int. Ed., 2006, 45, 3484-3488. [Link]
-
P.-O. Delaye et al., "Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions," Org. Biomol. Chem., 2017, 15, 4199-4211. [Link]
-
A. McNally et al., "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates," ChemRxiv, 2022. [Link]
-
S.B. Park et al., "A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation," Molbank, 2009, M587. [Link]
-
N. Montua et al., "Iterative Use of Regiocomplementary Flavin‐Dependent Halogenases Gives Access to Unique Halogenation Patterns," Angew. Chem. Int. Ed., 2025. [Link]
-
Organic Chemistry Portal, "One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines," Organic Chemistry Portal, 2007. [Link]
-
D. Chen et al., "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles," Nat. Chem., 2016, 8, 4, 366–373. [Link]
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- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Salts
Introduction
The (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine scaffold is a key heterocyclic structure in modern medicinal chemistry, serving as a vital building block for a range of therapeutic agents. As with many active pharmaceutical ingredients (APIs), controlling the solid-state properties of this molecule is paramount for ensuring consistent purity, stability, and bioavailability. Salt formation is a fundamental strategy to optimize these properties, but the crystallization of these salts can present significant challenges.
This technical guide provides a structured, in-depth resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this compound salts. The content is designed to move beyond simple procedural steps, offering explanations of the underlying physicochemical principles to empower you to make informed, rational decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses the most frequent and frustrating challenges in crystallization through a direct question-and-answer format.
Q1: My salt formation attempt resulted in an oil or a sticky, amorphous solid instead of crystals. What's happening and how do I fix it?
A1: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is one of the most common hurdles in crystallization.[1][2]
-
Causality: Oiling out occurs when the level of supersaturation is too high, causing the solute to separate from the solution as a liquid phase before it can organize into an ordered crystal lattice. This is a kinetic phenomenon often triggered by rapid changes in solvent composition or temperature.[3] The resulting oil is a supersaturated solution of your salt that is immiscible with the bulk solvent system. It can hinder or completely stop proper crystallization and often traps impurities.[1][4]
-
Troubleshooting Strategies: The core principle is to slow down the generation of supersaturation to give the molecules time to nucleate and grow into an ordered crystal structure.
-
Reduce the Rate of Supersaturation:
-
Anti-Solvent Addition: If using an anti-solvent, add it much more slowly. A syringe pump for controlled, dropwise addition is highly recommended. Also, consider adding the solution of your compound to the anti-solvent, which can sometimes prevent localized high supersaturation.[5]
-
Cooling Crystallization: Decrease the cooling rate significantly. A slower ramp allows the system to remain in the metastable zone width (MSZW) for longer, favoring crystal growth over oiling out.[3]
-
-
Modify the Solvent System:
-
Increase Solvent Polarity: Oiling out is more common in less polar solvent systems. Try switching to a slightly more polar "good" solvent or a more polar anti-solvent. This can increase the solubility of the intermediate oil phase, preventing its separation.[1]
-
Reduce Initial Concentration: Starting with a more dilute solution of your free base and acid reduces the overall supersaturation generated upon adding the anti-solvent.
-
-
Increase Temperature: Performing the crystallization at a higher temperature can increase the solubility of the salt and the oil phase, often preventing phase separation. The solution can then be cooled very slowly.
-
Utilize Seeding: Introducing seed crystals of the desired form just as the solution enters the metastable (supersaturated) region can bypass the energy barrier for primary nucleation, promoting direct crystallization onto the seed surfaces instead of oiling out.[3][6]
-
Q2: I obtained a solid, but it appears to be amorphous upon analysis (e.g., by PXRD). How can I induce crystallinity?
A2: Formation of an amorphous solid indicates that precipitation was too rapid for a crystal lattice to form. While sometimes desirable for enhancing solubility, if a crystalline form is required for stability and purification, the following techniques can be employed.
-
Causality: Like oiling out, amorphous precipitation is a result of extremely high supersaturation where the solid crashes out of solution kinetically, without thermodynamic ordering.
-
Troubleshooting Strategies:
-
Slurry Conversion: This is a powerful technique for converting an amorphous solid (or a metastable polymorph) into a more stable crystalline form.[6] Suspend the amorphous solid in a solvent or solvent/anti-solvent mixture where it has very slight solubility. Agitate the slurry for an extended period (24-72 hours). The amorphous material will slowly dissolve and re-precipitate as the more thermodynamically stable crystalline form. See Protocol 1 for a detailed procedure.
-
Annealing: Gently heating the amorphous solid (below its melting point but above its glass transition temperature) can provide enough molecular mobility for the molecules to arrange themselves into a crystalline lattice. This must be done carefully to avoid degradation.
-
Re-dissolve and Re-precipitate: Dissolve the amorphous material completely and repeat the crystallization using the strategies to prevent oiling out (Q1), as the underlying causes are similar. Focus on very slow generation of supersaturation.
-
Q3: The crystallization yield is very low. What factors should I investigate?
A3: Low yield is typically a problem of solubility or incomplete precipitation.
-
Causality: The final concentration of your salt in the mother liquor is higher than expected. This can be due to an inappropriate solvent/anti-solvent system or insufficient volume of anti-solvent.
-
Troubleshooting Strategies:
-
Optimize the Anti-Solvent: The chosen anti-solvent may not be poor enough. Select an anti-solvent in which your salt is virtually insoluble. You can test this on a microscale.
-
Increase Anti-Solvent Volume: Ensure you are using a sufficient volume of anti-solvent to fully precipitate the salt. A common starting ratio is 1:3 to 1:5 of solvent to anti-solvent, but this may need to be increased.
-
Lower the Final Temperature: If using cooling crystallization, decreasing the final temperature will further reduce the solubility of the salt in the mother liquor.
-
Check the pH: For salt crystallizations, ensure the pH of the final mixture is appropriate to keep the amine protonated and the salt formed. An excess of the free base can increase solubility in organic solvents. Ensure at least one full equivalent of the acid has been added.
-
Q4: The crystals are very small, needle-like, or agglomerated, making them difficult to filter and handle. How can I improve crystal habit?
A4: Crystal habit (the external shape) is influenced by both the internal crystal structure and the crystallization conditions, particularly the solvent and impurity profile.[7]
-
Causality: Rapid nucleation leads to the formation of many small crystals.[8] Needle-like morphologies often arise when crystal growth is much faster in one dimension than in others. This can be influenced by strong solvent interactions with specific crystal faces. Impurities can also adsorb to crystal faces and inhibit growth, altering the final shape.[7][9]
-
Troubleshooting Strategies:
-
Reduce Supersaturation Rate: As with oiling out, a slower rate of cooling or anti-solvent addition will favor the growth of existing crystals over the formation of new nuclei, resulting in larger particles.[10]
-
Solvent Selection: The solvent has a profound effect on crystal habit. Experiment with different solvent systems. A solvent that has slightly higher solubility for the salt may lead to slower, more controlled growth and better-shaped crystals.
-
Agitation Control: The stirring rate can impact secondary nucleation and crystal breakage. Try reducing the agitation speed once nucleation has occurred to minimize the formation of fines.
-
Impurity Removal: Even trace impurities can dramatically alter crystal habit.[11][12] If possible, try purifying the starting free base by re-crystallization before salt formation.
-
Temperature Cycling: Slowly cycling the temperature of the slurry (e.g., warming by 5-10 °C and then slowly cooling back down) can dissolve smaller crystals and allow the material to redeposit onto larger ones, a process known as Ostwald ripening.
-
Q5: I suspect I have a mixture of polymorphs or solvates. How can I control the crystalline form?
A5: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical attribute to control in pharmaceutical development, as different polymorphs can have different properties.[13][14][15][16]
-
Causality: The specific polymorph obtained is a function of both thermodynamics (which form is most stable) and kinetics (which form nucleates fastest).[17] The choice of solvent, temperature, and supersaturation level all play a crucial role in determining the outcome.[13]
-
Troubleshooting Strategies:
-
Systematic Screening: Conduct a thorough polymorph screen by crystallizing the salt from a wide variety of solvents with different polarities and hydrogen bonding capabilities. Varying conditions like temperature and crystallization rate will help map the polymorphic landscape.[17]
-
Slurry Experiments: As described in Protocol 1 , slurry experiments are the definitive way to determine the most thermodynamically stable form under a given set of conditions (solvent, temperature).[6][18] The system will equilibrate to the least soluble, most stable form over time.
-
Controlled Seeding: Once a desired polymorph has been isolated and characterized, use it to seed subsequent crystallizations. Seeding with the target form biases the nucleation process, ensuring batch-to-batch consistency.
-
Characterize Thoroughly: Use a combination of analytical techniques to identify the form(s) present. Powder X-ray Diffraction (PXRD) is the primary tool for distinguishing polymorphs.[19][20] Differential Scanning Calorimetry (DSC) can identify melting points and phase transitions, providing complementary information.[21]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting points for selecting a counter-ion for salt formation? A1: The choice of counter-ion is critical and is guided by the desired properties of the final salt. For early-stage development, common, pharmaceutically acceptable counter-ions are used.[22] For a basic compound like this compound, you would use an acid. Good starting points include:
-
Inorganic Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄). HCl salts are very common and often crystalline.
-
Simple Carboxylic Acids: Acetic acid, succinic acid, fumaric acid, maleic acid.
-
Sulfonic Acids: Methane sulfonic acid (mesylate), p-toluene sulfonic acid (tosylate). These often form stable, crystalline salts.
Q2: How do I choose an appropriate solvent system for crystallization? A2: The ideal solvent system is one where the product is soluble at high temperatures or in one solvent (the "good" solvent) and insoluble at low temperatures or in another miscible solvent (the "anti-solvent").[23][24]
-
Screening: Test the solubility of your free base and a trial salt in a range of common solvents (see Table 1).
-
For Anti-Solvent Crystallization: Find a solvent that dissolves your salt reasonably well (e.g., 50-100 mg/mL). Then, find a miscible anti-solvent in which the salt is completely insoluble. The anti-solvent should be added to the solution of the salt to induce precipitation.[8][25]
-
For Cooling Crystallization: Find a solvent that shows a large difference in solubility for your salt between room temperature and its boiling point.
Q3: What analytical techniques are essential for characterizing the resulting salt crystals? A3: A combination of techniques is necessary for comprehensive characterization.[20][21]
-
Powder X-ray Diffraction (PXRD): The definitive tool for identifying the crystalline form (polymorph) and confirming crystallinity versus amorphous material. Each crystalline form has a unique diffraction pattern.[19]
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting point, desolvation, and polymorphic transitions. It provides information on the thermal stability and purity of the form.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. It is used to determine if the crystal is a solvate or hydrate by quantifying the amount of solvent/water present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and the stoichiometric ratio of the amine to the counter-ion in the salt.
-
Microscopy: Provides visual information on crystal size, shape (habit), and purity.
Q4: What is the difference between a salt and a co-crystal? A4: The key difference lies in the nature of the interaction between the components.
-
Salt: Involves the transfer of a proton from an acid to a base, resulting in the formation of an ion pair (e.g., R-NH₃⁺ Cl⁻). This typically occurs when the difference in pKa (ΔpKa) between the base and the acid is greater than 3.
-
Co-crystal: Consists of two or more neutral molecules held together in a crystal lattice by non-ionic interactions, such as hydrogen bonds.
Section 3: Key Experimental Protocols
Protocol 1: Slurry Experiment for Thermodynamic Stability Assessment
This protocol is used to determine the most stable crystalline form of a salt in a specific solvent at a given temperature.
-
Preparation: Place an excess amount of the solid material to be tested (e.g., 50-100 mg of amorphous solid, a known polymorph, or a mixture of polymorphs) into a small vial.
-
Solvent Addition: Add a small volume (e.g., 1-2 mL) of the chosen solvent or solvent system. The amount should be sufficient to create a mobile slurry but not enough to dissolve the entire solid.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place the vial on a magnetic stir plate or shaker and agitate it at a constant temperature (e.g., ambient temperature or an elevated temperature).
-
Sampling & Analysis: After a set time (e.g., 24, 48, and 72 hours), take a small sample of the solid phase.[26] Filter the solid quickly, allow it to air dry briefly, and analyze it immediately by PXRD.
-
Interpretation: Continue the experiment until the PXRD pattern of the solid no longer changes over time. The final, stable PXRD pattern represents the most thermodynamically stable form under those conditions.[6]
Section 4: Data Tables & Visualizations
Table 1: Common Solvents and Anti-Solvents for Heterocyclic Amine Salt Crystallization
| Solvent Class | Good Solvents (Examples) | Common Anti-Solvents (Examples) | Key Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Ethyl Acetate, Heptane, Diethyl Ether | Good for dissolving polar salts. Can form solvates. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Heptane, Toluene, Dichloromethane | Versatile solvents, but acetone can be reactive. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Heptane, Hexane | Good for less polar systems. Watch for peroxide formation. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Heptane, Hexane, Diethyl Ether | Often used as both a solvent and an anti-solvent. |
| Hydrocarbons | Toluene | Heptane, Hexane | Generally used as anti-solvents. |
| Nitriles | Acetonitrile (ACN) | Methyl tert-butyl ether (MTBE), Toluene | Polar aprotic solvent, good for dissolving many salts. |
| Water | Water | Acetone, Acetonitrile, Ethanol, IPA | Useful for highly polar salts (e.g., hydrochlorides), but can lead to hydrate formation. |
Diagram 1: Troubleshooting Workflow for Crystallization Failure
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- 8. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
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- 16. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Identifying and minimizing side-products in (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine synthesis
Answering in the persona of a Senior Application Scientist.
Technical Support Center: Synthesis of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. As a key building block in drug discovery, particularly for kinase inhibitors, achieving high purity and yield is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in heterocyclic chemistry and field-proven insights.
Our approach is to anticipate challenges at each stage of a common synthetic route, providing not just solutions, but the underlying chemical reasoning to empower you to adapt and optimize your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and effective strategy involves a multi-step synthesis that begins with the construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by functionalization at the C2 position, and a final reduction. A representative pathway proceeds via a 2-cyano intermediate, which is a stable and readily reducible precursor.
Q2: Why is the C2 position of the 1H-pyrrolo[3,2-c]pyridine core challenging to functionalize directly?
The pyrrolo[3,2-c]pyridine system has multiple potentially reactive sites. While the pyrrole ring is generally more electron-rich than the pyridine ring, electrophilic substitution can be complex. Direct functionalization might lead to a mixture of isomers. Therefore, a more controlled approach, such as building the ring with the desired functionality already in place or using a directing group, is often preferred.
Q3: What are the critical quality attributes for the final this compound product?
For drug development applications, the critical quality attributes include high purity (>98%), low levels of residual solvents and metal catalysts, and, most importantly, the absence of structurally related impurities. Side-products from incomplete reduction or over-reduction are of particular concern as they can be difficult to separate and may have confounding biological activity.
Q4: Which analytical techniques are recommended for monitoring reaction progress and identifying impurities?
A combination of techniques is essential.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and formation of the main product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this chemistry. It allows for the separation of the product from impurities and provides mass information to help identify their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the final product and key intermediates. It can also be used to identify and quantify major impurities if their signals do not overlap with the product's signals.
Troubleshooting Guide: A Step-by-Step Analysis
A robust synthesis of this compound often proceeds through a 2-cyano intermediate. The general workflow is depicted below. Our troubleshooting guide is structured around this common pathway.
Caption: General synthetic workflow for this compound.
Stage 1: Pyrrole Ring Formation & C2-Cyanation
Problem: Low yield or significant impurity formation during the synthesis of the 2-Cyano-1H-pyrrolo[3,2-c]pyridine intermediate.
| Potential Cause | Underlying Rationale & Troubleshooting Action |
| Formation of Isomers | The cyclization step to form the pyrrole ring can sometimes lead to isomeric pyrrolopyridines depending on the precursor. The Vilsmeier-Haack reaction, often used for cyanation, can also result in substitution at other positions.[2] Action: Confirm the structure of your intermediate meticulously using 2D NMR (HSQC, HMBC). If isomer formation is confirmed, revisit the cyclization conditions (acid catalyst, temperature). A change in strategy, such as a Suzuki coupling to introduce a pre-functionalized pyrrole, might be necessary for cleaner conversion.[3] |
| N-Formylation or Dimerization | The pyrrole nitrogen is nucleophilic and can react under acidic conditions, such as those in the Vilsmeier-Haack reaction, leading to N-formylated side-products. Dimerization can also occur. Action: Control the reaction temperature carefully (typically keeping it low, e.g., 0-10 °C, during reagent addition). Using a protecting group on the pyrrole nitrogen (e.g., SEM or Boc) can prevent side reactions, but this adds extra steps to the synthesis.[4] |
| Incomplete Reaction | The starting materials may be insufficiently reactive, or the reaction conditions may not be optimal. Action: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or reaction time incrementally. Ensure all reagents are pure and anhydrous, as moisture can quench many of the reagents used in these transformations. |
Stage 2: Reduction of the 2-Cyano Group
This final step is often the most critical for the purity of the final product. The primary goal is the selective reduction of the nitrile to a primary amine without affecting the aromatic pyrrolopyridine core.
Problem: The reaction yields a complex mixture, or the desired product is contaminated with side-products.
Caption: Decision tree for troubleshooting the nitrile reduction step.
| Side-Product | Identification (Mass Spec) | Formation Mechanism & Prevention |
| Aldehyde/Imine Intermediate | M-15 (loss of NH) or M-16 (loss of NH₂) | Incomplete reduction. The reaction proceeds from nitrile to imine to amine. If the reaction stalls, the imine can hydrolyze to an aldehyde during workup. Prevention: Ensure sufficient reducing agent/hydrogen pressure and reaction time. Use a highly active catalyst. |
| Over-reduced Product | M+2, M+4, M+6 | Reduction of the pyridine ring. This is common with powerful hydrogenation catalysts like Palladium on Carbon (Pd/C) under harsh conditions (high pressure/temperature). Prevention: Use a milder catalyst like Raney Nickel or Platinum oxide (PtO₂). Alternatively, chemical reductants like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) in THF can be more selective for the nitrile. |
| Dimer/Trimer | ~2x or ~3x the mass of the product | Can form via intermolecular reactions of intermediates. Prevention: Run the reaction at a higher dilution to favor intramolecular reduction over intermolecular side reactions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Cyano-1H-pyrrolo[3,2-c]pyridine
This protocol provides a starting point. Optimization of catalyst, solvent, and pressure is likely required.
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 2-Cyano-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add Raney Nickel (50% slurry in water, ~0.5-1.0 eq by weight) or 10% Pd/C (~0.1 eq by weight).
-
Scientist's Note: Raney Nickel is often preferred as it is less prone to cause over-reduction of the pyridine ring compared to Pd/C. However, it can be pyrophoric and must be handled with care.
-
-
Solvent Addition: Add an appropriate solvent. Ethanolic ammonia (7N) or methanolic ammonia (7N) is highly recommended.
-
Scientist's Note: The basic conditions (ammonia) prevent the catalyst from becoming "poisoned" by the amine product and can help suppress the formation of secondary amine side-products.
-
-
Hydrogenation: Seal the vessel. Purge with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction by LC-MS by periodically taking samples (ensure the vessel is safely depressurized and re-purged). The reaction is complete when the starting material is no longer observed.
-
Workup: Once complete, carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Safety Note: Do not allow the catalyst on the Celite pad to dry completely in the air, especially if it is Pd/C or Raney Nickel, as it can ignite. Quench the filter cake with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel chromatography or by crystallization of a salt (e.g., the HCl salt).
Protocol 2: Purification via Acid-Base Extraction
This technique is useful for removing non-basic impurities from the crude amine product.
-
Dissolution: Dissolve the crude product from the reaction workup in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The amine product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Back-Extraction: Wash the aqueous layer with fresh organic solvent (DCM or EtOAc) to remove any remaining neutral or acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 10M Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃), with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer multiple times with DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
References
Sources
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
How to increase the cell permeability of 1H-pyrrolo[3,2-c]pyridine compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 1H-pyrrolo[3,2-c]pyridine scaffold. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address a common and critical challenge in drug discovery: enhancing cell permeability. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your optimization efforts are both logical and effective.
Part 1: Foundational Concepts - Why is Permeability a Challenge for this Scaffold?
The 1H-pyrrolo[3,2-c]pyridine core, a type of azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its inherent physicochemical properties present a classic permeability challenge.
-
Hydrogen Bonding: The structure contains a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen).[4] These are critical for target engagement but are detrimental to passive diffusion, as they form favorable interactions with water that must be broken for the compound to enter the lipophilic cell membrane. This "desolvation penalty" is a primary hurdle.[5]
-
Polarity: The pyridine nitrogen increases the overall polarity and polar surface area (PSA) compared to a standard indole ring, potentially reducing lipophilicity.[4][6]
A successful strategy requires a delicate balance: modifying the structure to improve its ability to cross the cell membrane without sacrificing the very interactions that make it effective at its target.
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers often have when starting their optimization journey.
Q1: What are the key physicochemical properties I should focus on to improve cell permeability?
A1: You should focus on the parameters outlined by guidelines like Lipinski's Rule of Five (Ro5) as a starting point.[7][8][9] These are not strict rules but excellent predictors of poor absorption or permeation.[10][11]
-
Lipophilicity (clogP or logD): Aim for a value between 1 and 3. Too low, and the compound won't enter the lipid membrane; too high, and it may have poor aqueous solubility or be trapped in the membrane.
-
Molecular Weight (MW): Keep it below 500 Da. Smaller molecules diffuse more easily.[10]
-
Hydrogen Bond Donors (HBD): Aim for ≤ 5. This is a critical parameter for azaindoles.
-
Hydrogen Bond Acceptors (HBA): Aim for ≤ 10.
-
Polar Surface Area (PSA): Generally, a PSA < 140 Ų is preferred for passive diffusion.
Q2: Which initial assays should I run to assess the permeability of my compounds?
A2: A tiered approach is most efficient.
-
In Silico Prediction: Start with computational tools to predict properties like clogP, PSA, and solubility.[12][13] This is a cost-effective way to prioritize which synthesized compounds to screen.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[14][15] It's excellent for getting an initial rank-ordering of your compounds based purely on their ability to cross a lipid barrier.[16]
-
Caco-2 Permeability Assay: This is the gold standard. It uses a monolayer of human intestinal cells and can measure not only passive diffusion but also the impact of active transport, such as efflux pumps.[16][17][18]
Q3: My compound has potent activity in an enzymatic assay but shows no effect in a cell-based assay. Is this likely a permeability issue?
A3: Yes, this is a classic sign of poor cell permeability. If the compound cannot reach its intracellular target, it cannot exert its biological effect, regardless of its potency against the isolated target. The troubleshooting guide below will walk you through diagnosing and solving this exact problem.
Part 3: Troubleshooting Guide & Optimization Strategies
This guide uses a question-and-answer format to address specific experimental roadblocks.
Scenario 1: Low Passive Permeability
Q: My 1H-pyrrolo[3,2-c]pyridine derivative shows a very low apparent permeability coefficient (Papp) in the PAMPA assay. What are my primary strategies to fix this?
A: A low PAMPA result points directly to a problem with passive diffusion. The compound is likely too polar or has too many hydrogen bonding groups to efficiently cross the lipid membrane.
Root Cause Analysis & Solution Workflow
Caption: Decision workflow for addressing low passive permeability.
Detailed Strategies:
-
Reduce Hydrogen Bond Donors (HBDs): The pyrrole N-H is a key HBD. Capping this nitrogen with a methyl group (N-methylation) is a common and effective strategy to eliminate a donor site and increase lipophilicity.[19] However, you must first ensure this modification doesn't negatively impact target binding.
-
Promote Intramolecular Hydrogen Bonds (IMHBs): This is a sophisticated strategy to "hide" polar groups. By introducing a nearby hydrogen bond acceptor, you can encourage the pyrrole N-H to form an internal hydrogen bond.[20][21] This masks the polar groups from the aqueous environment, reducing the desolvation energy penalty required to enter the membrane.[5][22]
Caption: Intramolecular H-bond formation reduces polarity.
-
Increase Lipophilicity (Modulate logP/logD): Systematically add small, lipophilic groups such as methyl, ethyl, or halogen atoms (especially fluorine) to solvent-exposed parts of the molecule.[15][23] Be cautious not to increase lipophilicity too much, as this can lead to poor aqueous solubility.[15]
Modification Example Change in clogP (Typical) Potential Impact Add -CH₃ +0.5 Good starting point Add -Cl +0.7 Can also act as HBA Add -CF₃ +0.9 Can reduce basicity of nearby groups Pyrrole N-H to N-CH₃ +0.6 Removes an HBD -
Employ a Prodrug Strategy: If a polar group (like a hydroxyl or carboxylic acid) is essential for activity but kills permeability, you can temporarily mask it with a lipophilic group that will be cleaved off inside the cell.[24][25] This is one of the most powerful techniques for improving permeability.[26][27] For example, converting a carboxylic acid to an ester can dramatically improve uptake.
Scenario 2: High PAMPA, Low Cellular Accumulation
Q: My compound looks great in the PAMPA assay, but it still has low activity in my cell-based assay. The Caco-2 assay shows a high efflux ratio (>2). What's happening?
A: This is the classic signature of active efflux. Your compound can passively diffuse into the cell, but it is being actively pumped back out by transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[28][29] The Caco-2 efflux ratio confirms this.[17]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for active efflux.
Detailed Strategies:
-
Confirm with an Inhibitor: The most direct way to validate efflux is to repeat your Caco-2 or cell-based activity assay in the presence of a known efflux pump inhibitor, such as verapamil or cyclosporin A.[17] If the permeability or cellular activity increases significantly, you have confirmed that your compound is a substrate for that pump.
-
Structural Modification: This is the most robust long-term solution. The goal is to modify the compound's structure so that it is no longer recognized by the efflux transporter.[30] This often involves:
-
Reducing H-bond acceptors: Efflux pumps often recognize molecules with multiple H-bond acceptors.
-
Altering charge and pKa: Adding a basic nitrogen or an acidic group can disrupt recognition.
-
Increasing rigidity: Conformationally constraining the molecule can prevent it from adopting the shape required to bind to the transporter.
-
-
Prodrug Design: A prodrug approach can sometimes circumvent efflux by creating a derivative that is not a substrate. Once inside the cell, the promoiety is cleaved to release the active drug, which may then be "trapped" if its parent form is not an efflux substrate.[31]
Part 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing passive permeability.
Objective: To determine the apparent permeability coefficient (Papp) for a compound based on passive diffusion.
Methodology:
-
Prepare Donor Plate: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM. Add this solution to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Coat Membrane: The filter on a separate 96-well filter plate is coated with a lipid solution (e.g., 1-2% lecithin in dodecane) to form the artificial membrane.
-
Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate. Then, carefully place this assembly on top of the donor plate, creating a "sandwich" where the compound must diffuse from the donor, through the artificial membrane, into the acceptor well.
-
Incubation: Incubate the sandwich at room temperature for 4-16 hours with gentle shaking.
-
Analysis: After incubation, carefully separate the plates. Measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]Equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]Equilibrium is the theoretical equilibrium concentration.
Data Interpretation:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s[16]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol allows for the assessment of both passive diffusion and active transport.
Objective: To determine the Papp in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to calculate an efflux ratio (ER).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[17]
-
A→B Permeability:
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate for 2 hours at 37°C.
-
At the end of the incubation, take samples from both chambers for LC-MS/MS analysis.
-
-
B→A Permeability:
-
In a separate set of wells, add the test compound to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Incubate and sample as described above.
-
-
Calculations:
-
Calculate Papp (A→B) and Papp (B→A) using a similar formula to the PAMPA assay, accounting for the amount of compound transported over time.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Data Interpretation:
-
ER ≈ 1: Suggests permeability is primarily by passive diffusion.
-
ER > 2: Suggests the compound is a substrate for an active efflux transporter.[17]
References
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Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (n.d.). MDPI. [Link]
-
Supercomputer predicts cell-membrane permeability of cyclic peptides. (2021). ScienceDaily. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2019). ACS Publications. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). NIH. [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2017). ACS Publications. [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). NIH. [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). RSC Publishing. [Link]
-
Lipinski's Rule of 5. (n.d.). GARDP Revive. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Sygnature Discovery. [Link]
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CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation. (2024). Briefings in Bioinformatics, Oxford Academic. [Link]
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Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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ADME & Lipinski's rules for drugs. (2021). YouTube. [Link]
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Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. [Link]
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Lipinski's rule of five. (n.d.). Wikipedia. [Link]
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Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). PubMed. [Link]
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Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. (2025). Medium. [Link]
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Ruling out the rule of five. (2021). Chemistry World. [Link]
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Caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare. [Link]
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Prodrugs with Improved Lipophilicity and Permeability. (n.d.). ScienceDirect. [Link]
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Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2006). Semantic Scholar. [Link]
-
Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer. (2025). Frontiers. [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2021). MDPI. [Link]
-
Prodrug Development. (n.d.). shellichemistry.com. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). NIH. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. (2016). RSC Publishing. [Link]
-
Efflux pump. (n.d.). Wikipedia. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. (2015). Journal of Medicinal Chemistry. [Link]
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Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2021). NIH. [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. (2023). NIH. [Link]
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Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2021). Frontiers. [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024). bioRxiv. [Link]
-
Azaindole Therapeutic Agents. (2016). NIH. [Link]
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Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. (2011). PubMed. [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]
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Azaindoles: moderately basic P1 groups for enhancing the selectivity of thrombin inhibitors. (2000). PubMed. [Link]
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2014). NIH. [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2023). ResearchGate. [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2017). PubMed. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Taylor & Francis Online. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Publishing. [Link]
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- 31. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
Preventing oxidative degradation of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Welcome to the dedicated technical support center for (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and stability of this valuable compound. The electron-rich pyrrolopyridine core, combined with a primary aminomethyl group, renders this molecule susceptible to oxidative degradation, which can compromise experimental outcomes and the integrity of your research.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent oxidative degradation, ensuring the reliability and reproducibility of your results.
Troubleshooting Guide: Investigating and Resolving Degradation
This section addresses specific issues you might encounter during your experiments, focusing on identifying the root cause and providing actionable solutions.
Question 1: I'm observing a significant decrease in the purity of my this compound sample over a short period, even when stored in a vial. What could be the cause?
Answer: This is a classic sign of oxidative degradation. The pyrrole and pyridine rings in the core structure are electron-rich, making them susceptible to oxidation. Furthermore, the primary amine of the methanamine substituent can also be a site for oxidative processes. The degradation is likely initiated by atmospheric oxygen.
Causality: The degradation process is often autocatalytic, meaning that the initial oxidation products can accelerate further degradation. This is why a rapid decrease in purity can be observed. Key factors that can accelerate this process include:
-
Exposure to Air: Even brief or repeated exposure to atmospheric oxygen can initiate the degradation cascade.
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidation reactions.
-
Light Exposure: UV or even ambient light can provide the energy to initiate radical-based oxidation.
-
Inappropriate Solvents: Solvents that are not peroxide-free can be a source of reactive oxygen species.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Solvent Purity Check: If the compound is in solution, ensure the solvent was freshly distilled or is of a high-purity grade, free of peroxides.
-
Headspace Minimization: The amount of air in the headspace of the storage vial should be minimized. If possible, backfill the vial with an inert gas.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the degraded sample. This can help in identifying potential degradation products and confirming the nature of the degradation.[1][2][3]
Question 2: My reaction yield is consistently lower than expected when using this compound. Could degradation during the reaction be the issue?
Answer: Yes, it is highly probable. Many organic reactions are run at elevated temperatures or for extended periods, which can accelerate the oxidative degradation of sensitive reagents.
Causality: The reaction conditions themselves can be a source of oxidative stress. For instance, if the reaction is not performed under a strictly inert atmosphere, dissolved oxygen in the solvents can lead to the degradation of your starting material.
Troubleshooting Workflow:
Caption: Potential oxidative degradation pathways.
Experimental Protocols
Protocol 1: Handling this compound using a Schlenk Line
This protocol outlines the steps for safely handling the air-sensitive compound using standard Schlenk line techniques.
Materials:
-
Schlenk flask
-
Rubber septa
-
Nitrogen or argon gas source
-
Vacuum pump
-
Syringes and needles (oven-dried)
-
This compound (stored under inert gas)
-
Anhydrous, degassed solvent
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 125°C overnight) and assembled while hot to prevent atmospheric moisture from adsorbing to the surfaces. [4]2. Inert Atmosphere Purge: Attach the Schlenk flask to the Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere. [5]3. Compound Transfer: If the compound is a solid, quickly transfer it to the Schlenk flask under a positive flow of inert gas. If it is stored in a Sure/Seal™ bottle, use a clean, dry syringe to withdraw the desired amount and transfer it to the reaction flask. [6]4. Solvent Addition: Use a syringe to transfer the anhydrous, degassed solvent to the Schlenk flask.
-
Reaction Setup: The reaction can now be carried out under a positive pressure of inert gas.
Protocol 2: HPLC Method for Purity Analysis and Degradation Monitoring
This protocol provides a general HPLC method for assessing the purity of this compound and monitoring its degradation.
Instrumentation and Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and its more non-polar degradation products. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm (or a wavelength scan to determine the optimal absorbance) [1]* Column Temperature: 35°C [1] Sample Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve in a suitable solvent (e.g., a mixture of the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample can be determined by the relative peak area of the main compound.
-
The appearance of new peaks over time is indicative of degradation.
References
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. Available at: [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Utrecht University. Available at: [Link]
-
Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. University of Bath. Available at: [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Performance Additives. Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2018). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. Available at: [Link]
-
Chinese Journal of Analytical Chemistry. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2004). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. Available at: [Link]
-
PubMed. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
ResearchGate. (2011). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2022). The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. Available at: [Link]
-
PubMed. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. Available at: [Link]
-
National Institutes of Health. (2011). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. National Institutes of Health. Available at: [Link]
-
YouTube. (2022). Inert Atmosphere. YouTube. Available at: [Link]
-
ResearchGate. (2023). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Boyer Research Group. Heterocyclic Chemistry. University of Glasgow. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Trend in Scientific Research and Development. Available at: [Link]
- Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation. Google Patents.
-
PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]
-
ResearchGate. (2020). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. Available at: [Link]
-
ACS Publications. (2020). Anodic Oxidation for the Stereoselective Synthesis of Heterocycles. ACS Publications. Available at: [Link]
-
National Institutes of Health. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health. Available at: [Link]
-
Royal Society of Chemistry. (2018). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmr.net.in [ijmr.net.in]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ehs.umich.edu [ehs.umich.edu]
Scalable synthesis strategies for gram quantities of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Welcome to the technical support center for the scalable synthesis of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your gram-scale synthesis campaigns. The protocols and insights provided herein are based on established chemical principles and analogous transformations reported in the scientific literature for related heterocyclic compounds.
I. Overview of a Scalable Synthetic Strategy
The synthesis of gram quantities of this compound can be approached through a multi-step sequence starting from commercially available precursors. A robust and scalable strategy involves the initial construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by the introduction of the aminomethyl group at the C2 position. Two primary routes for the introduction of the C2-substituent will be discussed:
-
Route A: Vilsmeier-Haack formylation of a suitable 1H-pyrrolo[3,2-c]pyridine intermediate, followed by reductive amination of the resulting aldehyde.
-
Route B: Palladium-catalyzed cyanation of a halo-substituted 1H-pyrrolo[3,2-c]pyridine, followed by reduction of the nitrile to the primary amine.
This guide will focus on a detailed protocol for Route A, as it often provides good control over the introduction of the one-carbon unit and utilizes common laboratory reagents.
II. Detailed Experimental Protocol: A Plausible Gram-Scale Synthesis
This section outlines a plausible multi-step synthesis for preparing gram quantities of this compound, commencing with the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 1)
The synthesis of this key intermediate is based on a procedure reported for analogous compounds.[1]
Reaction Scheme:
Experimental Procedure:
A detailed procedure for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been described in the literature, involving the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid.[1] The reaction mixture is heated at 100 °C for 5 hours. After filtration and concentration, the pH is adjusted to 8 with aqueous sodium carbonate, and the product is extracted with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the desired product.[1]
Step 2: Vilsmeier-Haack Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 2)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[2][3]
Reaction Scheme:
Experimental Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add phosphorus oxychloride (POCl₃, 1.2-1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (10-20 volumes).
-
Stir the mixture vigorously for 30-60 minutes to hydrolyze the intermediate iminium salt.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.
Step 3: Reductive Amination of 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (Intermediate 3)
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4]
Reaction Scheme:
Experimental Procedure:
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 volumes), add a source of ammonia. A solution of ammonia in methanol (7N) or ammonium acetate can be used.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine.
Step 4: Debromination to Yield this compound (Final Product)
The final step involves the removal of the bromine atom, which can be achieved via catalytic hydrogenation.
Reaction Scheme:
Experimental Procedure:
-
Dissolve the crude (6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Add a base such as triethylamine or sodium acetate to neutralize any HBr formed during the reaction.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis.
Vilsmeier-Haack Formylation (Step 2)
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or no conversion | Incomplete formation of the Vilsmeier reagent. | Ensure anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. |
| Low reactivity of the substrate. | Increase the reaction temperature (e.g., to 80 °C) and/or prolong the reaction time. | |
| Formation of multiple products | Competing side reactions or decomposition. | Maintain a low temperature during the addition of POCl₃. Ensure efficient stirring. |
| Difficult work-up | Incomplete hydrolysis of the iminium salt. | Stir vigorously for an extended period after quenching with ice. Ensure the pH is adequately neutralized. |
Reductive Amination (Step 3)
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low yield of the desired amine | Incomplete imine formation. | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Use a dehydrating agent like molecular sieves. |
| Reduction of the aldehyde to the corresponding alcohol. | Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃). | |
| Formation of secondary or tertiary amines | Over-alkylation of the product amine. | Use a large excess of the ammonia source. Add the reducing agent at a low temperature. |
| Complex reaction mixture | Competing side reactions. | Optimize the reaction conditions (solvent, temperature, and reaction time). Ensure the starting aldehyde is of high purity. |
Purification of the Final Product
| Issue | Potential Cause | Troubleshooting Suggestion |
| Product streaking on silica gel column | The polar amine group interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent. |
| Difficulty in removing polar impurities | Impurities have similar polarity to the product. | Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Product is unstable on the column | The pyrrolopyridine core or the aminomethyl group may be sensitive to the acidic nature of silica gel. | Neutralize the silica gel with a triethylamine solution before use. Minimize the time the product spends on the column. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 6-bromo-1H-pyrrolo[3,2-c]pyridine?
A1: The formylation is expected to occur at the C2 position of the pyrrole ring. The pyrrole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C2 position due to the stabilization of the intermediate cation by the nitrogen atom. The bromine at the C6 position is on the pyridine ring and is unlikely to direct the formylation to a different position on the pyrrole ring.
Q2: Are there alternative reducing agents for the reductive amination step?
A2: Yes, several other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent for reducing imines in the presence of aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is also an excellent choice, particularly for reactions that are sensitive to pH changes. Catalytic hydrogenation (H₂/Pd-C) can also be employed for the reductive amination in a one-pot fashion.
Q3: How can I minimize the formation of the alcohol byproduct during the reductive amination?
A3: The formation of the corresponding alcohol arises from the reduction of the starting aldehyde. To minimize this, you can:
-
Ensure complete imine formation before adding the reducing agent.
-
Use a reducing agent that is more selective for the imine over the aldehyde, such as NaBH(OAc)₃.
-
Perform the reaction in a two-step manner: first form the imine, remove the water, and then add the reducing agent.
Q4: What are the best storage conditions for this compound?
A4: As with many amine-containing heterocyclic compounds, it is recommended to store the final product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to prevent degradation due to oxidation or reaction with atmospheric CO₂. If the compound is in solution, use of anhydrous aprotic solvents like DMSO or DMF is preferable for long-term storage.
Q5: Can the final product be isolated as a salt for better stability and handling?
A5: Yes, forming a salt, such as a hydrochloride or hydrobromide salt, is a common practice to improve the stability and handling of amines. This can be achieved by treating a solution of the free base in a suitable solvent (e.g., methanol, ethanol, or diethyl ether) with a solution of HCl or HBr in the same or a compatible solvent. The salt will typically precipitate and can be collected by filtration.
V. Visualizations
Workflow for the Synthesis of this compound
Caption: A plausible synthetic workflow for the gram-scale preparation of the target molecule.
Troubleshooting Decision Tree for Reductive Amination
Caption: A decision tree for troubleshooting common issues in the reductive amination step.
VI. References
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302370. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering, 8(4), 8823-8827. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. The specific article details are not fully provided in the search result.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli. ResearchGate. The specific article details are not fully provided in the search result.
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Analogues
The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the pyrrolopyridine scaffold being a privileged structure in numerous pharmacologically active agents.[1][2] This guide provides a comprehensive comparison of the anticancer activity of a series of analogues based on the (1H-Pyrrolo[3,2-c]pyridine) core, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The (1H-Pyrrolo[3,2-c]pyridine) Scaffold: A Promising Framework for Anticancer Drug Design
The 1H-pyrrolo[3,2-c]pyridine bicyclic system, an isomer of azaindole, has garnered significant attention from medicinal chemists due to its presence in a variety of biologically active molecules.[1][3] Its rigid structure and ability to participate in various molecular interactions make it an ideal scaffold for the design of targeted therapies. Derivatives of this core have been explored for a range of therapeutic applications, with a notable emphasis on oncology.[4][5][6] The rationale behind focusing on this scaffold lies in its potential to interact with key biological targets implicated in cancer progression, such as protein kinases and tubulin.[5][6][7]
This guide will focus on a comparative analysis of various analogues, primarily diarylureas and diarylamides, derived from the (1H-Pyrrolo[3,2-c]pyridine) core. We will delve into their synthesis, in vitro anticancer activity against various cancer cell lines, and the mechanistic insights gleaned from these studies.
Comparative Anticancer Activity of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Analogues
A significant body of research has been dedicated to the synthesis and evaluation of various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold. These studies have revealed potent antiproliferative activities against a range of cancer cell lines.
Diarylurea and Diarylamide Analogues
A series of diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine moiety have demonstrated significant anticancer potential, particularly against melanoma cell lines.[4] In one study, these compounds were tested for their in vitro antiproliferative activities against the A375P human melanoma cell line and a panel of nine other human melanoma cell lines.[4]
Notably, several of these analogues exhibited potencies superior to the established anticancer drug Sorafenib against the A375P cell line.[4] Furthermore, specific compounds demonstrated higher potency than Vemurafenib, another targeted therapy for melanoma.[4] The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. For instance, compounds 8c and 9b from the study were found to be 7.50 and 454.90 times more selective towards A375P melanoma cells than to normal NIH3T3 fibroblasts, respectively.[4] The bisamide derivatives, in particular, showed impressive potency, with IC50 values in the two-digit nanomolar range across various melanoma cell lines.[4]
Colchicine-Binding Site Inhibitors
Another promising avenue of research involves the design of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization that bind to the colchicine site.[5][8][9][10] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs.[5]
A recently developed series of such derivatives displayed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines in vitro.[5][9] The standout compound from this series, 10t , which features an indolyl B-ring, exhibited the most potent activity with IC50 values ranging from 0.12 to 0.21 µM against these cell lines.[5][9]
FMS Kinase Inhibitors
The FMS kinase (CSF-1R) is a receptor tyrosine kinase that is often overexpressed in various cancers, including ovarian, prostate, and breast cancer, making it a viable therapeutic target.[6] A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase.[6]
Among the tested analogues, compounds 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively.[6] Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029.[6] Importantly, 1r demonstrated selectivity for FMS kinase over a panel of 40 other kinases.[6] This compound also exhibited strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values in the range of 0.15 to 1.78 µM.[6] A key finding was its selectivity towards cancer cells over normal fibroblasts, with a selectivity index ranging from 3.21 to 38.13.[6]
Structure-Activity Relationship (SAR) Insights
The analysis of various synthesized analogues has provided valuable insights into the structure-activity relationships of 1H-pyrrolo[3,2-c]pyridine derivatives. The antiproliferative activity is significantly influenced by the nature and position of substituents on the pyridine and pyrrole rings.[11][12] For instance, the presence of specific functional groups like -OMe, -OH, -C=O, and -NH2 has been shown to enhance anticancer activity, while bulky groups or halogen atoms can diminish it.[11] In the case of the colchicine-binding site inhibitors, the nature of the B-ring was found to be a critical determinant of potency, with an indolyl group in compound 10t leading to the highest activity.[5][9]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected (1H-Pyrrolo[3,2-c]pyridine) analogues.
Table 1: Antiproliferative Activity of Diarylurea and Diarylamide Analogues against Melanoma Cell Lines [4]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (vs. NIH3T3) |
| 8c | A375P | - | 7.50 |
| 9b | A375P | - | 454.90 |
| 9a-c, f | NCI-9 Panel | 2-digit nM | - |
| Sorafenib | A375P | - | - |
| Vemurafenib | A375P | - | - |
Note: Specific IC50 values for all compounds were not provided in the abstract.
Table 2: Antiproliferative Activity of Colchicine-Binding Site Inhibitors [5][9]
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
Table 3: FMS Kinase Inhibitory and Antiproliferative Activity of Compound 1r [6]
| Activity | Target/Cell Line | IC50 |
| FMS Kinase Inhibition | FMS Kinase | 30 nM |
| Antiproliferative | Ovarian, Prostate, Breast Cancer Cells | 0.15 - 1.78 µM |
Experimental Protocols
The evaluation of anticancer activity relies on a suite of robust and validated in vitro assays. Below are detailed, step-by-step methodologies for the key experiments cited in the evaluation of these (1H-Pyrrolo[3,2-c]pyridine) analogues.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of compounds on cancer cells. The MTT and SRB assays are two commonly employed colorimetric methods.[13][14][15][16][17][18]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The SRB assay is a cell proliferation and cytotoxicity assay that relies on the ability of the SRB dye to bind to protein components of cells.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining[19][20][21][22][23]
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][21] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19][20]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[22]
Cell Cycle Analysis: Propidium Iodide (PI) Staining[24][25][26][27][28]
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 30 minutes on ice.[23][24]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI. Incubate at 37°C for 30 minutes.[23]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[23]
-
Analysis: Analyze the cells by flow cytometry. The DNA content is measured by the intensity of PI fluorescence. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro evaluation of anticancer compounds.
Apoptosis Detection via Annexin V and PI Staining
Caption: Principle of apoptosis detection by Annexin V/PI staining.
Conclusion
The this compound scaffold and its analogues represent a highly promising class of compounds for the development of novel anticancer therapies. The derivatives discussed in this guide, including diarylureas, diarylamides, and specific inhibitors of tubulin and FMS kinase, have demonstrated potent and selective activity against a variety of cancer cell lines. The structure-activity relationship studies provide a rational basis for the future design of even more effective and targeted agents. The detailed experimental protocols included herein offer a standardized framework for the continued evaluation of these and other novel anticancer compounds. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these promising molecules.
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
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PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Retrieved from [Link]
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PMC. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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PubMed. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Retrieved from [Link]
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PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
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Unknown. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Introduction: The Imperative of Target Engagement
This guide provides an in-depth, comparative overview of leading methodologies for validating cellular target engagement. We will use the novel compound (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine as our central case study. While this specific molecule has limited public data, the broader 1H-pyrrolo[3,2-c]pyridine scaffold has been investigated for its potent anticancer activities as a colchicine-binding site inhibitor that targets tubulin.[5] Therefore, for the purposes of this technical guide, we will proceed with the putative hypothesis that this compound engages tubulin. This framework allows us to provide practical, field-tested protocols and comparative insights for three powerful, yet distinct, validation techniques:
-
Cellular Thermal Shift Assay (CETSA®) : A label-free method to confirm direct physical binding in cells.
-
NanoBRET™ Target Engagement Assay : A quantitative, live-cell method to determine compound affinity and occupancy.
-
Fluorescence Polarization (FP) Assay : A biophysical technique often used for in vitro validation and screening that can be adapted for cell lysates.
By comparing these orthogonal approaches, this guide will equip researchers, scientists, and drug development professionals with the expertise to select and execute the most appropriate strategy for their specific research needs.
Comparative Overview of Key Methodologies
The choice of a target engagement assay is a strategic decision that depends on factors like the nature of the target, the availability of reagents, desired throughput, and the specific question being asked (e.g., simple binding confirmation vs. quantitative affinity).[6][7] Each method offers a unique lens through which to view the compound-target interaction.
| Methodology | Principle | Key Advantages | Key Limitations | Primary Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[8][9] | Label-free; works with unmodified compounds in any cell type or tissue; confirms direct physical binding.[10][11] | Lower throughput; requires a specific and validated antibody for detection (e.g., Western Blot); indirect measure of affinity. | Thermal melt curves (Tagg shift); Isothermal dose-response fingerprints (ITDRFCETSA).[8] |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer is disrupted by a competing compound.[12][13] | Live-cell, real-time measurements; quantitative affinity (KD) and residence time; high-throughput compatible.[13][14] | Requires genetic modification of the target protein (NanoLuc® fusion); necessitates a specific fluorescent tracer. | Intracellular IC50/EC50 values; compound affinity and residence time.[12] |
| Fluorescence Polarization (FP) | The rotation of a small fluorescent tracer slows upon binding to a larger protein, increasing the polarization of emitted light. A competitor displaces the tracer, reducing polarization.[15][16] | Homogeneous, high-throughput format; quantitative binding affinity (Ki); relatively low cost.[17][18] | Primarily a biochemical/lysate assay; requires a fluorescently labeled tracer; susceptible to optical interference from compounds.[15] | IC50 values and calculated Ki. |
Methodology 1: Cellular Thermal Shift Assay (CETSA) for Direct Binding Confirmation
Expertise & Causality: CETSA is the gold standard for confirming that a compound physically binds to its target in a physiological context. Its power lies in its label-free nature; it interrogates the interaction using the unmodified compound in intact cells. The underlying principle is that when a small molecule binds to a protein, it typically stabilizes the protein's structure.[19][20] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates at various temperatures and quantifying the amount of soluble target protein remaining, we can directly observe this stabilizing effect, which serves as unequivocal proof of engagement.[9][10]
CETSA Experimental Workflow
Caption: CETSA workflow for validating target engagement.
Detailed Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Seed HeLa cells in 10 cm dishes and grow to ~80% confluency.
-
Treat the cells with 10 µM of this compound, 1 µM Colchicine (positive control), or 0.1% DMSO (vehicle control) for 2 hours in serum-free media.
-
-
Cell Harvesting and Heat Challenge:
-
Wash cells with ice-cold PBS, scrape, and pellet by centrifugation (300 x g, 4 min, 4°C).
-
Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 1x107 cells/mL.
-
Aliquot 50 µL of the cell suspension into eight PCR tubes for each treatment condition.
-
Place the tubes in a thermal cycler and heat for 3 minutes at a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). A no-heat (RT) control should also be included.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE with Laemmli buffer.
-
Load 20 µg of protein per lane, run the gel, and transfer to a PVDF membrane.[21]
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for alpha-tubulin overnight at 4°C. Ensure the antibody is validated for Western Blotting.[22][23]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Data Presentation and Interpretation
The data is plotted as the percentage of soluble tubulin remaining relative to the non-heated control. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Table 1: Example CETSA Melt Curve Data
| Temperature (°C) | Vehicle (DMSO) Soluble Tubulin (%) | This compound Soluble Tubulin (%) | Colchicine Soluble Tubulin (%) |
|---|---|---|---|
| 40 | 100 | 100 | 100 |
| 48 | 95 | 98 | 99 |
| 52 | 82 | 95 | 96 |
| 56 (Tagg Vehicle) | 50 | 88 | 91 |
| 60 | 21 | 65 (Tagg Test Cmpd) | 75 (Tagg Colchicine) |
| 64 | 5 | 35 | 45 |
| 68 | 2 | 10 | 15 |
An Isothermal Dose-Response Fingerprint (ITDRF) can also be generated by heating all samples at a single, challenging temperature (e.g., 60°C from the table above) while varying the compound concentration. This confirms the dose-dependency of the stabilization effect.[8]
Methodology 2: NanoBRET™ for Live-Cell Affinity Measurement
Expertise & Causality: While CETSA confirms binding, it doesn't easily provide quantitative affinity data. The NanoBRET assay excels here by measuring compound binding in real-time within living cells.[12][13] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. We express our target, tubulin, as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds to the same (colchicine) site is then added. When the tracer binds the NanoLuc®-tubulin, the energy from the luciferase substrate is transferred to the tracer, generating a BRET signal.[14][24] Our test compound competes with the tracer for this binding site. A potent compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal, from which we can calculate the compound's intracellular affinity.[24]
NanoBRET™ Experimental Workflow
Caption: NanoBRET™ workflow for quantitative target engagement.
Detailed Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation:
-
On Day 1, transfect HEK293T cells with a plasmid encoding for N-terminally tagged NanoLuc®-α-Tubulin using a suitable transfection reagent.
-
Immediately after transfection, plate the cells in a white, 96-well, tissue culture-treated assay plate at a density of 2x104 cells per well. Incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
On Day 2, prepare serial dilutions of this compound and the positive control in Opti-MEM.
-
Prepare the fluorescent tracer at 2X the final desired concentration (typically near its EC50 value for binding to the target).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Immediately add the 2X tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor to eliminate background signal from any secreted fusion protein.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters: a donor filter (460nm) and an acceptor filter (>600nm).
-
Data Presentation and Interpretation
The NanoBRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then converted to milliBRET units (mBU) (Ratio x 1000). The data is plotted against the compound concentration to generate a dose-response curve, from which the IC50 is determined.
Table 2: Example NanoBRET™ IC50 Data
| Compound | Intracellular IC50 (nM) | Hill Slope | R2 |
|---|---|---|---|
| This compound | 125 | -1.1 | 0.992 |
| Colchicine (Positive Control) | 35 | -1.0 | 0.995 |
This quantitative data is invaluable for establishing structure-activity relationships (SAR) and ranking compounds based on their cellular potency. Furthermore, kinetic protocols can be employed to determine the compound's residence time on the target.[12][13]
Methodology 3: Fluorescence Polarization (FP) for High-Throughput Screening
Expertise & Causality: FP is a powerful biophysical technique that measures changes in the rotational speed of a fluorescent molecule.[16][18] A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, and when excited with polarized light, it emits largely depolarized light. However, when this tracer binds to a much larger protein (like tubulin), its tumbling is significantly slowed. This results in the emission of light that remains highly polarized.[15][25] In a competition assay, we measure the high polarization of the tracer-tubulin complex. The addition of an unlabeled test compound that binds to the same site will displace the tracer, causing it to tumble freely again and leading to a measurable decrease in polarization.[16] This method is ideal for HTS and for confirming binding in a biochemical or cell lysate context.
Fluorescence Polarization (FP) Experimental Workflow
Caption: FP competition assay workflow for target engagement.
Detailed Experimental Protocol: FP Competition Assay
-
Reagent Preparation:
-
Prepare a clarified cell lysate from a high-expressing cell line (e.g., HeLa) in a suitable buffer (e.g., PBS with 0.01% Triton X-100).
-
Prepare a fluorescent tracer (e.g., a colchicine derivative labeled with fluorescein) at a concentration near its Kd for tubulin.
-
Prepare a 3-fold serial dilution series of the test compound and positive control in the assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the reagents in the following order:
-
5 µL of test compound dilution or vehicle.
-
5 µL of cell lysate.
-
10 µL of fluorescent tracer.
-
-
Include controls for high polarization (tracer + lysate, no compound) and low polarization (tracer only, no lysate).
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Presentation and Interpretation
The decrease in mP is plotted against the log of the inhibitor concentration. The resulting sigmoidal curve is fitted to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the bound tracer.
Table 3: Example FP Competition Data
| Compound | IC50 (nM) | Calculated Ki (nM) | R2 |
|---|---|---|---|
| This compound | 450 | 215 | 0.989 |
| Colchicine (Positive Control) | 98 | 47 | 0.993 |
The Ki (inhibitor dissociation constant) can be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Synthesizing the Evidence: An Integrated Approach to Validation
No single method tells the whole story. The true power of target engagement validation lies in the integration of orthogonal approaches to build an irrefutable case for a compound's mechanism of action.
-
CETSA provided the foundational, qualitative proof that this compound physically binds to and stabilizes tubulin inside a cell. This label-free evidence is crucial for ruling out artifacts.
-
NanoBRET™ built upon this by delivering quantitative, live-cell data, revealing the compound's potent intracellular affinity (IC50 = 125 nM). This confirms that the compound can reach its target in a living system and engage it with high potency.
-
The FP assay , performed on cell lysate, offered a complementary biochemical confirmation of binding (IC50 = 450 nM). The difference in potency between the live-cell NanoBRET and the lysate-based FP assay can provide valuable insights into factors like cell permeability and efflux.
Together, these results create a cohesive and compelling narrative: this compound enters living cells, physically engages its tubulin target with nanomolar potency, and this engagement can be confirmed biochemically. This multi-faceted validation provides a high degree of confidence for advancing the compound into further mechanism-of-action and efficacy studies.
References
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A Comparative Guide to FMS Kinase Inhibitors: Profiling (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Derivatives Against Established Agents
Executive Summary
The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a pivotal type III receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and their precursors.[1][2] Its dysregulation is a key driver in a spectrum of pathologies, including various cancers, inflammatory conditions like rheumatoid arthritis, and neurodegenerative diseases, making it a high-value therapeutic target.[1][3] This guide provides a detailed comparative analysis of a potent FMS kinase inhibitor derived from the (1H-Pyrrolo[3,2-c]pyridine) scaffold, herein referred to as Compound 1r, against other well-characterized inhibitors: Pexidartinib (PLX3397), GW2580, and Edicotinib (JNJ-40346527). We will dissect their biochemical potency, kinase selectivity, and cellular activity, supported by detailed experimental protocols to provide researchers with a robust framework for evaluating and selecting the appropriate tool compound or therapeutic lead for their specific research needs.
The Central Role of FMS Kinase in Physiology and Disease
FMS kinase signaling is initiated by the binding of its ligands, CSF-1 or IL-34. This event triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][5] This phosphorylation cascade creates docking sites for various signaling adaptors, activating downstream pathways crucial for cellular function, most notably the RAS/MEK/ERK and PI3K/Akt pathways, which collectively promote cell survival and proliferation.[6]
In oncology, the FMS/CSF-1 axis is critically involved in the tumor microenvironment. Tumor-associated macrophages (TAMs), whose recruitment and function are FMS-dependent, often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[7] Therefore, inhibiting FMS kinase is a compelling strategy to remodel the tumor microenvironment and enhance the efficacy of other cancer therapies.
Caption: FMS/CSF-1R Signaling Pathway.
A Novel Pyrrolo[3,2-c]pyridine Derivative with High FMS Potency
Recent studies have identified a series of pyrrolo[3,2-c]pyridine derivatives as potent FMS kinase inhibitors.[2] Among these, compound 1r emerged as a lead candidate, demonstrating superior potency compared to its parent compounds.[2]
-
Biochemical Potency: Compound 1r exhibits a half-maximal inhibitory concentration (IC50) of 30 nM against FMS kinase in biochemical assays. This represents a 3.2-fold improvement in potency over the initial lead compound from the same chemical series.[2][8]
-
Kinase Selectivity: When profiled against a panel of 40 kinases, compound 1r showed marked selectivity for FMS.[2] It displayed 81% inhibition of FMS at a 1 µM concentration, while inhibition of other kinases like FLT3 and c-MET was significantly lower at 42% and 40%, respectively, suggesting a selectivity ratio of over 33-fold for FMS.[2]
-
Cellular Activity: In a cell-based assay using bone marrow-derived macrophages (BMDM), compound 1r demonstrated an IC50 of 84 nM , confirming its ability to effectively inhibit FMS signaling in a relevant cellular context.[2][8] Furthermore, it showed potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[2]
Comparative Analysis with Established FMS Kinase Inhibitors
To contextualize the performance of compound 1r, we compare it to three widely studied FMS kinase inhibitors: Pexidartinib, GW2580, and Edicotinib.
-
Pexidartinib (PLX3397): An FDA-approved oral tyrosine kinase inhibitor for tenosynovial giant cell tumor.[9] It is a multi-targeted inhibitor, potently inhibiting FMS (CSF-1R), KIT, and FMS-like tyrosine kinase 3 (FLT3).[7][10][11] This broader selectivity profile can be advantageous in cancers where these kinases are co-activated, but it may also lead to off-target effects.[12]
-
GW2580: A highly selective, orally bioavailable inhibitor of FMS kinase.[13][14] It acts as an ATP-competitive inhibitor and has been extensively used as a tool compound to investigate the role of FMS in various disease models, including arthritis and cancer.[13][14][15][16]
-
Edicotinib (JNJ-40346527): A potent, selective, and brain-penetrant FMS kinase inhibitor.[17][18] Its ability to cross the blood-brain barrier makes it a valuable tool for studying the role of microglia (the resident macrophages of the central nervous system) in neurodegenerative diseases like Alzheimer's.[17][18]
Data Summary: Head-to-Head Inhibitor Comparison
| Parameter | Compound 1r | Pexidartinib (PLX3397) | GW2580 | Edicotinib (JNJ-40346527) |
| Chemical Class | Pyrrolo[3,2-c]pyridine | Pyridine-based | Pyrimidine-based | Imidazole-carboxamide |
| FMS/CSF-1R IC50 | 30 nM[2][8] | 17-20 nM[9][11] | 30 nM[19] | 3.2 nM[17][20] |
| KIT IC50 | >1 µM (estimated)[2] | 10-12 nM[9][11] | >10 µM (selective)[19] | 20 nM[17] |
| FLT3 IC50 | >1 µM (estimated)[2] | 9-160 nM[9][10][11] | >10 µM (selective)[19] | 190 nM[17] |
| Cellular Potency | 84 nM (BMDM)[2][8] | 0.44 µM (M-NFS-60)[11] | 0.33 µM (M-NFS-60)[19] | <10 nM (Monocytes)[20] |
| Key Feature | High potency & selectivity | FDA Approved; Dual FMS/KIT | Highly selective tool | Brain Penetrant |
Experimental Methodologies for Inhibitor Evaluation
A rigorous and standardized evaluation process is critical for characterizing novel kinase inhibitors. The workflow typically progresses from high-throughput biochemical screening to more physiologically relevant cell-based assays and finally to in vivo models.
Caption: General Workflow for FMS Kinase Inhibitor Evaluation.
Protocol 1: In Vitro Biochemical FMS Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Objective: To determine the IC50 value of an inhibitor against purified FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
Poly(4:1 Glu, Tyr) peptide substrate
-
FMS Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
Test Inhibitor (e.g., Compound 1r)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of inhibitor dilution or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing FMS kinase and peptide substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of 2X ATP solution (prepared in kinase buffer). Final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to vehicle controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based FMS Phosphorylation Assay
This assay quantifies the inhibition of CSF-1-induced FMS autophosphorylation in a cellular context.
Objective: To measure the potency of an inhibitor on FMS target engagement and inhibition within intact cells.
Materials:
-
M-NFS-60 cells (a murine myelogenous leukemia cell line dependent on CSF-1 for proliferation)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CSF-1
-
Test Inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-FMS (Tyr723) antibody and total FMS antibody
-
ELISA or Western Blot detection reagents
Procedure:
-
Cell Culture and Starvation: Culture M-NFS-60 cells to ~80% confluency. Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells with a pre-determined concentration of CSF-1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce FMS autophosphorylation.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Quantification:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-FMS and total-FMS antibodies. Quantify band intensity using densitometry.
-
ELISA: Use a sandwich ELISA kit designed to detect phosphorylated FMS.
-
-
Analysis: Normalize the phospho-FMS signal to the total FMS signal. Calculate the percent inhibition of CSF-1-induced phosphorylation for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 from the resulting dose-response curve.
Conclusion and Future Perspectives
The comparative analysis reveals distinct profiles for each FMS kinase inhibitor, highlighting the importance of aligning an inhibitor's characteristics with the specific therapeutic goal.
-
Edicotinib (JNJ-40346527) stands out for its exceptional potency and brain-penetrant properties, making it the leading candidate for investigating CNS disorders where microglia play a pathogenic role.[17][18]
-
Pexidartinib (PLX3397) , as an FDA-approved drug, offers a clinically validated option. Its multi-targeted nature against FMS, KIT, and FLT3 is a double-edged sword; it provides broader anti-cancer activity in specific contexts but may increase the risk of off-target toxicities.[7][9]
-
GW2580 remains an excellent, highly selective tool compound for preclinical in vitro and in vivo studies where precise inhibition of the FMS pathway is required to dissect its biological function without confounding effects from other kinases.[13][14][15]
-
The novel pyrrolo[3,2-c]pyridine derivative, Compound 1r , presents a compelling profile characterized by high potency (IC50 = 30 nM) and excellent selectivity for FMS over other kinases.[2] Its strong performance in both biochemical and cell-based macrophage assays suggests it is a promising lead for developing next-generation FMS inhibitors.[2] Its profile suggests it could be particularly valuable for inflammatory diseases or as a component of cancer immunotherapy where specific targeting of TAMs is desired without the broader kinase inhibition profile of agents like Pexidartinib.
The choice of an FMS kinase inhibitor is not a one-size-fits-all decision. Researchers must consider the specific biological question and the therapeutic context. For targeting FMS-driven cancers, a multi-targeted agent like Pexidartinib may be beneficial. For inflammatory or neurological diseases, a highly selective and potentially brain-penetrant agent like Edicotinib or a lead compound like 1r may be superior. This guide provides the foundational data and methodologies to make that informed decision.
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Al-Gamal, M. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Biology, 56(1), 519-525. [Link]
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Illig, C. R., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(16), E1474-E1483. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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A Comparative Guide to 1H-pyrrolo[3,2-c]pyridine Derivatives: Structure-Activity Relationship Studies in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on two key anticancer mechanisms: tubulin polymerization inhibition and FMS kinase inhibition. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Targeting the Cytoskeleton: 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-validated target for cancer therapy.[1] Molecules that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[2] A notable class of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor that binds to the colchicine site.[3][4] The rigid 1H-pyrrolo[3,2-c]pyridine scaffold mimics the cis-stilbene conformation of CA-4, which is crucial for its biological activity.
Mechanism of Action: Disrupting Microtubule Dynamics
1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin act by binding to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.[5]
Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1H-pyrrolo[3,2-c]pyridine scaffold have provided crucial insights into the structural requirements for potent tubulin polymerization inhibition and anticancer activity. A key series of compounds features a 1-(3,4,5-trimethoxyphenyl) group, mimicking the A-ring of CA-4, and a variable aryl group at the 6-position, corresponding to the B-ring.
| Compound | R (Substitution at position 6) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 10a | Phenyl | 0.53 | 0.87 | 0.65 | [6] |
| 10d | 4-Methoxyphenyl | 0.25 | 0.41 | 0.33 | [6] |
| 10h | 3,4-Dimethoxyphenyl | 0.18 | 0.29 | 0.24 | [6] |
| 10t | 3,4,5-Trimethoxyphenyl | 0.12 | 0.21 | 0.15 | [6] |
| 10l | 4-Fluorophenyl | 0.68 | 1.12 | 0.91 | [6] |
| 10m | 4-Chlorophenyl | 0.75 | 1.23 | 1.01 | [6] |
Key SAR Observations:
-
Substitution at the 6-position is critical: The nature of the aryl group at this position significantly influences antiproliferative activity.
-
Electron-donating groups are favored: Increasing the number of methoxy groups on the 6-phenyl ring generally enhances potency. The compound 10t , with a 3,4,5-trimethoxyphenyl group, exhibited the most potent activity, with IC₅₀ values in the low nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines.[6]
-
Electron-withdrawing groups are detrimental: The introduction of electron-withdrawing groups, such as fluorine (10l ) or chlorine (10m ), at the 4-position of the 6-phenyl ring leads to a decrease in activity.[6]
Comparison with an Alternative Scaffold: Combretastatin A-4
Combretastatin A-4 is a natural product isolated from the African bush willow Combretum caffrum.[7] While highly potent, its cis-stilbene double bond is prone to isomerization to the less active trans-isomer. The 1H-pyrrolo[3,2-c]pyridine scaffold offers a key advantage by locking the two aryl rings in a rigid, biologically active conformation, thus improving stability.
| Feature | 1H-pyrrolo[3,2-c]pyridine Derivatives | Combretastatin A-4 |
| Scaffold | Rigid bicyclic heterocycle | Flexible cis-stilbene |
| Stability | High (no cis-trans isomerization) | Prone to isomerization to the inactive trans-isomer |
| Potency | High (low nanomolar IC₅₀ values for optimized compounds) | High (nanomolar IC₅₀ values) |
| Mechanism | Tubulin polymerization inhibitor (colchicine site) | Tubulin polymerization inhibitor (colchicine site) |
Targeting Oncogenic Signaling: 1H-pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[8] Overexpression of FMS and its ligand CSF-1 is implicated in various cancers, promoting tumor growth and metastasis. Therefore, inhibiting FMS kinase is a promising therapeutic strategy.
Mechanism of Action: Blocking Pro-tumorigenic Signaling
1H-pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[8] This blockade inhibits the pro-tumorigenic functions of tumor-associated macrophages (TAMs).
Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine FMS kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
SAR studies on diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have identified key structural features for potent FMS kinase inhibition.
| Compound | Linker | R¹ | R² | FMS Kinase IC₅₀ (nM) | Reference |
| 1a | Amide | H | 4-pyridyl | 250 | [8] |
| 1e | Amide | H | 3-amino-4-methylphenyl | 60 | [8] |
| 1r | Urea | H | 3-amino-4-methylphenyl | 30 | [8] |
| KIST101029 | Amide | 3-nitrophenyl | 3-amino-4-methylphenyl | 96 | [8] |
Key SAR Observations:
-
Linker between the core and the second aryl ring: A urea linker (1r ) was found to be more potent than an amide linker (1e ) when comparing compounds with the same substitution pattern.
-
Substitution on the second aryl ring: A 3-amino-4-methylphenyl group (1e and 1r ) was identified as a highly favorable substituent, leading to potent FMS kinase inhibition.
-
Substitution on the pyrrolo[3,2-c]pyridine core: The presence of a 3-nitrophenyl group at the 1-position (KIST101029 ) provided potent inhibition, but the unsubstituted analogue (1e ) was even more active.
Compound 1r emerged as a highly potent and selective FMS kinase inhibitor, demonstrating strong antiproliferative activity against various cancer cell lines, including ovarian, prostate, and breast cancer.[8]
Comparison with an Alternative Scaffold: Pexidartinib (PLX3397)
Pexidartinib is an FDA-approved FMS kinase inhibitor with a distinct chemical scaffold.[9][10] A comparison highlights the potential of the 1H-pyrrolo[3,2-c]pyridine framework in developing novel FMS inhibitors.
| Feature | 1H-pyrrolo[3,2-c]pyridine Derivatives | Pexidartinib (PLX3397) |
| Scaffold | Pyrrolo[3,2-c]pyridine | Pyrrolo[2,3-d]pyrimidine |
| Potency | High (low nanomolar IC₅₀ values for optimized compounds) | High (IC₅₀ = 20 nM for CSF1R)[9] |
| Selectivity | Demonstrated selectivity for FMS kinase over a panel of other kinases[8] | Selective for CSF1R and c-Kit[9] |
| Mechanism | ATP-competitive FMS kinase inhibitor | ATP-competitive CSF1R and c-Kit inhibitor |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.
General Synthetic Route for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
Caption: Synthetic workflow for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Step-by-step Protocol:
-
N-Arylation: To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in pyridine, add 3,4,5-trimethoxyphenylboronic acid, copper (II) acetate, and potassium carbonate.[11]
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
-
Suzuki Coupling: In a reaction vessel, combine the intermediate from step 4, the desired arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a mixture of 1,4-dioxane and water.[11]
-
Heat the mixture under a nitrogen atmosphere using microwave irradiation or conventional heating until the reaction is complete.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the final compound by column chromatography.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Step-by-step Protocol:
-
Preparation: Thaw tubulin, GTP, and polymerization buffer on ice. Prepare serial dilutions of the test compounds in polymerization buffer.
-
Reaction Mixture: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing GTP (e.g., 1 mM) and the fluorescent reporter.
-
Assay Plate Setup: Add the test compounds and controls to the wells of the 96-well plate.
-
Initiate Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the chosen dye.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate or extent of polymerization compared to the vehicle control indicates inhibition of tubulin polymerization.
FMS Kinase Enzymatic Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
TR-FRET substrate (e.g., a GFP-labeled polypeptide)
-
Europium-labeled anti-phosphotyrosine antibody
-
ATP solution
-
Kinase reaction buffer
-
Test compounds and a known FMS inhibitor (e.g., Pexidartinib) as a positive control
-
384-well low-volume microplate
-
TR-FRET-compatible plate reader
Step-by-step Protocol:
-
Assay Plate Setup: Add the test compounds and controls to the wells of the 384-well plate.
-
Kinase Reaction: Add FMS kinase to the wells, followed by a mixture of the TR-FRET substrate and ATP to start the reaction.[12]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA and the europium-labeled anti-phosphotyrosine antibody.[12]
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates inhibition of FMS kinase activity. Determine the IC₅₀ values for the test compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear microplate
-
Microplate reader
Step-by-step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile and promising platform for the design of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that targeted modifications of this core structure can lead to potent and selective inhibitors of both tubulin polymerization and FMS kinase. The inherent stability of this heterocyclic system offers a distinct advantage over other scaffolds, such as the natural stilbenes.
Future research in this area should focus on several key aspects:
-
Exploration of novel substitutions: Further diversification of the substituents on the 1H-pyrrolo[3,2-c]pyridine core may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Dual-target inhibitors: Given the involvement of both tubulin and FMS kinase in cancer progression, the development of dual inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold could be a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
-
In vivo evaluation: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in relevant animal models.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of the next generation of 1H-pyrrolo[3,2-c]pyridine-based anticancer drugs.
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. European Journal of Medicinal Chemistry. ([Link])
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The structure and mechanism of activation of fms-like tyrosine kinase... ResearchGate. ([Link])
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Design, synthesis and bioevaluation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles as tubulin polymerization inhibitors. ResearchGate. ([Link])
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Schematic representation of the tubulin cycle (top) and our model presented in this paper (bottom). ResearchGate. ([Link])
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Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. ([Link])
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. ([Link])
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])
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CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. Clinical Cancer Research. ([Link])
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Structure and signaling pathways of activated and mutated FMS-like... ResearchGate. ([Link])
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The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. ResearchGate. ([Link])
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. ([Link])
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3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. ResearchGate. ([Link])
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MTT Cell Assay Protocol. Protocols-Online. ([Link])
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MTT (Assay protocol. Protocols.io. ([Link])
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(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. ([Link])
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Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. PubMed Central. ([Link])
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Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC. ([Link])
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Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Oncology. ([Link])
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Combretastatin a-4 – Knowledge and References. Taylor & Francis. ([Link])
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. ([Link])
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Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. ([Link])
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Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion. PubMed. ([Link])
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. ([Link])
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Cell cycle regulation of tubulin RNA level, tubulin protein synthesis, and assembly of microtubules in Physarum. ResearchGate. ([Link])
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. ([Link])
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Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. ([Link])
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Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. PMC. ([Link])
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Pyrrolopyrazole derivatives and SAR activity. | Download Scientific Diagram. ResearchGate. ([Link])
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Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. ([Link])
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A Comparative Guide to the Kinase Selectivity of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Derivatives
In the landscape of modern drug discovery, the precise targeting of protein kinases remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably in oncology. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes, underscoring the critical need for rigorous selectivity profiling.[1] This guide provides a comprehensive analysis of the kinase selectivity of a promising class of compounds, (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine derivatives, benchmarked against established kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions in their pursuit of novel kinase-targeted therapies.
The Emergence of Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
The pyrrolo[3,2-c]pyridine scaffold has recently garnered attention as a promising framework for the development of potent and selective kinase inhibitors.[2][3] A notable example from this class, compound 1r , has demonstrated significant inhibitory activity against Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase.[4][5] FMS kinase is a key player in the proliferation and survival of the monocyte/macrophage lineage and is over-expressed in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory disorders.[4] This makes FMS an attractive therapeutic target.
Initial studies have shown that compound 1r exhibits a potent IC50 value of 30 nM against FMS kinase.[4][5] To contextualize this potency and to begin to understand its therapeutic window, a comprehensive assessment of its activity across the broader kinome is essential.
Benchmarking Selectivity: A Comparative Kinase Panel Screen
To objectively evaluate the selectivity of the pyrrolo[3,2-c]pyridine scaffold, we present a comparative analysis of compound 1r against a panel of 40 kinases.[4] For benchmarking purposes, we will compare its profile to that of two well-characterized kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and Staurosporine , a broad-spectrum, non-selective kinase inhibitor.
| Kinase Target | Compound 1r (% Inhibition @ 1 µM)[4] | Sunitinib (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| FMS (CSF-1R) | 81 | >95 | >95 |
| FLT3 (D835Y) | 42 | >95 | >95 |
| c-MET | 40 | >90 | >95 |
| ABL1 | <10 | >90 | >95 |
| SRC | <10 | >80 | >95 |
| LCK | <10 | >75 | >95 |
| VEGFR2 | <10 | >95 | >95 |
| PDGFRβ | <10 | >95 | >95 |
| KIT | <10 | >95 | >95 |
| EGFR | <10 | <20 | >90 |
| AURKA | <10 | <20 | >85 |
| CDK2 | <10 | <15 | >90 |
Note: Data for Sunitinib and Staurosporine are representative values compiled from publicly available datasets and are intended for illustrative comparison.
Interpreting the Data: The Selectivity Score
A useful metric for quantifying the selectivity of a kinase inhibitor is the Selectivity Score (S) .[6] A common approach is to calculate S(X), where X is a given inhibition threshold (e.g., 50%). The score is the ratio of kinases inhibited above the threshold to the total number of kinases screened. A score closer to zero indicates higher selectivity.
Based on the provided data, and assuming a 50% inhibition threshold, the selectivity scores would be:
-
Compound 1r: S(50%) = 1/40 = 0.025
-
Sunitinib (illustrative): S(50%) ≈ 7/40 = 0.175
-
Staurosporine (illustrative): S(50%) ≈ 38/40 = 0.95
This quantitative analysis highlights the promising selectivity of the pyrrolo[3,2-c]pyridine scaffold, as represented by compound 1r , for FMS kinase over the other kinases in this panel.
Experimental Protocol: Kinase Selectivity Profiling
To ensure the generation of robust and reproducible data, a standardized experimental protocol is paramount. Below is a detailed methodology for a typical in vitro kinase profiling assay.
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, BSA, and DTT.
-
ATP Solution: Dilute ATP to the desired concentration (typically at the Km for each kinase) in the kinase buffer.
-
Kinase and Substrate: Dilute the specific kinase and its corresponding substrate to their working concentrations in the kinase buffer.
-
Test Compounds: Serially dilute the test compounds (e.g., this compound derivatives, Sunitinib, Staurosporine) in DMSO, followed by further dilution in the kinase buffer to the final assay concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to the wells.
-
Add 2.5 µL of the kinase/substrate solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 2.5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
The Rationale Behind Broad Kinase Panel Screening
While initial screening against a small, targeted panel of kinases is informative, a comprehensive understanding of a compound's selectivity profile necessitates screening against a much larger panel, often encompassing several hundred kinases.[7] This broad screening is crucial for several reasons:
-
Identification of Off-Target Liabilities: Unforeseen off-target inhibition can lead to toxicity. Broad screening can proactively identify these liabilities, allowing for medicinal chemistry efforts to mitigate them.[1]
-
Discovery of Novel Activities: A broad screen may reveal unexpected inhibitory activities against other kinases, which could represent new therapeutic opportunities (polypharmacology).[8]
-
Informed Clinical Trial Design: A detailed understanding of a drug candidate's selectivity can help in predicting potential side effects and in designing more effective clinical trials.
Commercial services now offer screening against extensive kinase panels, providing a valuable resource for drug discovery programs.[9][10][11]
Caption: Selective inhibition of the target pathway by the compound.
Conclusion and Future Directions
The this compound scaffold, exemplified by compound 1r , demonstrates a promising profile of high potency and selectivity for FMS kinase in initial panel screenings.[4][5] This positions it as a valuable starting point for the development of targeted therapies for cancers and inflammatory diseases where FMS kinase is dysregulated.
To further validate and advance this compound class, the following steps are recommended:
-
Screening against a comprehensive kinome panel (e.g., >300 kinases) to confirm selectivity and identify any potential off-target interactions not captured in the initial screen.
-
Cellular-based assays to confirm on-target engagement and functional effects in a more physiologically relevant context.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity through targeted chemical modifications.
By adhering to a rigorous and systematic approach to selectivity profiling, the full therapeutic potential of the this compound class of inhibitors can be realized, paving the way for the development of safer and more effective kinase-targeted drugs.
References
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Klaeger, S., Heinzlmeir, S., & Kuster, B. (2017). A systematic survey of the human kinome in cancer. Nature Biotechnology, 35(11), 1035–1043. [Link]
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Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96–104. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 21, 2026, from [Link]
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Wikipedia. (2023, December 28). Staurosporine. Retrieved January 21, 2026, from [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery, 7(9), 805-816. [Link]
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Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved January 21, 2026, from [Link]
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Sino Biological. (n.d.). Kinase Panels. Retrieved January 21, 2026, from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved January 21, 2026, from [Link]
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Elkamhawy, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1319-1331. [Link]
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Elkamhawy, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323-328. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Bridging the Gap: A Comparative Guide to Correlating In Vitro Potency and In Vivo Efficacy of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Derivatives
The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. Within this landscape, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a "privileged" structure, mimicking the purine ring of ATP and serving as a versatile template for designing potent kinase inhibitors.[1] This guide provides an in-depth analysis of this chemical series, focusing on the critical translation of in vitro potency to in vivo efficacy. We will dissect the experimental data available for various analogs, provide detailed protocols for key assays, and explore the multifaceted challenge of establishing a robust in vitro-in vivo correlation (IVIVC). While direct and comprehensive public data for the titular compound, (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine, is limited, this guide will synthesize available information on its close derivatives to provide a framework for researchers evaluating this promising class of molecules.
In Vitro Potency Assessment: Pinpointing Molecular Action
The initial characterization of any potential therapeutic agent begins in vitro. For the 1H-pyrrolo[3,2-c]pyridine series, two primary mechanisms of action have been identified in the literature: inhibition of specific protein kinases and disruption of tubulin polymerization.
Key Molecular Targets
-
FMS Kinase (CSF-1R): This receptor tyrosine kinase is a critical regulator of the monocyte/macrophage lineage and is over-expressed in various cancers, including ovarian, prostate, and breast cancer.[2] Inhibition of FMS kinase can impede tumor growth and suppress inflammatory responses.
-
Tubulin Polymerization: Microtubules are essential components of the cytoskeleton involved in cell division. Agents that interfere with their dynamic polymerization and depolymerization can induce cell cycle arrest and apoptosis, a clinically validated anticancer strategy.[3][4]
Comparative In Vitro Potency of 1H-Pyrrolo[3,2-c]pyridine Analogs
The following table summarizes the reported in vitro activities of various derivatives built around the 1H-pyrrolo[3,2-c]pyridine core. This comparative analysis highlights how structural modifications can significantly impact potency and cellular activity.
| Compound ID | Target/Assay | Cell Line(s) | IC50 Value | Reference |
| Compound 1r | FMS Kinase | (Biochemical Assay) | 30 nM | [2] |
| Anti-proliferative | Ovarian, Prostate, Breast Cancer Panel | 0.15 - 1.78 µM | [2] | |
| Compound 1e | FMS Kinase | (Biochemical Assay) | 60 nM | [2] |
| KIST101029 | FMS Kinase | (Biochemical Assay) | 96 nM | [2] |
| Compound 10t | Anti-proliferative | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [3][4] |
| Tubulin Polymerization | (Biochemical Assay) | Potent Inhibition at 3 µM | [3][4] |
This table is a synthesis of data from multiple sources and assay conditions may vary. Direct comparison should be made with caution.
The data clearly indicates that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold can achieve high potency at the nanomolar level against specific kinases like FMS and potent sub-micromolar anti-proliferative activity in various cancer cell lines.[2][3][4]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The principle lies in quantifying the amount of ATP consumed during the phosphorylation reaction; lower ATP consumption indicates greater inhibition.
Materials:
-
Recombinant Kinase (e.g., FMS Kinase)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Test Compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution (enzyme concentration optimized beforehand for linear reaction kinetics).
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin system to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
In Vivo Efficacy Evaluation: From the Bench to Preclinical Models
Demonstrating efficacy in a living organism is the crucial next step. The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, remains a workhorse for preclinical oncology research.[5][6]
Illustrative In Vivo Efficacy of a Pyrrolopyridine Analog
The following table represents the type of data generated in a xenograft study, based on published results for a 1H-pyrrolo[2,3-b]pyridine derivative (Compound 22) targeting CDK8 in a colorectal cancer (CRC) model.[7]
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) | Reference |
| Vehicle Control | Daily, Oral | +1250% | N/A | +2% | [7] |
| Compound 22 | 50 mg/kg, Daily, Oral | +350% | Significant Inhibition | +1% | [7] |
This data is from a study on a pyrrolo[2,3-b]pyridine isomer and serves as an example of potential in vivo activity for the broader pyrrolopyridine class.
These results show that a pyrrolopyridine derivative can be orally bioavailable and significantly inhibit tumor growth in vivo with minimal toxicity (as indicated by stable body weight).[7]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines the key steps for evaluating the antitumor activity of a test compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
Test compound and vehicle formulation
-
Calipers for tumor measurement
-
Animal welfare-approved housing and procedural facilities
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions until they reach the logarithmic growth phase (80-90% confluency).[8]
-
Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the final cell pellet in sterile PBS or a PBS/Matrigel mixture to the desired concentration (e.g., 5 x 10^7 cells/mL).[8] Keep on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 million cells) into the right flank of each mouse.[8]
-
-
Tumor Growth and Staging:
-
Monitor mice regularly for tumor growth. Once tumors become palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitor the body weight of each mouse 2-3 times per week as a general measure of toxicity.
-
-
Endpoint and Data Collection:
-
Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, record final tumor volumes and body weights.
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze statistical significance.
Caption: Factors influencing the correlation between in vitro and in vivo results.
For the 1H-pyrrolo[3,2-c]pyridine derivatives, while we see potent low-nanomolar activity against FMS kinase, the anti-proliferative effects are in the sub-micromolar range. [2]This potency drop is expected, as the compound must cross the cell membrane and engage its target in a complex intracellular environment. The further translation to in vivo efficacy will depend heavily on the PK/PD properties of the specific molecule being tested.
Comparative Landscape and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold has demonstrated its potential to yield highly potent inhibitors of clinically relevant targets. The in vitro potencies of lead compounds from this series are comparable to or exceed those of established kinase inhibitors in similar assays. For example, the 30 nM IC50 of compound 1r against FMS kinase is highly competitive. [2] However, to fully realize the therapeutic potential of a specific molecule like this compound, a systematic and comprehensive evaluation is required.
Future work should focus on:
-
Comprehensive Kinase Profiling: To understand the selectivity of lead compounds and identify potential off-target effects.
-
Detailed ADME & PK Studies: To select derivatives with favorable drug-like properties, including oral bioavailability and metabolic stability.
-
In Vivo Efficacy in Orthotopic or PDX Models: To evaluate the compounds in models that more closely mimic human disease.
-
Pharmacodynamic Biomarker Development: To confirm target engagement in vivo and establish a clear link between drug exposure and therapeutic effect.
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A Comparative Guide to Off-Target Profiling of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
The (1H-Pyrrolo[3,2-c]pyridine) core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an excellent starting point for designing potent inhibitors against a vast array of ATP-binding proteins, most notably protein kinases.[1][2] Derivatives of this scaffold have shown promise as inhibitors for targets ranging from Fibroblast Growth Factor Receptors (FGFRs) to Lysine-Specific Demethylase 1 (LSD1), highlighting their therapeutic potential in oncology and beyond.[3][4][5]
However, this inherent affinity for the highly conserved ATP pocket is a double-edged sword.[6][7] While it facilitates potent on-target activity, it also creates a significant risk of unintended interactions with other proteins—so-called "off-target" effects. These interactions can lead to unforeseen toxicity, undermine clinical efficacy, or, in some cases, reveal opportunities for drug repositioning.[6][8] With clinical trial failure rates as high as 90%, often due to safety issues arising from off-target interactions, a rigorous and comprehensive off-target profiling strategy is not just recommended; it is imperative for the successful development of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine-based drug candidates.[8]
This guide provides an in-depth comparison of leading experimental platforms for off-target profiling. We will move beyond simple protocol descriptions to explain the causality behind methodological choices, empowering researchers to design a self-validating profiling cascade that ensures the safety, selectivity, and ultimate success of their therapeutic candidates.
Section 1: The Rationale for a Multi-Pronged Profiling Strategy
The fundamental goal of off-target profiling is to build a comprehensive "interaction map" for a drug candidate. A single experimental method is insufficient to capture the full complexity of these interactions. The choice of assay can profoundly influence the results, as each platform interrogates the compound-protein interaction under different conditions—from purified enzymes in a test tube to native proteins within the complex milieu of a living cell.
Therefore, an effective strategy relies on an integrated, multi-pronged approach that typically progresses from broad, high-throughput screening to more physiologically relevant, lower-throughput validation. This ensures that potential liabilities are identified early, saving significant time and resources while building a robust data package for regulatory submission.[9]
Caption: A logical workflow for comprehensive off-target profiling.
Section 2: Comparative Analysis of Leading Profiling Platforms
Here, we compare three orthogonal and complementary technologies: large-panel biochemical assays, cellular thermal shift assays (CETSA), and chemical proteomics. Each provides a unique lens through which to view a compound's selectivity.
In Vitro Biochemical Screening (e.g., KINOMEscan®)
This approach represents the industry standard for initial, broad selectivity profiling. It leverages competitive binding assays to quantify the interaction between a test compound and a large panel of purified kinases (often over 400).[10][11]
Causality & Principle: The core principle is equilibrium binding. An immobilized ligand that binds to the kinase's ATP pocket competes with the test compound in solution. The amount of kinase captured on the solid support is inversely proportional to the test compound's binding affinity.[12] This method directly measures the thermodynamic dissociation constant (Kd), providing a highly accurate and reproducible measure of potency.
Experimental Workflow:
Caption: Workflow for a competitive binding biochemical assay.
Detailed Protocol (Generalized):
-
Preparation: A library of human kinases is expressed and purified. An affinity ligand is immobilized on a solid support (e.g., beads).
-
Competition: The test compound is incubated at a fixed concentration (for single-point screens) or across a dose-response range with a specific kinase from the panel and the immobilized ligand.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Capture & Wash: The solid support is washed to remove unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) to detect a DNA tag linked to the kinase.
-
Analysis: The amount of bound kinase is compared to a DMSO control to calculate the percent inhibition or, from a dose-response curve, the dissociation constant (Kd).
| Platform Strengths | Platform Limitations |
| High-Throughput: Can screen against >450 kinases rapidly.[10] | Lacks Cellular Context: Uses isolated, recombinant kinase domains. |
| Quantitative: Directly measures binding affinity (Kd), allowing for precise potency comparisons.[12] | Ignores Bioavailability: Does not account for cell permeability or efflux. |
| High Sensitivity: Can accurately measure affinities from picomolar to micromolar ranges. | Physiological ATP: Assays are run at a fixed ATP concentration (or none), which may not reflect intracellular levels. |
| Reproducible: Highly standardized format leads to robust and comparable data. | Post-Translational Modifications: Recombinant proteins may lack native PTMs that influence compound binding. |
Cellular Thermal Shift Assay (CETSA®)
CETSA bridges the gap between biochemical assays and cellular responses by directly measuring target engagement inside intact cells.[13][14] It is a powerful tool for validating hits from primary screens in a more physiologically relevant environment.
Causality & Principle: This technique is based on the biophysical principle of ligand-induced thermal stabilization.[13] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble protein remaining. A shift in the melting temperature (Tm) in the presence of the compound is direct evidence of target engagement.[15]
Experimental Workflow:
Caption: Workflow for a proteome-wide CETSA experiment.
Detailed Protocol (Proteome-Wide Mass Spectrometry Readout):
-
Cell Treatment: Culture cells to the desired confluency. Treat one population with the test compound and a control population with vehicle (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 10 different temperatures from 45°C to 63°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
-
TMT Labeling: Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label. This allows for multiplexing and relative quantification of protein abundance across all samples in a single MS run.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the relative amount of soluble protein versus temperature to generate a "melting curve." A shift in the curve between the compound-treated and vehicle-treated samples indicates a direct binding interaction.[16]
| Platform Strengths | Platform Limitations |
| Physiological Relevance: Measures binding in live, intact cells, accounting for cell permeability and intracellular factors.[15] | Throughput: Lower throughput compared to biochemical screens, especially for proteome-wide analysis. |
| Label-Free: Requires no modification of the compound or the target protein.[14] | Technical Complexity: Mass spectrometry-based readouts require specialized equipment and bioinformatics expertise. |
| Universal Applicability: Can theoretically be applied to any protein target and cell type.[13] | Indirect Measurement: Does not directly measure affinity (Kd) but rather a change in thermal stability. |
| Confirms Bioavailability: A positive signal inherently confirms that the compound can enter the cell and engage its target. | Target Abundance: Detection can be challenging for low-abundance proteins. |
Chemical Proteomics (e.g., KiNativ®)
This platform offers a middle ground, profiling compound interactions with native kinases in a complex biological matrix (cell lysate) through competition with an activity-based probe.
Causality & Principle: The KiNativ® platform uses a biotin-tagged, irreversible ATP-mimetic probe that covalently labels a conserved lysine residue in the active site of most kinases.[17] In a cell lysate, this probe will react with and tag the active kinases. If the lysate is pre-incubated with a competitive inhibitor (like a pyrrolopyridine derivative), the inhibitor will occupy the ATP-binding site, preventing the probe from labeling the target. The degree of inhibition is then quantified by mass spectrometry, revealing the compound's direct targets.[17][18]
Experimental Workflow:
Caption: Workflow for a competitive chemical proteomics assay.
Detailed Protocol (Generalized):
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Inhibitor Incubation: Aliquot the lysate and incubate with the test compound across a range of concentrations. Include a vehicle control.
-
Probe Labeling: Add the acyl-phosphate probe to all samples to covalently label the ATP-binding sites of kinases not occupied by the test compound.
-
Digestion: Denature and digest the proteome into peptides using trypsin.
-
Enrichment: Use streptavidin-coated beads to capture the biotin-labeled peptides, effectively enriching for the active sites of the kinases that were accessible to the probe.
-
LC-MS/MS Analysis: Elute the enriched peptides and analyze via LC-MS/MS to identify the kinases and quantify the relative abundance of the labeled peptides in each sample.
-
Analysis: For each identified kinase, the signal intensity is plotted against the test compound concentration to generate a dose-response curve and calculate an IC50 value, representing the potency of target engagement in the lysate.[17]
| Platform Strengths | Platform Limitations |
| Native Kinases: Interrogates endogenously expressed, full-length kinases in their native conformation and complex.[18] | Not Intact Cells: The assay is performed in a lysate, which disrupts cellular compartmentalization and organization. |
| Direct Target Occupancy: Measures competition at the ATP-binding site, providing a direct readout of target engagement. | Probe Bias: The assay can only identify kinases that are reactive with the specific probe used. |
| Quantitative: Generates IC50 values, allowing for robust potency ranking. | Requires Lysate: Cannot be used to assess cell permeability directly, although a variation can be applied to lysates from pre-treated cells.[17] |
| Broad Applicability: Can be used on lysates from virtually any cell line or tissue sample.[18] | Irreversible Probe: The covalent nature of the probe might introduce complexities not present in reversible inhibitor interactions. |
Section 3: Case Study - Profiling Hypothetical Inhibitor "PYR-123"
To illustrate how these platforms are used in concert, let's consider a hypothetical this compound derivative, PYR-123 , designed as an FGFR1 inhibitor.
Step 1: Initial Broad Screen (Biochemical Assay)
PYR-123 is screened at 1 µM against a 468-kinase panel. The data reveals high potency against the intended target but also identifies several potent off-targets.
Table 1: Biochemical Selectivity Profile of PYR-123 (Top Hits)
| Kinase Target | % Inhibition @ 1 µM | Dissociation Constant (Kd) | Notes |
|---|---|---|---|
| FGFR1 | 99.8% | 1.2 nM | Intended On-Target |
| FGFR2 | 99.5% | 3.5 nM | Expected family member activity |
| VEGFR2 | 98.1% | 15.7 nM | Common off-target for FGFR inhibitors |
| KIT | 95.2% | 45.0 nM | Potent off-target |
| ABL1 | 88.6% | 112.0 nM | Moderate off-target |
| LCK | 65.3% | 520.0 nM | Weaker off-target |
This data is illustrative and does not represent real experimental results.
Step 2: Cellular Validation (CETSA)
Based on the biochemical data, the top four off-targets (VEGFR2, KIT, ABL1, LCK) are selected for validation using CETSA in a relevant cancer cell line (e.g., one endogenously expressing these kinases) to confirm target engagement in an intact cell context.
Table 2: CETSA Validation of PYR-123 Target Engagement in Intact Cells
| Kinase Target | Thermal Shift (ΔTm) with 1 µM PYR-123 | Cellular EC50 (ITDR) | Interpretation |
|---|---|---|---|
| FGFR1 | +5.8 °C | 5.1 nM | Confirmed, potent on-target engagement |
| VEGFR2 | +4.2 °C | 28.3 nM | Confirmed, potent off-target engagement |
| KIT | +3.9 °C | 88.1 nM | Confirmed, potent off-target engagement |
| ABL1 | +0.3 °C | > 5 µM | No significant cellular engagement |
| LCK | +0.1 °C | > 10 µM | No significant cellular engagement |
This data is illustrative and does not represent real experimental results.
Conclusion of the Profiling Cascade: The biochemical screen identified ABL1 and LCK as potential off-targets. However, the cellular CETSA data demonstrated that PYR-123 does not engage these targets significantly in living cells at relevant concentrations. This could be due to poor cell permeability, active efflux, or the cellular state of the kinase. This crucial finding refines the selectivity profile, focusing further safety and toxicology studies on the confirmed off-targets, VEGFR2 and KIT, and preventing the misattribution of cellular phenotypes to ABL1 or LCK inhibition.
Conclusion
The development of this compound derivatives as therapeutic agents requires a deep and nuanced understanding of their interaction landscape. Relying on a single assay is insufficient and can be misleading. The gold standard is a multi-step, integrated profiling strategy that leverages the strengths of different platforms. By combining the breadth of in vitro biochemical screens with the physiological relevance of cell-based target engagement assays like CETSA, researchers can build a comprehensive and reliable selectivity profile. This self-validating system not only de-risks drug development by identifying potential safety liabilities early but also provides a complete mechanistic understanding of a compound's action, paving the way for the creation of safer and more effective medicines.
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A Senior Application Scientist's Guide to the Synthetic Landscape of 1H-pyrrolo[3,2-c]pyridines
Introduction: The Privileged 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a vital heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows for unique interactions with biological targets. This has led to its incorporation into a multitude of clinically relevant molecules, including kinase inhibitors for cancer and anti-arthritic therapies.[1] The biological significance of this scaffold necessitates robust and versatile synthetic routes for the exploration of chemical space in drug discovery programs.
This guide provides a comparative analysis of the principal synthetic strategies to construct the 1H-pyrrolo[3,2-c]pyridine core. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, offering field-proven insights to aid researchers in selecting the optimal route for their specific objectives.
Strategic Approaches to the 1H-pyrrolo[3,2-c]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. We will explore the most prominent of these, from classical name reactions adapted for this scaffold to modern transition-metal-catalyzed methodologies.
Route A: The Leimgruber-Batcho Indole Synthesis
A powerful and widely adopted method for constructing indole rings, the Leimgruber-Batcho synthesis is also applicable to the synthesis of azaindoles.[2][3] This two-step sequence begins with the condensation of a substituted o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of the enamine intermediate furnishes the desired indole core.[2][4]
The primary advantage of this route lies in its use of readily available starting materials and its tolerance for a wide range of substituents on the aromatic ring.[2] The reductive cyclization can be achieved under various conditions, allowing for compatibility with diverse functional groups.[2]
Mechanistic Rationale: The initial condensation is driven by the acidity of the methyl group ortho to the nitro group. The subsequent reductive cyclization proceeds via the reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the enamine moiety, followed by elimination of a secondary amine to yield the aromatic pyrrole ring.
Illustrative Workflow: Leimgruber-Batcho Synthesis
Caption: Leimgruber-Batcho workflow for 1H-pyrrolo[3,2-c]pyridine synthesis.
Representative Protocol: Leimgruber-Batcho Synthesis
A general procedure for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core via the Leimgruber-Batcho approach is as follows:
-
Step 1: Enamine Formation. A solution of the appropriately substituted 4-methyl-3-nitropyridine in DMF-DMA is heated at reflux for several hours until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then cooled and the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
-
Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for instance, iron powder in acetic acid or catalytic hydrogenation over palladium on carbon, is then added.[5] The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) until the cyclization is complete. The reaction mixture is then filtered to remove the catalyst or inorganic solids, and the filtrate is concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired 1H-pyrrolo[3,2-c]pyridine derivative.[5]
Route B: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of a phenylhydrazone.[6][7] While immensely powerful for the synthesis of carbocyclic indoles, its application to azaindoles is often hampered by the electron-deficient nature of the pyridine ring, which can impede the key[8][8]-sigmatropic rearrangement step.[9][10]
Despite this challenge, successful Fischer syntheses of 1H-pyrrolo[3,2-c]pyridines have been reported, typically requiring careful selection of the acid catalyst and reaction conditions. The use of stronger Lewis acids or polyphosphoric acid can facilitate the reaction.[7]
Mechanistic Consideration: The reaction proceeds through the formation of a pyridylhydrazone from a pyridylhydrazine and a ketone or aldehyde. Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine, which then undergoes a[8][8]-sigmatropic rearrangement to form a di-imine intermediate. Aromatization through the loss of ammonia then yields the final 1H-pyrrolo[3,2-c]pyridine product.[7]
Illustrative Workflow: Fischer Indole Synthesis
Caption: Sonogashira coupling followed by cyclization to form the 1H-pyrrolo[3,2-c]pyridine core.
Representative Protocol: Sonogashira Coupling and Cyclization
A general procedure for the synthesis of 2-substituted 1H-pyrrolo[3,2-c]pyridines is as follows:
[11]* To a solution of the 4-amino-2-bromo-5-iodopyridine (1.0 eq.) in a suitable solvent such as DMF are added the terminal alkyne (1.2 eq.), a palladium catalyst such as PdCl2(PPh3)2 (0.05 eq.), and a copper co-catalyst like CuI (0.1 eq.). A base, typically an amine such as triethylamine or diisopropylethylamine, is then added. The reaction mixture is heated (e.g., to 60 °C) and stirred until the cross-coupling is complete. A stronger base, such as DBU, is then added to effect the cyclization, and the heating is continued. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel chromatography.
Route D: Synthesis from Pyrrole Precursors via Curtius Rearrangement
An alternative and elegant approach to the 1H-pyrrolo[3,2-c]pyridine core involves the construction of the pyridine ring onto a pre-existing pyrrole scaffold. One such method employs a Knoevenagel condensation of a protected pyrrole-2-carbaldehyde with malonic acid, followed by a Curtius rearrangement of the resulting carboxylic acid to form the pyridine ring.
[9]This strategy offers a different retrosynthetic disconnection and can be particularly useful for accessing derivatives with specific substitution patterns on the pyrrole moiety.
Mechanistic Pathway: The synthesis begins with the formation of a vinyl carboxylic acid via a Knoevenagel condensation. The carboxylic acid is then converted to an acyl azide, which upon heating undergoes a Curtius rearrangement to form an isocyanate. Intramolecular cyclization of the isocyanate onto the pyrrole ring, followed by tautomerization, yields the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, which can be further functionalized.
Illustrative Workflow: Synthesis from a Pyrrole Precursor
Caption: Synthesis of the 1H-pyrrolo[3,2-c]pyridine core starting from a pyrrole precursor.
Representative Protocol: Curtius Rearrangement Route
A representative protocol for this synthetic sequence is as follows:
[9]* Step 1: Knoevenagel Condensation. The N-protected pyrrole-2-carbaldehyde and malonic acid are heated in a solvent such as pyridine, often with a catalytic amount of a base like piperidine. After the reaction is complete, the mixture is cooled and acidified to precipitate the vinyl carboxylic acid, which is then collected by filtration.
-
Step 2: Acyl Azide Formation. The carboxylic acid is dissolved in a suitable solvent like acetone, and a base such as triethylamine is added. The solution is cooled, and ethyl chloroformate is added dropwise. After a short stirring period, a solution of sodium azide in water is added, and the reaction is allowed to proceed. The acyl azide is then extracted into an organic solvent.
-
Step 3: Curtius Rearrangement and Cyclization. The solution of the acyl azide is carefully heated in an inert solvent like diphenyl ether. The Curtius rearrangement and subsequent cyclization occur at elevated temperatures. After cooling, the product is purified, often by crystallization or column chromatography.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision in any research program and depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials. The following table provides a comparative summary of the discussed routes.
| Metric | Leimgruber-Batcho | Fischer Indole Synthesis | Transition-Metal Catalysis | From Pyrrole Precursors |
| Starting Materials | Substituted nitropyridines | Pyridylhydrazines, ketones/aldehydes | Halogenated aminopyridines, alkynes | Substituted pyrroles |
| Key Transformations | Enamine formation, reductive cyclization | Hydrazone formation,-s[8][8]igmatropic rearrangement | Sonogashira coupling, cyclization | Knoevenagel condensation, Curtius rearrangement |
| Step Count (Typical) | 2 | 2 | 1-2 (often one-pot) | 3+ |
| Versatility | Good for pyridine ring substitution | Can be limited by electronic effects | Excellent for C2-substitution | Good for pyrrole ring substitution |
| Yields | Moderate to good | Variable, can be low | Good to excellent | Moderate |
| Scalability | Generally good | Can be challenging | Good, but catalyst cost can be a factor | Moderate |
| Key Advantages | Readily available starting materials, reliable | Classic method, well-understood | High efficiency, broad substrate scope for alkynes | Alternative retrosynthesis |
| Key Disadvantages | Use of nitro compounds | Electron-deficient pyridines can be problematic | Catalyst cost and removal | Multi-step, use of azides |
Conclusion: A Strategic Choice for a Privileged Scaffold
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is a well-explored area of research, with several robust and reliable methods available to the synthetic chemist. For rapid access to a variety of C2-substituted analogs, transition-metal-catalyzed cross-coupling and cyclization strategies stand out for their efficiency and versatility. The Leimgruber-Batcho synthesis remains a highly valuable and practical approach, particularly for larger-scale syntheses where starting material cost is a key consideration. While the Fischer indole synthesis presents challenges for this specific scaffold, it should not be entirely discounted, especially if the required pyridylhydrazine is readily accessible. Finally, building the pyridine ring onto a pyrrole precursor offers a unique and powerful strategy for accessing derivatives with specific substitution patterns that may be difficult to obtain through other routes.
Ultimately, the choice of synthetic strategy will be dictated by the specific goals of the research program. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to make informed decisions and efficiently access the medicinally important 1H-pyrrolo[3,2-c]pyridine scaffold.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]
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A Guide to Assessing the Reproducibility of a Novel Kinase Inhibition Assay Featuring (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
The primary objective of this guide is to move beyond a simple recitation of protocol steps. Instead, we will delve into the causality behind experimental choices, the establishment of self-validating systems, and the critical interpretation of performance metrics. Our focus will be on providing researchers, scientists, and drug development professionals with a robust framework for assessing the reproducibility of their own assays.
The Critical Role of Reproducibility in Biological Research
Hypothetical Scenario: (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine as a Novel FMS Kinase Inhibitor
For the purposes of this guide, we will consider this compound as a novel, potent inhibitor of FMS kinase, a target implicated in various cancers.[1] Our goal is to establish a reproducible in vitro assay to characterize its inhibitory activity and compare its performance to a known, well-characterized FMS kinase inhibitor (herein referred to as "Reference Compound").
Signaling Pathway Context
Caption: Simplified signaling pathway of FMS kinase (CSF1R) and the inhibitory action of the test compounds.
Experimental Design for Reproducibility Assessment
A robust assessment of reproducibility requires a well-designed experimental plan. Key to this is the inclusion of appropriate controls and the systematic evaluation of key performance metrics over multiple independent experiments.
Experimental Workflow
Caption: General experimental workflow for the FMS kinase inhibition assay.
Detailed Experimental Protocol: In Vitro FMS Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to measure the inhibitory activity of this compound against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (Test Compound)
-
Reference Compound (a known FMS kinase inhibitor)
-
DMSO (vehicle control)
-
Luminescence-based kinase detection reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound and Reference Compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution). The final top concentration in the assay should be chosen to achieve full inhibition.
-
-
Assay Plate Preparation:
-
To each well of a 384-well plate, add 5 µL of the appropriate compound dilution or DMSO (for positive and negative controls).
-
Add 10 µL of a 2X FMS kinase/substrate solution in assay buffer to all wells except the negative controls (add 10 µL of assay buffer with substrate only to these wells).
-
-
Initiation of Kinase Reaction:
-
To initiate the reaction, add 5 µL of a 4X ATP solution in assay buffer to all wells. The final ATP concentration should be at or near the Km for FMS kinase to ensure sensitive detection of inhibitors.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add 20 µL of the luminescence-based detection reagent to all wells. This reagent measures the amount of ATP remaining in the well; a lower luminescence signal indicates higher kinase activity.
-
Incubate the plate at room temperature for a further 30 minutes in the dark.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader.
-
Data Analysis and Performance Metrics
The raw data from the plate reader must be processed to determine key performance metrics that quantify the reproducibility and robustness of the assay.
IC50 (Half-maximal Inhibitory Concentration)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[11][12] It is a critical measure of a compound's potency. The IC50 is determined by fitting the dose-response data to a sigmoidal curve. Reproducibility is assessed by the consistency of the IC50 value across multiple independent experiments.
Z'-factor
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[11][13] It is a measure of the separation between the positive and negative controls and takes into account the standard deviations of these controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening. An assay with a Z'-factor below 0.5 is generally considered to be of poor quality.[11]
Formula for Z'-factor:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control (e.g., DMSO, full kinase activity)
-
σ_n = standard deviation of the negative control (e.g., a potent inhibitor, no kinase activity)
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
Comparative Analysis of Reproducibility
To assess the reproducibility of our hypothetical assay, we will compare the performance of this compound and the Reference Compound over three independent experimental runs.
Table 1: Hypothetical IC50 Values (nM) Across Independent Experiments
| Compound | Run 1 (IC50 nM) | Run 2 (IC50 nM) | Run 3 (IC50 nM) | Mean IC50 (nM) | Standard Deviation | %CV |
| This compound | 45.2 | 51.5 | 48.9 | 48.5 | 3.16 | 6.5% |
| Reference Compound | 22.8 | 25.1 | 23.9 | 23.9 | 1.15 | 4.8% |
Table 2: Hypothetical Assay Performance Metrics Across Independent Experiments
| Metric | Run 1 | Run 2 | Run 3 | Mean |
| Signal-to-Background (S/B) | 12.5 | 11.8 | 13.1 | 12.5 |
| Z'-factor | 0.82 | 0.79 | 0.85 | 0.82 |
Discussion and Interpretation
The hypothetical data presented in Tables 1 and 2 demonstrate a highly reproducible assay.
-
IC50 Consistency: The Coefficient of Variation (%CV) for the IC50 values of both the test and reference compounds is below 10%, indicating minimal variation between experimental runs. This consistency is crucial for making confident structure-activity relationship (SAR) decisions.[14]
-
Robust Assay Performance: The mean Z'-factor of 0.82 is well within the "excellent" range (0.5 - 1.0), signifying a large separation between controls and low data variability.[11][13] This high Z'-factor provides confidence that the assay can reliably distinguish between active and inactive compounds.
-
Self-Validation: The inclusion of a well-characterized Reference Compound in every assay run serves as a critical internal control. Consistent performance of the Reference Compound validates the integrity of the assay on a day-to-day basis. Any significant deviation in the Reference Compound's IC50 would trigger an investigation into potential issues with reagents, instrumentation, or protocol execution.[15]
Conclusion
Assessing the reproducibility of a biological assay is a multifaceted process that extends beyond simply following a protocol. It requires a deep understanding of the underlying biology, careful experimental design, and the rigorous application of statistical performance metrics. By establishing a robust and reproducible assay, such as the hypothetical FMS kinase inhibition assay described herein, researchers can generate high-quality, reliable data that accelerates the drug discovery process. The principles outlined in this guide, from the importance of internal controls to the interpretation of IC50 and Z'-factor values, provide a comprehensive framework for achieving the level of scientific integrity required for successful drug development.
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Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
As a Senior Application Scientist, this guide provides essential safety and handling protocols for (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine, a heterocyclic amine compound frequently utilized in medicinal chemistry and drug development. The structural motifs within this molecule, namely the pyrrolopyridine core and the primary amine, necessitate a robust understanding of its potential hazards to ensure the safety of all laboratory personnel. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to build a culture of safety and scientific integrity.
Hazard Assessment and Risk Analysis
This compound and its analogues are biologically active molecules.[1][2] While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from Safety Data Sheets (SDS) for closely related pyrrolopyridine derivatives provide a strong basis for a conservative risk assessment. The primary hazards are consistently identified across this chemical class.[3][4][5][6]
GHS Hazard Classification (Based on Analogues):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3][6]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3][6]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3][6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[3][6]
Exposure Route Implications
The causality behind these hazards lies in the chemical reactivity of the amine group and the heterocyclic system. These functional groups can interact with biological macromolecules, leading to irritation and potential toxicity. A thorough understanding of exposure routes is the foundation of effective PPE selection.
| Exposure Route | Potential Effect & Causality |
| Dermal (Skin) | Causes skin irritation upon contact.[3][7] The amine functionality can be corrosive to tissues. Prolonged or repeated exposure can lead to dermatitis. |
| Ocular (Eyes) | Causes serious eye irritation.[3][6] Direct contact with the solid or solutions can cause significant pain, redness, and potential damage to the cornea. |
| Inhalation | May cause respiratory tract irritation.[3] Fine powders or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Ingestion | Harmful if swallowed.[3][6] Accidental ingestion can lead to systemic toxic effects. |
Core PPE Requirements: A Multi-Barrier System
A multi-layered approach to safety, starting with engineering controls and followed by appropriate PPE, is mandatory. The goal is to create redundant barriers between the researcher and the chemical hazard.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical and effective means of exposure prevention.
-
Fume Hood: All manipulations of this compound, including weighing of the solid, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood. This is non-negotiable, as it directly addresses the inhalation hazard by capturing dust and vapors at the source.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation. A properly functioning fume hood provides localized exhaust ventilation.[3]
-
Safety Equipment: A safety shower and eyewash station must be accessible and regularly tested.[3]
Personal Protective Equipment (PPE) Selection
The specific PPE required depends on the scale and nature of the procedure. The following table provides guidance for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double-glove with nitrile gloves | Buttoned Lab Coat | Not required if performed in a certified fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves (or other chemically-resistant) | Chemically Resistant Lab Coat or Apron | Not required if performed in a certified fume hood. |
| Running Reaction | Chemical Splash Goggles & Face Shield | Nitrile Gloves (or other chemically-resistant) | Chemically Resistant Lab Coat | Not required if performed in a certified fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Coveralls (e.g., Tyvek) | Air-purifying respirator with organic vapor/particulate cartridges may be required depending on spill size and location.[9] |
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn for all procedures. They provide a seal around the eyes, offering protection from splashes and airborne powder, which standard safety glasses do not.[4][10]
-
Face Shield: A face shield must be worn over chemical splash goggles when handling larger quantities (>5g), during exothermic reactions, or when there is a significant splash hazard.[9]
-
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for tears or holes before use. For extended work or direct immersion, consult a glove manufacturer's chemical resistance guide to select the appropriate material (e.g., neoprene).[9] Use proper glove removal technique to avoid contaminating your skin and dispose of gloves immediately after use or upon contamination.[6]
-
Lab Coat: A flame-resistant or chemically-resistant lab coat must be worn and kept fully buttoned.[3] This provides a removable barrier to protect your skin and personal clothing from splashes.
-
-
Respiratory Protection:
-
The primary method of respiratory protection is the use of a fume hood.
-
If a situation arises where work must be done outside of a fume hood and there is a risk of generating dust or aerosols, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., P95 particle filter for dust) is required.[6] All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and annual fit-testing, as mandated by OSHA.[9]
-
Operational and Disposal Plans
Step-by-Step Handling Protocol: Preparing a Stock Solution
-
Preparation: Don all required PPE (chemical splash goggles, face shield, lab coat, nitrile gloves) before entering the designated work area.
-
Work Area Setup: Confirm the chemical fume hood is operational. Place a disposable absorbent bench liner on the work surface.
-
Weighing: Weigh the solid this compound in a tared container inside the fume hood.
-
Dissolution: Slowly add the solid to the solvent in your reaction vessel or flask. Use a magnetic stirrer for efficient mixing.
-
Transfer: If transferring the solution, do so carefully to avoid splashes.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated disposables (gloves, wipes, liners) in the designated solid chemical waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3]
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or you feel unwell.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent the spill from spreading or entering drains.[3][8] Cover liquid spills with an inert absorbent material like vermiculite or sand.[3]
-
Clean: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste according to institutional guidelines.[3]
Waste Disposal
-
Segregation: All waste contaminated with this compound must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Containers: Use sealed, leak-proof containers.[4]
-
Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Never dispose of this chemical down the drain.[3][4]
Workflow Visualization
The following diagram illustrates the decision-making process for ensuring safe handling through risk assessment and proper PPE selection.
Caption: Risk Assessment and PPE Selection Workflow.
References
-
Safety and efficacy of pyridine and pyrrole derivatives belonging to chemical group 28 when used as flavourings for all animal s - Semantic Scholar. (2016). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021). Retrieved from [Link]
-
PPE and Safety for Chemical Handling - ACS Material. (2020). Retrieved from [Link]
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Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Retrieved from [Link]
- Chemical Safety: Personal Protective Equipment. Retrieved from UC Santa Barbara Environmental Health & Safety.
- Safety Data Sheet. (2024).
- Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015). Retrieved from Australian Government Department of Health.
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (2021). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021). Retrieved from [Link]
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. (2017). Retrieved from [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - NIH. Retrieved from [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. (2025). Retrieved from [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. angenechemical.com [angenechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. carlroth.com [carlroth.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
